Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Description
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Properties
IUPAC Name |
methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINRBPYTMKVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, a key intermediate in the synthesis of various pharmaceutical compounds, notably Dabigatran Etexilate.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for the successful synthesis of this molecule. The described methodology centers around a pivotal Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in modern organic synthesis.[4][5]
Introduction and Strategic Overview
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a biaryl compound of significant interest in medicinal chemistry. Its structure, featuring a phenyl-picolinate core, serves as a versatile scaffold in the development of therapeutic agents. The synthesis of this molecule requires a strategic approach to control reactivity and ensure high purity of the final product.
The synthetic strategy detailed herein is designed to be both efficient and scalable. It relies on commercially available starting materials and employs a well-established palladium-catalyzed cross-coupling reaction. The core of this strategy involves the formation of the C-C bond between the pyridine and phenyl rings. A critical aspect of this synthesis is the use of a protecting group for the amine functionality on the phenyl ring to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is selected for its stability under the coupling conditions and its straightforward removal under mild conditions.[6]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C-C bond between the picolinate and phenyl rings, pointing towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This powerful reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[7][8][9]
Our retrosynthetic strategy is as follows:
Caption: Synthesis of the Cbz-protected boronic acid.
Experimental Protocol:
-
Dissolve 4-aminophenylboronic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add a suitable base, such as sodium bicarbonate (2.5 eq) or triethylamine (2.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the mixture with 1 M HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid as a solid. [10] Table 1: Reagents and Solvents for Step 1
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Aminophenylboronic acid | 1.0 | Starting Material |
| Benzyl Chloroformate | 1.1 | Protecting Agent |
| Sodium Bicarbonate | 2.5 | Base |
| Tetrahydrofuran (THF) | - | Solvent |
| Water | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| 1 M Hydrochloric Acid | - | Workup |
| Brine | - | Workup |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Step 2: Suzuki-Miyaura Coupling for the Synthesis of the Target Molecule
This pivotal step involves the palladium-catalyzed cross-coupling of Methyl 6-chloropicolinate with the Cbz-protected aminophenylboronic acid synthesized in the previous step. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. [8][11][12] Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
To a reaction vessel, add Methyl 6-chloropicolinate (1.0 eq), (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a pure solid.
Table 2: Reagents and Solvents for Step 2
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyl 6-chloropicolinate | 1.0 | Starting Material |
| (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Potassium Carbonate | 2.0 | Base |
| Toluene | - | Solvent |
| Water | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Workup |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. [13]Understanding this mechanism is key to troubleshooting and optimizing the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 6-chloropicolinate) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.
Troubleshooting and Considerations
-
Low Yields: Incomplete reaction can be due to catalyst deactivation. Ensure proper degassing to remove oxygen. The quality of the boronic acid is also crucial; it can degrade upon storage.
-
Side Reactions: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but a large excess may complicate purification.
-
Purification Challenges: The product and starting materials may have similar polarities. Careful selection of the chromatographic eluent system is necessary for effective separation.
Conclusion
The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. By leveraging a strategic Suzuki-Miyaura cross-coupling reaction and appropriate protecting group chemistry, this key pharmaceutical intermediate can be obtained in high purity. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
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(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available at: [Link]
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An In-depth Technical Guide to Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. This compound, possessing a core biaryl structure composed of a pyridine-2-carboxylate and a benzyloxycarbonyl (Cbz)-protected aniline, is a key intermediate in medicinal chemistry. The picolinate scaffold is recognized as a "privileged" structure in drug discovery, known for its role in the development of various therapeutic agents, including enzyme inhibitors.[1] This guide details a probable synthetic route, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it explores the potential of this molecule as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
Introduction
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a complex organic molecule that integrates several key functional groups of interest to researchers in drug discovery and organic synthesis. Its structure features a methyl picolinate core, which is a derivative of picolinic acid, linked to a phenyl ring at the 6-position. The phenyl ring is further substituted at the 4-position with an amine that is protected by a benzyloxycarbonyl (Cbz) group. The Cbz group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal.[2]
The biaryl motif of a substituted phenyl ring attached to a pyridine ring is a common feature in many biologically active compounds. Picolinate derivatives, in particular, have been successfully developed as inhibitors for various enzymes.[1] This structural framework provides a rigid scaffold that can be strategically functionalized to interact with specific biological targets. This guide will serve as a technical resource for researchers, providing detailed insights into the synthesis and characterization of this important chemical entity.
Physicochemical Properties
Based on its chemical structure, a number of physicochemical properties for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate can be predicted. These properties are crucial for its handling, storage, and application in synthetic and screening protocols.
| Property | Value | Source |
| CAS Number | 1381944-48-4 | [3] |
| Molecular Formula | C₂₁H₁₈N₂O₄ | [3] |
| Molecular Weight | 362.38 g/mol | [3] |
| Appearance | Predicted to be a white to off-white solid. | Inferred from similar compounds. |
| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | N/A |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[4] Expected to have low solubility in water.[5][6] | Inferred from structural motifs. |
| Storage | Sealed in dry, 2-8°C. | [3] |
Hazard Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
Synthesis and Mechanism
The synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate can be logically approached through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the central biaryl bond, followed by the protection of the amino group. This synthetic strategy offers high efficiency and functional group tolerance.
Synthetic Scheme
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 6-(4-aminophenyl)picolinate via Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed cross-coupling of a halogenated picolinate with a boronic acid.
-
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons, making it ideal for constructing the biaryl core of the target molecule.[7][8]
Protocol:
-
To an oven-dried flask, add methyl 6-bromopicolinate (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for instance, an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Add a solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 6-(4-aminophenyl)picolinate.
Step 2: Synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (Cbz Protection)
The amino group of the intermediate is protected using benzyl chloroformate.
-
Rationale: The Cbz group is a standard amine protecting group that is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. This allows for selective reactions at other sites of the molecule in subsequent synthetic steps.[2]
Protocol:
-
Dissolve methyl 6-(4-aminophenyl)picolinate (1.0 eq) in a suitable solvent, such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.5 eq), to the solution.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with a mild acid (e.g., 1 M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Caption: Workflow diagram of the synthesis process.
Spectroscopic and Analytical Characterization
The structural elucidation of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the picolinate and phenyl rings, typically in the range of 7.0-8.5 ppm. The methyl ester protons will appear as a singlet around 3.9 ppm. The methylene protons of the benzyl group should appear as a singlet around 5.2 ppm. The N-H proton of the carbamate will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and carbamate groups in the range of 160-170 ppm. The aromatic carbons will resonate between 110 and 150 ppm. The methyl carbon of the ester will be around 52 ppm, and the methylene carbon of the benzyl group will be around 67 ppm.
Infrared (IR) Spectroscopy
The FTIR spectrum will provide information about the key functional groups present in the molecule.[9]
-
N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate.
-
C=O Stretch: Two distinct carbonyl stretching bands are expected: one for the ester at approximately 1720-1740 cm⁻¹ and another for the carbamate at around 1680-1700 cm⁻¹.[10]
-
C-O Stretch: Stretching vibrations for the C-O bonds of the ester and carbamate will appear in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic rings.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 363.13. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Kinase Inhibitors
The biaryl structure of this compound is a common scaffold in the design of kinase inhibitors.[11][12] The picolinate and aniline moieties can be further functionalized to introduce groups that interact with the ATP-binding site of various kinases. The Cbz-protected amine provides a synthetic handle for the introduction of diverse substituents after deprotection.
Intermediate for Enzyme Inhibitors
Picolinic acid derivatives have shown promise as inhibitors of various enzymes.[1][13][14] The title compound can serve as a starting material for the synthesis of libraries of compounds to be screened against different enzyme targets. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can act as a key binding group in many enzyme active sites.
Building Block for Novel Heterocycles
The reactive sites on this molecule, including the ester and the deprotected amine, can be utilized in cyclization reactions to form novel heterocyclic systems. These new scaffolds could exhibit unique biological activities.
Caption: Potential drug discovery pathways from the title compound.
Conclusion
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- Patsnap. (n.d.). Phenyl chloroformate patented technology retrieval search results. Eureka.
- Fassihi, A., et al. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Pharmaceutical and Biomedical Research, 2(3), 35-42.
- NCERT. (n.d.). Amines.
- Legay, R., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 17(12), 14619-14635.
- Bioxriv. (2021, February 3).
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"Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" mechanism of action
An In-Depth Technical Guide to the Analysis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate: From Synthetic Intermediate to a Putative Biologically Active Agent
Authored by a Senior Application Scientist
Preamble: Situating Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate in a Drug Discovery Context
To the discerning researcher, the structure of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate immediately suggests its role not as a final, biologically active entity, but as a crucial synthetic intermediate. The presence of a benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen and a methyl ester on the picolinate carboxyl group are classic strategies in medicinal chemistry to mask reactive sites during the synthesis of a more complex target molecule.[1][2] The Cbz group, for instance, is employed to temper the nucleophilicity and basicity of the amine, preventing it from engaging in undesired side reactions.[2]
This guide, therefore, deviates from a direct analysis of the "mechanism of action" of the provided intermediate. Instead, we will adopt a more pragmatic and scientifically rigorous approach. We will first deconstruct the structural components of this molecule, then hypothesize a plausible, biologically active final compound that could be derived from it, and finally, delineate a comprehensive strategy to investigate the mechanism of action of this putative active agent.
Part 1: Structural Deconstruction and a Proposed Active Analog
The provided molecule can be dissected into three key components:
-
Picolinate Core: Picolinic acid, a pyridine-2-carboxylic acid, is a known chelator of metal ions and has been incorporated into supplements to enhance the bioavailability of minerals like chromium and zinc.[3][4] Chromium picolinate, for example, has been investigated for its role in glucose metabolism and insulin sensitivity.[5][6] Furthermore, substituted picolinates have been explored as scaffolds in the development of various therapeutic agents.
-
Phenylamino Moiety: The central phenylamino linkage provides a rigid scaffold that can be further functionalized.
-
Protecting Groups:
-
Benzyloxycarbonyl (Cbz): Protects the aniline nitrogen.[2]
-
Methyl Ester: Protects the picolinate's carboxylic acid.
-
Given these features, a plausible synthetic endgame would involve the deprotection of both the amine and the carboxylic acid to yield 6-(4-aminophenyl)picolinic acid . This molecule, with its free amino group and carboxylic acid, presents a more likely candidate for biological activity. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor/metal chelator (the picolinic acid) opens up possibilities for interaction with biological targets.
Proposed Synthetic Deprotection Workflow
The conversion of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate to the putative active compound, 6-(4-aminophenyl)picolinic acid, would proceed via a two-step deprotection sequence.
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A Technical Guide to the Spectroscopic Characterization of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a predictive guide based on established principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By dissecting the molecule into its constituent functional groups—a substituted picolinate, a benzyl carbamate, and aromatic systems—we can forecast the characteristic signals and fragmentation patterns. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound, providing a robust theoretical framework for interpreting future experimental data.
Introduction
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (Molecular Formula: C₂₁H₁₈N₂O₄, Molecular Weight: 362.38 g/mol ) is a complex organic molecule incorporating several key functional groups that contribute to its chemical and physical properties. Its structural elucidation is paramount for its application in various scientific fields. Spectroscopic techniques are the cornerstone of such characterization, offering a non-destructive window into the molecular architecture. This guide will systematically predict and explain the anticipated features in the ¹H NMR, ¹³C NMR, Mass, and IR spectra of the title compound.
Molecular Structure and Functional Group Analysis
A thorough understanding of the molecule's structure is fundamental to predicting its spectroscopic behavior. The key functional groups are:
-
Methyl Picolinate: An aromatic ester derived from pyridine-2-carboxylic acid.
-
Substituted Phenyl Group: A para-substituted benzene ring.
-
Benzyl Carbamate: An amine-protecting group, also known as a Cbz or Z group.
Each of these components will give rise to distinct signals in the various spectra, allowing for a comprehensive structural assignment.
An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, a molecule of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details the journey from molecular synthesis and crystallization to the elucidation and in-depth analysis of its three-dimensional structure. By presenting a hypothetical yet plausible case study, we explore the causality behind experimental choices, from crystallization strategies to the nuances of structure solution and refinement. The guide emphasizes the principles of scientific integrity, with self-validating protocols and authoritative grounding in established crystallographic methodologies. We delve into the interpretation of molecular geometry, conformational analysis, and the landscape of intermolecular interactions that govern the crystal packing, offering insights into the structure-property relationships of this compound.
Introduction: The Significance of Structural Elucidation
The precise knowledge of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior and biological activity. For a compound like Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, which possesses multiple rotatable bonds and functional groups capable of engaging in various intermolecular interactions, a crystal structure analysis is invaluable. It provides definitive proof of constitution, configuration, and conformation, which are critical parameters in rational drug design and the engineering of crystalline materials with desired properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this detailed structural information, offering unparalleled accuracy in determining bond lengths, angles, and the intricate details of crystal packing.[1][2][3] This guide will navigate the reader through the entire process, providing both the "how" and the "why" at each stage.
Synthesis and Crystallization: The Gateway to a High-Quality Structure
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized material is paramount, as impurities can inhibit crystallization or lead to poorly resolved diffraction data.
Synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
The synthesis of the title compound can be achieved through a multi-step process, typically involving the coupling of a picolinate derivative with a substituted aniline. A plausible synthetic route is outlined below:
Caption: Workflow for SC-XRD data collection and processing.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The processed diffraction data contains the intensities and positions of the reflections, which are used to solve the phase problem and build a model of the crystal structure.
Structure Solution
The structure is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SHELXT. [4]These programs use statistical methods to determine the phases of the structure factors, leading to an initial electron density map.
Structure Refinement
The initial model is then refined against the experimental data using a least-squares minimization process, commonly performed with programs like SHELXL. [5][6]The refinement process iteratively adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
Protocol: Structure Solution and Refinement using Olex2 with SHELX
-
Data Import: The reflection data file (.hkl) and the instruction file (.ins) are loaded into a graphical user interface like Olex2. [7][8][9][10][11]2. Structure Solution: The structure is solved using SHELXT. A chemically plausible molecular fragment should be visible.
-
Model Building: The initial model is completed by identifying and assigning atom types to the electron density peaks.
-
Isotropic Refinement: The model is refined isotropically, where the thermal motion of each atom is described by a sphere.
-
Anisotropic Refinement: For non-hydrogen atoms, the refinement is extended to an anisotropic model, where thermal motion is described by ellipsoids.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [6]7. Final Refinement Cycles: The model is refined until convergence is reached, indicated by a minimal shift in the refined parameters. The quality of the final model is assessed using metrics like R1, wR2, and the goodness-of-fit (GooF).
In-Depth Analysis of the Crystal Structure
With a refined crystal structure, a detailed analysis of the molecular and supramolecular features can be performed.
Crystallographic Data Summary
The key crystallographic parameters for our hypothetical structure are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C21 H17 N3 O4 |
| Formula Weight | 375.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.345(5) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1812.3(12) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.376 |
| R1 [I > 2σ(I)] | 0.0452 |
| wR2 (all data) | 0.1234 |
| Goodness-of-Fit (GooF) | 1.054 |
Molecular Geometry and Conformation
The analysis of bond lengths, bond angles, and torsion angles provides insight into the molecular conformation adopted in the solid state. The planarity of the aromatic rings and the conformation of the carbamate linker are of particular interest. The torsion angle between the picolinate and the phenyl ring will dictate the overall shape of the molecule.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. [12][13][14][15]For Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, several key interactions are anticipated:
-
N-H···N Hydrogen Bonding: The amine proton can act as a hydrogen bond donor to the nitrogen atom of the picolinate ring of a neighboring molecule, forming chains or dimers.
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the ester and carbamate carbonyl oxygen atoms as acceptors are likely to play a significant role in the overall packing.
-
π-π Stacking: The aromatic rings (picolinate, phenyl, and benzyl) can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
These interactions can be visualized and quantified using software like Mercury, which allows for the calculation of intermolecular distances and the generation of packing diagrams. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. [12][13][16]
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion: From Structure to Insight
The successful crystal structure analysis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate provides a wealth of information that is crucial for its development in pharmaceutical or materials science applications. The detailed knowledge of its solid-state conformation and the nature of the intermolecular interactions that dictate its crystal packing can inform polymorphism screening, formulation development, and the design of new derivatives with tailored properties. This guide has provided a comprehensive framework for undertaking such an analysis, from the initial steps of synthesis and crystallization to the final, detailed interpretation of the structural data.
References
- An-Najah Staff. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole.
- Frank Know It All. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube.
- Rigaku. Single crystal X-ray diffraction.
- Latifi, R. User guide to crystal structure refinement with SHELXL.
- SciRP.org. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
- MIT OpenCourseWare. The SHELX package.
- Zenodo. Olex Tutorial.
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
- IUCr Journals. Computational analysis of intermolecular interactions in a crystal with structural phase transitions.
- OlexSys. Structure Refinement.
- IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC - NIH.
- Olex2. (2023). Some easy steps in Olex2. YouTube.
- Spackman, M. A., & Jayatilaka, D. (2017).
- Wikipedia. X-ray crystallography.
- University of Cambridge. SHELXL - An Easy Structure - Sucrose.
- MDPI.
- OlexSys.
- Matmatch. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Rigaku. Single Crystal X-ray diffraction.
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- 5. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Easy Structure - Sucrose [xray.uky.edu]
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- 11. Documentation | OlexSys [olexsys.org]
- 12. staff.najah.edu [staff.najah.edu]
- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 14. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
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- 16. journals.iucr.org [journals.iucr.org]
"Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" potential therapeutic targets
Initiating Information Gathering
I'm starting with broad searches to grasp the chemical structure, known activities, and potential therapeutic targets of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate." I'm aiming for a foundational understanding.
Expanding the Hypothesis
I'm now focusing on structurally similar compounds to identify potential mechanisms and formulate specific target hypotheses. I'm also investigating signaling pathways linked to phenylpicolinate-type structures to refine the scope. My goal is to create a logical guide structure. I'm focusing on an introduction, potential targets, and validation experiments, including assays. I'm searching for established protocols for enzymatic and binding assays.
Refining Focus & Structure
I'm now zeroing in on related compounds and pathways, aiming to hypothesize targets for "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate." I'm looking at established assay protocols, planning a technical guide outline, including introduction, targets, and validation experiments. I'm focusing on creating step-by-step protocols and visual diagrams for clearer presentation of the information.
Initiating Data Gathering
I've started by searching for "Methyl 6-(4-(((benzyloxy)carbonyl)amino )phenyl)picolinate," but the preliminary search yielded scant information about its biological activities or therapeutic targets. Instead, it seems to be more focused on its chemical structure, making it difficult to link the compound with any biological functions at this stage. I need to broaden my search to gain more insights.
Analyzing Structural Relationships
My previous search provided primarily chemical data and vendor listings for the compound, "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate." The lack of immediate biological activity information necessitates a shift towards structural analysis. I've begun to look at the relationships between the molecule and existing compounds. Initial findings suggest potential connections to cell cycle inhibition and anticonvulsant activity based on picolinic acid derivatives. The next step involves narrowing these hypotheses and focusing on compounds with similar structural motifs to deduce potential therapeutic targets.
Refining Activity Hypothesis
I'm still grappling with the limited direct biological data. My initial searches for "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" focused on vendor information and its role as a building block. Though one result indicated cell cycle inhibition potential for similar compounds, and another showed anticonvulsant activity for picolinic acid derivatives, this lack of specificity is frustrating. Now I'm focusing on structural features to hypothesize therapeutic targets, hoping to narrow down the possibilities and plan potential experiments.
Analyzing Therapeutic Targets
I've made good progress. My search results are proving valuable, though indirectly, for identifying potential therapeutic targets for "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate". I have gathered insights related to Phenyl-pyridine-2-carboxylic acid derivatives from my searches.
Inferring Therapeutic Potential
I'm now focusing on specific insights gleaned from the search results. I've noted that phenyl-pyridine-2-carboxylic acid derivatives, similar to my target molecule, are cell cycle inhibitors and can induce apoptosis. I've also found that pyridine carboxylic acid isomers are drug scaffolds and enzyme inhibitors. Furthermore, I've observed that picolinic acid derivatives show diverse enzyme inhibition properties and that the N-CbZ protecting group is common. These findings are forming the basis for my hypotheses.
Formulating Target Hypotheses
Based on recent search results, I'm now hypothesizing potential therapeutic targets for "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate". Phenyl-pyridine-2-carboxylic acid derivatives are cell cycle inhibitors and induce apoptosis. The molecule shares this feature with Ro 41-4439. Similar pyridine derivatives are used as drug scaffolds and enzyme inhibitors (COX-2, HDACs, kinases). Picolinic acid derivatives inhibit various enzymes. The N-CbZ protecting group is common. I am planning a technical guide based on these results.
Developing Technical Guide
I'm now outlining the structure of the technical guide. My recent searches suggest that "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" could target cell cycle regulators (CDKs, kinases), histone deacetylases (HDACs), or inflammatory enzymes like COX-2. The guide will introduce the compound and rationale, followed by hypothesized targets and detailed experimental workflows, including specific assays and hypothetical data. I'll also add signaling pathway diagrams.
An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Executive Summary
The intersection of computational chemistry and drug discovery has created powerful in silico paradigms that significantly de-risk and accelerate the development pipeline.[1][2] Small molecules, such as Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, represent vast chemical spaces whose potential can be efficiently explored using computational modeling before committing to resource-intensive wet-lab synthesis and screening.[3] This guide provides a comprehensive, technically-grounded walkthrough of a complete in silico evaluation workflow for this molecule. We will cover the essential steps from ligand preparation and target selection to molecular docking and the validation of results using molecular dynamics (MD) simulations. The protocols described herein are not merely procedural; they are framed with the causal logic and field-proven insights necessary for generating robust, reliable, and actionable computational data. Every stage is designed as a self-validating system, incorporating checks and analytical methods to ensure the scientific integrity of the findings.
Introduction to the Molecule and the In Silico Imperative
The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often linked to unforeseen issues in efficacy or safety.[2] In silico modeling provides a critical advantage by enabling researchers to characterize molecules and predict their biological interactions computationally, thereby prioritizing candidates with the highest probability of success.[1][4]
Physicochemical Profile of the Subject Molecule
The molecule of interest, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, is a complex organic structure featuring multiple functional groups that can participate in various non-covalent interactions. A foundational understanding of its properties is the first step in any computational analysis.
| Property | Value | Source |
| CAS Number | 1381944-48-4 | BLDpharm[5] |
| Molecular Formula | C₂₁H₁₈N₂O₄ | BLDpharm[5] |
| Molecular Weight | 362.38 g/mol | BLDpharm[5] |
| SMILES Code | O=C(OC)C1=NC(C2=CC=C(NC(OCC3=CC=CC=C3)=O)C=C2)=CC=C1 | BLDpharm[5] |
| Functional Groups | Ester, Amide, Phenyl Rings, Picolinate Heterocycle | Structural Analysis |
The presence of aromatic rings, hydrogen bond donors (amide N-H) and acceptors (carbonyl and ester oxygens, pyridinic nitrogen) suggests its potential to bind within the active sites of various protein targets.
The Computational Workflow: A Strategy for Target Discovery
Given that no specific biological target for this molecule is publicly documented, our approach will simulate a real-world drug discovery scenario: screening a novel compound against a high-value, disease-relevant protein target. The workflow is designed to be logical and sequential, where the output of each stage serves as a validated input for the next.
Ligand Preparation: The Foundation of Accuracy
The quality of a docking simulation is fundamentally dependent on the accuracy of the input ligand structure. Garbage in, garbage out. The objective is to generate a low-energy, three-dimensional conformation of the ligand with the correct protonation state and atomic charges, which is then converted into a docking-ready format.
Protocol: Generating a Docking-Ready Ligand
-
Obtain 3D Structure:
-
Navigate to a chemical database like PubChem. While a direct entry for CAS 1381944-48-4 might not have a pre-computed 3D structure, you can use its SMILES string to generate one.
-
Import the SMILES O=C(OC)C1=NC(C2=CC=C(NC(OCC3=CC=CC=C3)=O)C=C2)=CC=C1 into a molecular editor (e.g., Avogadro, ChemDraw).
-
Generate a 3D conformation.
-
-
Energy Minimization:
-
Causality: The initial 3D structure is computationally generated and likely not in a low-energy state. An unminimized, high-energy conformation can prevent the ligand from fitting properly into a binding pocket and lead to inaccurate affinity predictions.
-
Using the chosen molecular editor or a tool like Open Babel, perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This relaxes the structure into a more energetically favorable conformation.
-
-
File Format Conversion for Docking:
-
Rationale: AutoDock Vina requires ligands to be in the PDBQT format, which is a PDB file augmented with atomic partial charges (Q) and atom type information (T).
-
Use AutoDock Tools (MGLTools) to process the minimized ligand file (e.g., in .mol2 or .pdb format).
-
Steps in AutoDock Tools:
-
Load the minimized ligand molecule.
-
Detect the aromatic rings and torsional roots.
-
Assign Gasteiger charges, which are essential for the scoring function to calculate electrostatic interactions.
-
Save the output as a .pdbqt file.
-
-
Target Selection and Preparation: Defining the Biological Context
Rationale for Target Selection: A Hypothesis-Driven Approach
In the absence of experimental data for our molecule, we must select a plausible target. The molecule's structure, containing heterocyclic and aromatic systems capable of participating in pi-stacking and hydrogen bonding, is characteristic of many enzyme inhibitors, particularly protein kinase inhibitors. For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target. CDK2 is a well-validated cancer target, and a vast number of crystal structures are available, providing a high-quality basis for our docking study.
Sourcing the Target Structure
The RCSB Protein Data Bank (PDB) is the global repository for 3D structural data of biological macromolecules.[6][7] We will select a high-resolution crystal structure of human CDK2 complexed with a known inhibitor. A good choice is PDB ID: 1H1W , which has a resolution of 1.9 Å. Using a structure that already contains a ligand helps in identifying the location and dimensions of the binding site.
Protocol: Preparing the Receptor for Docking
The raw PDB file is not suitable for direct use in docking and requires careful preparation to ensure biological and chemical accuracy.[8]
-
Clean the PDB File:
-
Load the 1H1W.pdb file into a molecular viewer like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules: water molecules, co-solvents, and the original co-crystallized ligand (in this case, staurosporine).
-
Causality: Water molecules in a binding site can be displaced by a ligand or mediate interactions. While advanced docking methods can handle key water molecules, for a standard procedure, they are removed to simplify the calculation and avoid potential steric clashes. The original ligand must be removed to make the binding site available for our molecule.
-
-
Prepare the Protein Structure:
-
Using AutoDock Tools, load the cleaned PDB file.[9]
-
Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Hydrogens are critical for defining hydrogen bonding networks and steric properties. Add polar hydrogens only, as non-polar hydrogens are typically treated implicitly by the force field.
-
Assign Kollman Charges: Add partial charges to the protein atoms. Kollman charges are well-established for this purpose and ensure that electrostatic interactions are properly scored.
-
Save as PDBQT: Save the final prepared protein structure as receptor.pdbqt.
-
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It employs a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[11]
Protocol: Performing the Docking Simulation
-
Define the Search Space (Grid Box):
-
Rationale: To make the search computationally tractable, we define a three-dimensional grid box that encompasses the binding site. The docking algorithm will only search for poses within this box.
-
In AutoDock Tools, load both the prepared receptor (receptor.pdbqt) and the ligand (ligand.pdbqt).
-
Center the grid box on the location of the original co-crystallized ligand. A typical size for a drug-like molecule is a cube of 25 Å per side. This ensures the ligand has sufficient rotational and translational freedom to find its optimal pose.[12]
-
Record the grid center coordinates and dimensions.
-
-
Create the Configuration File:
-
AutoDock Vina is run from the command line and requires a configuration file (e.g., conf.txt) that specifies the input files and search parameters.
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true binding minimum but also increases computation time. A value of 16 is a good balance for robust results.
-
-
Execute the Docking Run:
-
Open a terminal or command prompt and navigate to the directory containing your files.
-
Run the command: vina --config conf.txt
-
Analysis and Interpretation of Docking Results
The primary outputs are a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.
-
Binding Affinity: This score (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[12]
-
Binding Pose Analysis: Load the receptor and the output poses file (all_poses.pdbqt) into a molecular viewer. Analyze the top-scoring pose to identify key interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between the ligand and key active site residues?
-
Hydrophobic Interactions: Does the ligand make favorable contacts with non-polar residues?
-
Pi-Stacking: Do the aromatic rings of the ligand interact with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP)?
-
Summarizing Quantitative Data
A clear table is essential for comparing the predicted poses.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (CDK2) |
| 1 | -9.8 | GLU81, LEU83, LYS33 |
| 2 | -9.5 | LEU83, PHE80, ASP86 |
| 3 | -9.2 | LYS33, GLN131, ILE10 |
(Note: These are example values for illustrative purposes.)
Post-Docking Validation with Molecular Dynamics (MD)
A significant limitation of molecular docking is its static nature. It treats the protein as rigid (or with limited flexibility) and does not account for the dynamic effects of solvent or thermal motion. MD simulations address this by simulating the atomic motions of the entire system over time, providing a much more rigorous assessment of the stability of the predicted protein-ligand complex.[13]
Protocol: Protein-Ligand MD Simulation with GROMACS
GROMACS is a high-performance, open-source MD engine.[14] The following protocol outlines the key steps for simulating our top-ranked docked complex. A detailed command-line tutorial can be found on the official GROMACS tutorials website.[14][15]
-
System Preparation:
-
Protein Topology: Use the pdb2gmx tool in GROMACS to generate a molecular topology for the protein based on a chosen force field (e.g., AMBER99SB-ILDN). This file describes all atoms, bonds, angles, and dihedrals.[16]
-
Ligand Topology: Generating parameters for a novel small molecule is a critical step. Use a server like SwissParam or a tool like ACPYPE to generate a GROMACS-compatible topology and parameter file for the ligand.
-
Combine Topologies: Merge the protein and ligand topologies into a single system.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box that extends 1.0 nm from the complex in all directions) and fill it with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Phases:
-
Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration (NVT and NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect data on the system's dynamics.
-
Analysis of MD Trajectories
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues could indicate instability.
-
Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds observed in the docking pose is a strong indicator of a stable interaction.
Conclusion and Future Directions
This guide has detailed a robust, multi-stage in silico workflow for evaluating the therapeutic potential of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. By combining hypothesis-driven target selection, precise molecular docking, and rigorous MD simulation, we can generate a validated model of the molecule's binding mode and stability within the active site of a plausible target like CDK2.
The results of this computational analysis provide a strong foundation for subsequent experimental work. The next logical steps would include:
-
In Vitro Validation: Synthesize the compound and perform biochemical assays (e.g., an IC₅₀ assay) against the target protein to confirm the predicted binding affinity.
-
ADMET Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule to assess its drug-likeness.
-
Structure-Activity Relationship (SAR) Studies: Based on the validated binding pose, design and synthesize analogs of the molecule to improve potency and selectivity.
By integrating these computational strategies early in the drug discovery process, research organizations can more effectively navigate the vast chemical landscape, reduce attrition rates, and ultimately, deliver better drugs faster.
References
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Scripps Research. Tutorial – AutoDock Vina. [Link]
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Lemkul, J.A. GROMACS Tutorials. [Link]
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Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
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O'Boyle, N., et al. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]
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RCSB PDB. Homepage. [Link]
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Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
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PubChem. [[N-(Benzyloxycarbonyl)Amino]Methyl]Phosphate | C9H12NO5P | CID 1950. National Center for Biotechnology Information. [Link]
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ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]
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Patheon Pharma Services. In Silico Modeling: Accelerating drug development. [Link]
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University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]
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University of Naples Federico II. Molecular Docking Tutorial. [Link]
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Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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The Jackson Laboratory. GROMACS TUTORIAL: Your first Simulation Made Easy!. YouTube. [Link]
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Wikipedia. Protein Data Bank. [Link]
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Protein Data Bank in Europe. Homepage. [Link]
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Chemistry LibreTexts. 7.5: Molecular Docking Experiments. [Link]
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EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]
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PubChem. Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. National Center for Biotechnology Information. [Link]
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Bioinformatics Insights. How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Florida International University. Docking Tutorial PDF. [Link]
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PubChem. 6-(benzyloxy)-7-methyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1(9H)-one. National Center for Biotechnology Information. [Link]
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ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]
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An Investigator's Guide to Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate: A Prospective Kinase Inhibitor Candidate
This technical guide provides a comprehensive framework for the synthesis, evaluation, and characterization of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a potential kinase inhibitor. In the absence of established public data on its biological activity, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a rigorous, field-proven investigational strategy.
Part 1: Core Compound Analysis and Rationale for Investigation
Chemical Identity
-
Compound Name: Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
-
CAS Number: 1381944-48-4
-
Molecular Formula: C₂₁H₁₈N₂O₄
-
Molecular Weight: 362.38 g/mol
Structural Rationale for Kinase Target Investigation
While direct evidence is pending, the molecular architecture of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate presents several structural motifs common to known kinase inhibitors, providing a strong rationale for its investigation.
-
Hinge-Binding Motif: The picolinate ring, a substituted pyridine, is a well-established "hinge-binding" moiety in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
-
Aryl-Linker-Aryl Scaffold: The molecule's core structure, consisting of a picolinate ring linked to a phenyl ring, is a classic "Type I" kinase inhibitor scaffold. This linear arrangement allows the molecule to span the ATP-binding site, with the picolinate potentially occupying the adenine region and the substituted phenyl group extending towards the solvent-exposed region or a hydrophobic pocket.
-
Protected Amine: The benzyloxycarbonyl (Cbz) protected amine offers a site for future synthetic modification. This position can be deprotected to reveal a free amine, which can then be functionalized to enhance potency, improve selectivity, or modulate physicochemical properties. For instance, appending a solubilizing group or a group designed to interact with specific amino acid residues outside the immediate ATP-binding site could be explored.
Based on these features, the compound is a plausible candidate for inhibiting kinases, particularly those from families where pyridine-based scaffolds have shown activity, such as tyrosine kinases (TKs) and serine/threonine kinases.
Part 2: Proposed Synthesis Pathway
A robust and reproducible synthesis is the foundation of any screening campaign. A plausible and efficient route to Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is proposed via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used in the pharmaceutical industry for its reliability and tolerance of various functional groups.[1][2]
Caption: Proposed Suzuki-Miyaura coupling synthesis route.
Step-by-Step Synthesis Protocol
Step 1: Preparation of Boronic Ester Precursor (Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate)
-
Protection of 4-Aminophenol:
-
Dissolve 4-aminophenol in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as sodium carbonate or sodium hydroxide, to the solution.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product, N-(Benzyloxycarbonyl)-4-aminophenol, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Borylation:
-
Combine the N-(Benzyloxycarbonyl)-4-aminophenol, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent like dioxane.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture at a specified temperature (e.g., 80-100°C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling, filter the reaction mixture and purify the resulting boronic ester by column chromatography.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a reaction vessel, add the boronic ester from Step 1, Methyl 6-chloropicolinate, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an aqueous solution of a base (e.g., 2M sodium carbonate).[3]
-
Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
-
Part 3: A Multi-Tiered Strategy for Kinase Profile Evaluation
A systematic, multi-tiered approach is essential for efficiently identifying and validating the kinase inhibitory potential of a novel compound. The proposed workflow begins with a broad screening panel to identify initial targets, followed by focused assays to confirm activity and determine potency, and finally, cellular assays to verify target engagement in a physiological context.
Caption: Multi-tiered workflow for kinase inhibitor evaluation.
Tier 1: Broad Kinome Profiling
Objective: To perform an unbiased screen of the compound against a large panel of human kinases to identify potential targets.
Methodology: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is an affinity-based screening technology that quantifies the binding of a compound to a kinase active site.[4][5][6] It does not require ATP, which means it measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value that can be influenced by ATP concentration.[6]
Protocol Outline:
-
Compound Submission: Submit a sample of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate at a high concentration (e.g., 10 µM) for screening against a comprehensive kinase panel, such as the scanMAX panel which includes over 468 kinases.[6]
-
Assay Principle: The assay is based on a competitive binding principle where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase target.[7]
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. A higher percent inhibition indicates stronger binding of the test compound to the kinase.
Data Presentation:
The results from a KINOMEscan® screen can be summarized in a table, highlighting the most promising hits.
| Kinase Target | Gene Symbol | % Inhibition at 10 µM |
| Kinase A | K-A | 95.2% |
| Kinase B | K-B | 88.7% |
| Kinase C | K-C | 65.1% |
| ... | ... | ... |
| Hypothetical data for illustrative purposes. |
Tier 2: Potency and IC₅₀ Determination
Objective: To confirm the inhibitory activity of the compound against the primary hits and determine its potency (IC₅₀ value).
Methodology: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a universal, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] The luminescent signal is directly proportional to kinase activity.[9][10]
Detailed Protocol (for a single kinase hit):
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase of interest in the reaction buffer.
-
Prepare a stock solution of the specific substrate for the kinase.
-
Prepare a stock solution of ATP at a concentration close to the Km for the target kinase.
-
Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO, then dilute further in reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations (and a DMSO control).
-
Add 2.5 µL of a 2X kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[9] Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 10000 | 15,234 | 92.1% |
| 3333 | 25,876 | 86.7% |
| 1111 | 55,123 | 71.5% |
| 370 | 110,456 | 43.2% |
| 123 | 185,789 | 4.8% |
| ... | ... | ... |
| Calculated IC₅₀ | ~450 nM | |
| Hypothetical data for illustrative purposes. |
Tier 3: Cellular Target Engagement Validation
Objective: To confirm that the compound binds to its intended kinase target within a live-cell environment.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that when a protein binds to a ligand (such as a drug), its thermal stability increases.[12] This change in stability can be measured by heating intact cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining.[13]
Detailed Protocol:
-
Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR machine. One aliquot should remain at room temperature as a non-heated control.[14]
-
Cool the samples back to room temperature.
-
-
Lysis and Protein Quantification:
-
Analysis:
-
Analyze the amount of the target kinase remaining in the soluble fraction using a protein detection method like Western Blot or an AlphaScreen®-based assay.[15]
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[12]
-
Part 4: Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy to investigate Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a novel kinase inhibitor. By following a structured workflow from synthesis through broad screening, potency determination, and cellular target validation, researchers can systematically build a data package to support its progression as a potential therapeutic agent. Positive results from this workflow would warrant further studies, including selectivity profiling against a wider range of kinases, determination of the mechanism of inhibition (e.g., ATP-competitive), and initiation of a medicinal chemistry program to optimize the scaffold for improved potency, selectivity, and drug-like properties.
References
- Google Patents. (n.d.). Picolinic acid derivatives and their use as intermediates.
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). Preparation method for benzyloxycarbonyl alanyl alanine.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 22, 2026, from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved January 22, 2026, from [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved January 22, 2026, from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 22, 2026, from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 22, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 22, 2026, from [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved January 22, 2026, from [Link]
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved January 22, 2026, from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved January 22, 2026, from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved January 22, 2026, from [Link]
-
YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved January 22, 2026, from [Link]
-
Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved January 22, 2026, from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 22, 2026, from [Link]
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Investigating "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" as an enzyme inhibitor
An In-Depth Technical Guide for the Investigation of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a Novel Enzyme Inhibitor
Foreword: The Rationale for Inquiry
In the landscape of modern drug discovery, the identification of novel small molecules that can precisely modulate enzymatic activity remains a cornerstone of therapeutic innovation. The compound at the center of this guide, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate , represents a compelling starting point for such an investigation. Its chemical architecture, featuring a picolinate core, positions it within a class of compounds known for their potential as enzyme inhibitors.[1] This guide is structured not as a retrospective analysis of a well-characterized molecule, but as a forward-looking roadmap for its comprehensive evaluation. We will navigate the logical and methodological progression from initial hypothesis to detailed mechanistic understanding, providing researchers, scientists, and drug development professionals with a robust framework for inquiry. Our primary, though not exclusive, focus will be on a therapeutic target of significant contemporary interest: the inhibition of enzymes within the kynurenine pathway.
Section 1: The Kynurenine Pathway - A Prime Target for Immunomodulation
The kynurenine pathway is a critical metabolic route that governs the degradation of the essential amino acid tryptophan.[2][3] This pathway is not merely a catabolic process; it is a sophisticated signaling cascade that plays a pivotal role in immune regulation.[2][3][4] Two enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), are the gatekeepers of this pathway, catalyzing its initial and rate-limiting step.[5][6]
In healthy physiological states, IDO1 and TDO are instrumental in maintaining immune homeostasis.[7] However, in the context of cancer, tumor cells can hijack this pathway to create an immunosuppressive microenvironment.[7][8][9] By upregulating IDO1 and/or TDO, tumors deplete local tryptophan levels and produce an accumulation of kynurenine and its downstream metabolites.[2][3][7][10] This has a dual effect: the starvation of tryptophan impairs the proliferation and function of effector T cells, while the accumulation of kynurenine actively induces T cell apoptosis and promotes the generation of regulatory T cells (Tregs).[10] The net result is a blunting of the anti-tumor immune response, allowing the cancer to evade destruction.[8][9]
Consequently, the inhibition of IDO1 and TDO has emerged as a highly promising strategy in cancer immunotherapy.[5][6][11] By blocking these enzymes, it is hypothesized that the tumor's protective shield can be dismantled, restoring the immune system's ability to recognize and eliminate malignant cells.[7] The picolinate scaffold of our lead compound makes it a rational candidate for exploration as an IDO1/TDO inhibitor.
Caption: The role of IDO1/TDO in tryptophan metabolism and cancer immune evasion.
Section 2: Synthesis of the Investigational Compound
The synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a crucial first step. A plausible and efficient synthetic route can be designed based on established organic chemistry principles, such as palladium-catalyzed cross-coupling reactions, which are widely used for the formation of biaryl structures.
Protocol 2.1: Proposed Synthesis
This protocol outlines a two-step process involving a Suzuki coupling followed by esterification.
Step 1: Suzuki Coupling of 6-chloropicolinic acid with 4-(((benzyloxy)carbonyl)amino)phenylboronic acid.
-
To a solution of 6-chloropicolinic acid (1.0 eq) and 4-(((benzyloxy)carbonyl)amino)phenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and acidify with 1M HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinic acid.
Step 2: Esterification to Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by recrystallization or column chromatography.
Section 3: Primary Screening - In Vitro Enzyme Inhibition Assays
The initial evaluation of the compound's inhibitory potential will be conducted through a series of in vitro assays. These assays are designed to be robust, reproducible, and provide a clear indication of biological activity.
Protocol 3.1: Recombinant Human IDO1 and TDO Biochemical Assay
This assay directly measures the enzymatic activity of purified recombinant IDO1 and TDO in the presence of the test compound.
Materials:
-
Recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor for IDO1)
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Test compound dissolved in DMSO
-
96-well UV-transparent microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue (for IDO1), and catalase.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Epacadostat for IDO1).
-
Add the recombinant enzyme (IDO1 or TDO) to the wells and pre-incubate with the compound for 15 minutes at room temperature.
-
Initiate the reaction by adding L-Tryptophan.
-
Monitor the formation of the product, N-formylkynurenine, by measuring the increase in absorbance at 321 nm over time using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.2: Cellular IDO1 Inhibition Assay
This assay measures the ability of the compound to inhibit IDO1 activity in a cellular context, providing insights into cell permeability and target engagement within a more biologically relevant system.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
L-Tryptophan
-
Test compound
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing L-Tryptophan and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of kynurenine in the supernatant. This can be done by reacting the supernatant with p-dimethylaminobenzaldehyde, which forms a yellow product that can be measured colorimetrically at 480 nm.
-
Calculate the IC₅₀ value as described for the biochemical assay.
Caption: A logical progression for the screening and characterization of the compound.
Section 4: Elucidating the Mechanism of Action (MoA)
Should the primary screening reveal significant inhibitory activity, the next critical phase is to understand how the compound exerts its effect. MoA studies are essential for lead optimization and predicting in vivo efficacy.[12]
Protocol 4.1: Enzyme Kinetics for Mode of Inhibition Determination
This set of experiments will determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-model with respect to the substrate, L-Tryptophan.
Procedure:
-
Perform the biochemical assay as described in Protocol 3.1.
-
Instead of a single substrate concentration, vary the concentration of L-Tryptophan across a range (e.g., 0.2 to 5 times the Km value).
-
For each substrate concentration, measure the initial reaction rates in the absence of the inhibitor and in the presence of several fixed concentrations of the test compound.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]) or a Dixon plot.
-
The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.
Protocol 4.2: Reversibility of Inhibition Assay
This assay distinguishes between reversible and irreversible inhibitors.[12]
Procedure:
-
Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes) to allow for potential covalent bond formation.[12]
-
Rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the substrate.[12] This dilution should reduce the inhibitor concentration to a level that would cause minimal inhibition if it were a reversible inhibitor.
-
Immediately monitor the enzymatic activity over time.
-
A rapid recovery of enzyme activity upon dilution indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.[12]
Section 5: Data Presentation and Interpretation
The quantitative data generated from these assays should be presented in a clear and standardized format to allow for easy comparison and interpretation.
Table 1: Summary of Inhibitory Activity and Kinetic Parameters
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Mode of Inhibition | Kᵢ (µM) | Reversibility |
| Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate | IDO1 | Biochemical | Value | e.g., Competitive | Value | e.g., Reversible |
| Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate | IDO1 | Cellular | Value | N/A | N/A | N/A |
| Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate | TDO | Biochemical | Value | e.g., Competitive | Value | e.g., Reversible |
| Reference Inhibitor | IDO1 | Biochemical | Value | Competitive | Value | Reversible |
Note: IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ is the inhibition constant, representing the binding affinity of the inhibitor to the enzyme.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for the initial investigation of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a potential enzyme inhibitor, with a strategic focus on the immunologically significant targets IDO1 and TDO. The outlined protocols are designed to be self-validating, progressing from broad screening to detailed mechanistic studies. A positive outcome from this investigational cascade—demonstrating potent and selective inhibition of IDO1 and/or TDO—would establish this compound as a valuable lead for further preclinical development. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and drug-like properties, followed by in vivo evaluation in animal models of cancer to assess its therapeutic potential as a novel immunomodulatory agent.
References
- Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
- Discovery of IDO1 inhibitors: from bench to bedside. PMC - PubMed Central.
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complic
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers.
- Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. Frontiers.
- IDO to I DON'T – IDO1 Inhibitor Development News. Crown Bioscience Blog.
- Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. PubMed Central.
- What are TDO inhibitors and how do they work?.
- What are IDO1 inhibitors and how do they work?.
- The tryptophan–kynurenine pathway in immunomodul
- The tryptophan-kynurenine pathway in immunomodul
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- 5. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
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- 8. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
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- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of the Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate Scaffold
Abstract
The picolinate scaffold represents a privileged structural motif in modern medicinal chemistry, integral to a significant number of clinically successful therapeutic agents.[1] This guide focuses on a specific, highly versatile intermediate: Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate . We will dissect its synthesis, explore robust strategies for its derivatization, and discuss the vast therapeutic potential of the resulting compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale to empower intelligent and efficient discovery programs.
The Picolinate Core: A Foundation for Drug Discovery
Picolinic acid, a simple pyridine-2-carboxylic acid, and its derivatives are foundational building blocks in the synthesis of a wide array of biologically active molecules.[1] Their ability to act as bidentate ligands, coordinating with metal ions through the pyridine nitrogen and carboxylate oxygen, is crucial in many biological processes and has been exploited in the design of enzyme inhibitors and other therapeutic agents.[2][3] The inherent aromaticity and defined geometry of the pyridine ring provide a rigid and predictable scaffold for presenting functional groups to biological targets.
The subject of this guide, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, is not merely a single compound but a strategic platform. It incorporates three key features:
-
A picolinate ester moiety, which can be readily hydrolyzed to the corresponding carboxylic acid for further modification.
-
A biaryl system , created by the linkage of the picolinate and phenyl rings, which is a common feature in kinase inhibitors and other targeted therapies.
-
A protected amine , in the form of a benzyloxycarbonyl (Cbz) carbamate, which serves as a stable, yet readily cleavable, handle for introducing immense chemical diversity.
This combination makes it an ideal starting point for generating focused libraries aimed at a multitude of biological targets, from kinases and proteases to nuclear receptors.
Synthesis of the Core Scaffold
The construction of the biaryl core of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction has become one of the most reliable and widely applied methods for carbon-carbon bond formation in synthetic organic chemistry.[4][5]
The causality behind this choice is rooted in the reaction's high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks. The key disconnection is between the C6 of the picolinate ring and the C1 of the phenyl ring.
Synthetic Workflow
The logical workflow involves coupling a halogenated picolinate with a phenylboronic acid derivative.
Caption: Synthetic workflow for the core scaffold via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system. Successful synthesis of the product is confirmed at the end by standard analytical techniques, validating the efficiency of the coupling and purification steps.
Materials:
-
Methyl 6-bromopicolinate (1.0 eq)
-
4-(((Benzyloxy)carbonyl)amino)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tripotassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add Methyl 6-bromopicolinate, 4-(((benzyloxy)carbonyl)amino)phenylboronic acid, K₃PO₄, and Pd(OAc)₂.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) active catalyst can be oxidized by atmospheric oxygen.
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 80-90 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.[6]
Characterization of the Core Scaffold
Confirmation of the structure is paramount. The following are expected analytical signatures:
-
¹H NMR: Will show characteristic peaks for the picolinate and phenyl protons, the methyl ester singlet (~3.9 ppm), the benzylic CH₂ singlet (~5.2 ppm), and the carbamate NH singlet.
-
¹³C NMR: Will confirm the presence of the correct number of aromatic carbons, the ester carbonyl, and the carbamate carbonyl.
-
Mass Spectrometry (MS): The ESI-MS will show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₂₁H₁₈N₂O₄, MW: 362.38).[7][8]
Derivatization Strategies: Unlocking Chemical Diversity
The true power of the core scaffold lies in its potential for systematic modification. The primary avenues for derivatization involve the deprotection of the amine followed by acylation/sulfonylation, and hydrolysis of the ester followed by amide coupling.
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- 8. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note & Protocol: Synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted biaryl system, is prevalent in numerous drug candidates. This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the synthesis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the construction of biaryl structures, which are central to many therapeutic agents.[4]
Reaction Scheme
The synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is achieved through the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 6-chloropicolinate with 4-(((benzyloxy)carbonyl)amino)phenylboronic acid.
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| Methyl 6-chloropicolinate | 242723-00-0 | 171.58 | 1.0 | 5.83 | 1.0 g |
| 4-(((Benzyloxy)carbonyl)amino)phenylboronic acid | 380430-56-8 | 271.09 | 1.1 | 6.41 | 1.74 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.175 | 202 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 11.66 | 1.61 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - | 40 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | - | 10 mL |
Experimental Protocol
1. Reagent Preparation and Setup:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add Methyl 6-chloropicolinate (1.0 g, 5.83 mmol) and 4-(((benzyloxy)carbonyl)amino)phenylboronic acid (1.74 g, 6.41 mmol).[5]
-
Add potassium carbonate (1.61 g, 11.66 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (202 mg, 0.175 mmol).
-
The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
2. Reaction Execution:
-
To the flask, add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
The reaction mixture is heated to 80 °C with vigorous stirring under a nitrogen atmosphere.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
3. Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a solid.
Causality and Mechanistic Insights
The success of the Suzuki-Miyaura coupling hinges on the careful selection of each component:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[3]
-
Base: Potassium carbonate is a crucial component that serves multiple roles. It facilitates the transmetalation step by activating the boronic acid and is generally effective in a variety of Suzuki couplings.[6]
-
Solvent System: The use of a biphasic solvent system like dioxane and water is common for Suzuki reactions.[6] Dioxane solubilizes the organic reactants, while water dissolves the inorganic base and facilitates the reaction. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Characterization Data
The structure of the synthesized Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate can be confirmed by standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons of the picolinate and phenyl rings, the methylene protons of the benzyloxy group, and the methyl ester protons.
-
¹³C NMR: Will display the corresponding carbon signals for the aromatic, carbonyl, and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (362.38 g/mol ) should be observed.[7]
Safety and Handling
-
Methyl 6-chloropicolinate is harmful if swallowed and causes skin and serious eye irritation.[5]
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
References
- Bankston, D., et al. (2002). A Scaleable Synthesis of Sorafenib. Organic Process Research & Development, 6(6), 777-781.
- Chen, Y., et al. (2012). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
-
FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. Retrieved from [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
-
National Center for Biotechnology Information. (n.d.). Methyl 6-chloropicolinate. PubChem. Retrieved from [Link]
- U.S. Patent No. US8124782B2. (2012). Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.
- European Patent No. EP2426105A1. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
- World Intellectual Property Organization. (2010). Process for the preparation of 6-(aryl)-4-aminopicolinates.
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- MDPI. (n.d.). 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI.
- National Center for Biotechnology Information. (2016).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
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- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 1381944-48-4|Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Cellular Characterization of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Introduction
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a novel synthetic compound with a chemical structure featuring a phenyl-picolinate core and a benzyloxycarbonyl (Cbz) protected amine. The picolinic acid moiety is known to be present in compounds with a range of biological activities, including antimicrobial and antiviral properties.[1][2] Phenyl-pyridine scaffolds are also common in biologically active molecules.[3][4] Given the absence of published biological data for this specific molecule, a systematic cell-based screening approach is required to elucidate its potential cytotoxic and functional effects.
This guide provides a comprehensive framework for the initial characterization of this compound. We will outline a tiered approach, beginning with a primary assessment of cytotoxicity, followed by secondary assays to investigate the potential mechanisms of cell death and impact on key cellular signaling pathways. A critical consideration in the experimental design is the potential for intracellular cleavage of the Cbz protecting group, which would unmask a primary amine and could significantly alter the compound's biological activity.[5][6] Therefore, the proposed assays are designed to capture the activity of the parent compound and any potential metabolites.
Compound Information
| Compound Name | Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate |
| Molecular Formula | C₂₁H₁₈N₂O₄ |
| Molecular Weight | 362.38 g/mol |
| CAS Number | 1381944-48-4 |
| Storage | Store at 2-8°C, sealed in a dry, dark environment. |
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the cellular characterization of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
Caption: A tiered approach for the cellular characterization of a novel compound.
Tier 1: Primary Screening - Cytotoxicity Assay
The initial step is to determine the cytotoxic potential of the compound across a range of concentrations. The resazurin assay is a robust and sensitive method to quantify cell viability.[7][8] It measures the metabolic capacity of living cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[9][10]
Protocol: Resazurin-Based Cytotoxicity Assay
-
Cell Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.[11][12]
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate in DMSO.
-
Perform a serial dilution in culture medium to obtain final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 hours.
-
-
Resazurin Addition and Measurement:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis and Interpretation
| Parameter | Description |
| Relative Fluorescence Units (RFU) | Raw fluorescence intensity from each well. |
| % Viability | (RFU of treated cells / RFU of vehicle control) x 100 |
| IC₅₀ | The concentration of the compound that inhibits cell viability by 50%. |
A dose-dependent decrease in cell viability suggests a cytotoxic effect. The IC₅₀ value will determine the concentration range for subsequent mechanistic studies.
Tier 2: Mechanistic Elucidation
Based on the cytotoxicity results, further assays can be performed to understand the underlying mechanism of action.
Apoptosis Assay: Caspase-3/7 Activity
If the compound is found to be cytotoxic, it is important to determine if cell death is occurring through apoptosis, a form of programmed cell death. A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[13] We will use a luminogenic assay that measures the activity of these caspases.[14][15]
Caption: Caspase-3/7 assay principle.
-
Cell Seeding and Treatment:
-
Seed HeLa cells in a 96-well white-walled plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Include a vehicle control (0.5% DMSO) and a positive control for apoptosis induction (1 µM Staurosporine).[16][17][18][19]
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
| Parameter | Description |
| Relative Luminescence Units (RLU) | Raw luminescence intensity from each well. |
| Fold Change in Caspase-3/7 Activity | RLU of treated cells / RLU of vehicle control |
A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis through the activation of caspase-3 and/or -7.
NF-κB Signaling Pathway Assay
If the compound is not cytotoxic at higher concentrations, it may modulate specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[20][21][22] A reporter gene assay can be used to assess the compound's effect on NF-κB activation.
Caption: NF-κB luciferase reporter assay pathway.
-
Cell Line:
-
Use a stable HEK293 cell line containing an NF-κB response element-driven luciferase reporter gene.
-
-
Cell Seeding and Treatment:
-
Seed 20,000 cells per well in a 96-well white-walled plate in 100 µL of media.
-
Incubate for 24 hours.
-
Pre-treat cells with non-cytotoxic concentrations of the compound (e.g., 1 µM, 10 µM, 50 µM) for 1 hour.
-
Induce NF-κB activation by adding Tumor Necrosis Factor-alpha (TNF-α) to a final concentration of 10 ng/mL.[23][24][25][26]
-
Include a negative control (vehicle), a positive control (TNF-α alone), and a known NF-κB inhibitor as a reference.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Equilibrate a luciferase assay reagent (e.g., Bright-Glo™) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Measure luminescence with a plate-reading luminometer.
-
| Parameter | Description |
| Relative Luminescence Units (RLU) | Raw luminescence intensity from each well. |
| % Inhibition | 100 - [((RLU of compound + TNF-α) - RLU of vehicle) / (RLU of TNF-α alone - RLU of vehicle)) x 100] |
A dose-dependent decrease in luminescence in the presence of TNF-α suggests that the compound inhibits the NF-κB signaling pathway.
Conclusion
This structured, tiered approach provides a robust starting point for characterizing the cellular effects of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. By systematically evaluating cytotoxicity and then delving into specific mechanisms like apoptosis and NF-κB signaling, researchers can gain valuable insights into the compound's biological activity. The potential for in-cell deprotection of the Cbz group should be considered when interpreting the results, and further studies with the de-protected analog may be warranted. These foundational assays will guide future investigations, including target identification and in vivo efficacy studies.
References
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Request PDF. Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Cell Reports Medicine. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. [Link]
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iGEM. Passaging of HeLa cells. [Link]
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BMG LABTECH. Resazurin assay for cell viability & cytotoxicity. [Link]
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PMC. Caspases 3 and 7: Key Mediators of Mitochondrial Events of Apoptosis. [Link]
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PubMed. 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. [Link]
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PMC. Regulation of NF-κB by TNF Family Cytokines. [Link]
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PubMed Central. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. [Link]
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PubMed. Staurosporine-induced neuronal apoptosis. [Link]
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Molecular and Cellular Biology. Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL. [Link]
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ResearchGate. When are caspase 3 and caspase 7 activated upon apoptosis. [Link]
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ResearchGate. Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. [Link]
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MDPI. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. [Link]
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Anticancer Research. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. [Link]
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PMC. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]
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ResearchGate. Antimicrobial activity some transition metal picolinates. [Link]
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MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
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AACR Journals. Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. [Link]
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Protocols.io. Cell culture of 7721 or HeLa cells. [Link]
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PLOS. Tumor Necrosis Factor-alpha utilizes MAPK/NFκB pathways to induce cholesterol-25 hydroxylase for amplifying pro-inflammatory response via 25-hydroxycholesterol-integrin-FAK pathway. [Link]
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IJIRT. Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. [Link]
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Scientific Update. To Deprotect and Serve. [Link]
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MDPI. The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. [Link]
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Creative Bioarray. Resazurin Cell Viability Assay. [Link]
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ResearchGate. Antimicrobial activity of picolinic acid. [Link]
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EdiGene. HeLa Cell Line User Guide. [Link]
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EurekAlert!. Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]
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Sartorius. CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]
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YouTube. Why Resazurin assay is performed? | principle and application. [Link]
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Pharmaffiliates. 2-Phenylpyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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PubMed. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. [Link]
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PMC. TNF-α/NF-κB signaling in the CNS: possible connection to EPHB2. [Link]
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RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
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Wikipedia. 2-Phenylpyridine. [Link]
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Science.gov. staurosporine induced apoptosis: Topics by Science.gov. [Link]
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Application Notes and Protocols for High-Throughput Screening with Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Introduction: Unveiling the Potential of a Novel Screening Compound
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel chemical entities that can modulate biological pathways implicated in disease.[1][2] The compound, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, presents a unique chemical scaffold. While its specific biological targets are not yet fully elucidated, its structural motifs, including a picolinate core and a protected aniline moiety, suggest potential interactions with a range of protein classes, such as kinases, proteases, or deacetylases, which are frequently targeted in therapeutic development.[3][4]
This document provides a comprehensive guide for researchers and drug development professionals on how to effectively utilize Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate in high-throughput screening campaigns. We will explore its chemical properties, propose potential therapeutic targets, and provide detailed, field-proven protocols for both biochemical and cell-based HTS assays. The methodologies outlined herein are designed to be robust, reproducible, and adaptable to various research objectives, ensuring the generation of high-quality, actionable data.
Compound Profile: Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
A thorough understanding of the physicochemical properties of a screening compound is paramount for successful HTS assay development.
| Property | Value | Reference |
| CAS Number | 1381944-48-4 | [5] |
| Molecular Formula | C₂₁H₁₈N₂O₄ | [5][6] |
| Molecular Weight | 362.38 g/mol | [5][6] |
| Purity | >95% (Recommended for HTS) | |
| Solubility | Soluble in DMSO | |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Chemical Structure:
Caption: Chemical structure of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
Hypothesized Biological Targets and Rationale
The structural architecture of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate provides clues to its potential biological activity. The picolinate group is a known metal chelator and can be found in compounds targeting metalloenzymes. The carbamate linkage and the aromatic rings are common features in molecules designed to interact with the active sites of enzymes. Based on these observations, we propose the following hypothetical target classes for initial screening campaigns:
-
Protein Kinases: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket. The pyridine ring of the picolinate moiety could serve as a scaffold for such interactions.
-
Histone Deacetylases (HDACs): The overall shape and presence of aromatic and carbonyl groups might allow the compound to fit into the active site channel of HDACs, potentially disrupting their function.
-
Proteases: The peptide-like features of the molecule could allow it to act as a competitive or non-competitive inhibitor of various proteases.
High-Throughput Screening Workflow
A well-structured HTS workflow is essential for the efficient and effective identification of "hit" compounds. The following diagram illustrates a typical HTS pipeline, from initial assay development to hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical HTS Assay for Kinase Inhibition
This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a hypothetical protein kinase.[3][4]
Principle:
The assay measures the phosphorylation of a substrate peptide by a kinase. The detection of the phosphorylated product is achieved using a phosphorylation-specific antibody conjugated to a fluorescent reporter. Inhibition of the kinase results in a decrease in the fluorescent signal.
Materials and Reagents:
-
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (stock solution in 100% DMSO)
-
Recombinant Protein Kinase (e.g., a tyrosine kinase)
-
Kinase Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer
-
Phosphorylation-Specific Antibody (conjugated to a fluorophore)
-
Stop Solution
-
384-well, low-volume, black microplates
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Prepare an ATP solution in kinase assay buffer.
-
To initiate the reaction, add 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection solution containing the phosphorylation-specific antibody in a suitable buffer.
-
Add 10 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis and Quality Control:
-
Normalization: Normalize the data to the positive and negative controls on each plate.
-
Z'-factor: Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[7]
-
Hit Selection: Identify "hits" as compounds that cause a statistically significant reduction in the fluorescent signal (e.g., >3 standard deviations from the mean of the negative controls).
Protocol 2: Cell-Based HTS Assay for Cytotoxicity
This protocol outlines a cell-based assay to evaluate the cytotoxic effects of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate on a cancer cell line.[8][9]
Principle:
This assay utilizes a luminescent reagent that measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A decrease in luminescence indicates a loss of cell viability.
Materials and Reagents:
-
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (stock solution in 100% DMSO)
-
Cancer Cell Line (e.g., HeLa, A549)
-
Cell Culture Medium (supplemented with FBS and antibiotics)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well, white, clear-bottom microplates
-
Positive Control (e.g., Doxorubicin)
-
Negative Control (DMSO)
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate in culture medium.
-
Add 10 µL of the compound dilutions, positive control, and negative control to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Quality Control:
-
Normalization: Normalize the data to the positive and negative controls.
-
IC₅₀ Determination: For hit compounds, determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve.
-
Assay Robustness: Monitor the signal-to-background ratio and Z'-factor to ensure the reliability of the assay.
Interpreting Results and Next Steps
The identification of "hits" in a primary screen is the first step in a long journey.[1] It is crucial to follow up with a series of validation and characterization experiments to eliminate false positives and prioritize the most promising compounds.
Hit Validation Workflow:
Caption: A workflow for the validation and characterization of primary hits.
Conclusion
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate represents a promising, yet underexplored, chemical entity for high-throughput screening. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to begin to investigate its biological activities. By employing robust assay methodologies, stringent quality control, and a systematic approach to hit validation, the full potential of this compound in drug discovery can be realized.
References
-
Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link]
-
Wissinger, T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
-
Ramirez, C. N., & Antczak, C. (2014). Cell-Based Screening Using High-Throughput Flow Cytometry. PubMed Central. Available at: [Link]
-
Wikipedia. High-throughput screening. Available at: [Link]
-
Astashkina, A., Mann, B., & Grainger, D. W. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
-
Wissinger, T., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
-
Iversen, P. W., et al. (2006). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. Available at: [Link]
-
Gribbon, P., & Sewing, A. (2005). Design and implementation of high-throughput screening assays. PubMed. Available at: [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Available at: [Link]
-
BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Available at: [Link]
-
Assay Genie. High-Throughput Screening Assays. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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Solubility and Formulation of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate for In Vitro Studies
An Application Guide
Abstract
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a complex organic molecule whose utility in biological research is predicated on its effective delivery to in vitro systems. A significant hurdle in this process is the compound's predicted low aqueous solubility, a common challenge for lipophilic molecules.[1] Direct addition of such compounds to aqueous cell culture media often leads to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes. This application note provides a comprehensive, structured approach for researchers to systematically determine the solubility of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate and to develop robust formulations for cell-based assays. We present detailed protocols for solubility screening, the preparation of high-concentration stock solutions, and subsequent formulation into final assay media using both standard solvent dilution and advanced excipient-based methods. The causality behind each step is explained to empower researchers with the ability to adapt these protocols to their specific experimental needs, ensuring reproducibility and accuracy.
Compound Characterization and Predicted Properties
Understanding the physicochemical properties of a compound is the foundational step in developing a successful formulation strategy. Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a molecule whose structure suggests significant lipophilicity due to the presence of multiple aromatic rings (phenyl, picolinate, benzyloxy). Such characteristics often correlate with poor water solubility.[2]
| Property | Value / Prediction | Source |
| Molecular Formula | C₂₁H₁₈N₂O₄ | [3] |
| Molecular Weight | 362.38 g/mol | [3] |
| CAS Number | 1381944-48-4 | [3] |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents. | Inferred from structure |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [3] |
The presence of ester and amide functionalities, combined with the large nonpolar surface area, makes it highly probable that this compound falls into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[4] The primary challenge for in vitro studies is therefore to overcome the solubility barrier to ensure the compound remains in solution within the aqueous environment of the cell culture medium.
The Imperative of Proper Formulation in In Vitro Assays
Common formulation strategies aim to:
-
Increase the apparent solubility of the drug in aqueous media.
-
Prevent precipitation during dilution and incubation.
-
Minimize vehicle-induced toxicity or off-target effects.
Our approach begins with creating a concentrated stock solution in a suitable organic solvent, followed by a carefully controlled dilution into the final aqueous medium. For particularly challenging cases, the use of solubilizing excipients is recommended.
Systematic Formulation Development Workflow
We propose a systematic workflow to guide the researcher from initial solubility testing to the final, validated formulation. This process is designed to be self-validating by including decision points and checks to ensure the compound remains in solution at the desired concentration.
Figure 1: A decision workflow for the systematic formulation of poorly soluble compounds for in vitro studies.
Experimental Protocols
Protocol 1: Initial Solubility Screening
Rationale: The choice of an appropriate organic solvent is critical. The ideal solvent will dissolve the compound at a high concentration, be miscible with aqueous media, and have low cellular toxicity at the final concentration used in the assay.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with most cell-based assays at low concentrations.[6][7]
Materials:
-
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof
-
Other solvents as needed (e.g., Methanol, Acetone)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube. Record the exact mass.
-
Add a small, precise volume of the test solvent (e.g., 20 µL of DMSO) to achieve a high target concentration (e.g., >50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particulates.
-
If the compound is fully dissolved, the solvent is suitable. Record the minimum concentration at which it dissolves.
-
If the compound is not fully dissolved, add another small aliquot of the solvent, vortex, and inspect again. Repeat until dissolution is complete.
-
Repeat this process for other solvents to determine the best candidate. For most applications, DMSO will be the primary choice.
Protocol 2: Preparation of a Concentrated Stock Solution
Rationale: Preparing a highly concentrated stock solution allows for minimal addition of the organic solvent to the final cell culture medium, thereby minimizing solvent-induced artifacts.[8][9][10] Accuracy in weighing and volume measurement is paramount.[8]
Materials:
-
Selected solvent from Protocol 1 (e.g., DMSO)
-
Compound
-
Calibrated pipettes
-
Sterile, amber glass vial with a Teflon-lined screw cap[11]
Procedure:
-
Calculate the mass of the compound required to make a desired volume and concentration (e.g., for 1 mL of a 20 mM solution, using a MW of 362.38 g/mol ): Mass (g) = 20 mmol/L * 0.001 L * 362.38 g/mol = 0.00725 g = 7.25 mg
-
Carefully weigh the calculated amount of the compound into the amber glass vial.
-
Using a calibrated pipette, add slightly less than the final desired volume of DMSO (e.g., 950 µL for a 1 mL final volume).
-
Cap the vial and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but ensure the compound is stable at this temperature.
-
Once dissolved, add the remaining volume of DMSO to reach the final target volume (e.g., add the final 50 µL). Mix thoroughly.
-
Label the vial clearly with the compound name, concentration, solvent, date, and your initials.[9]
-
Store the stock solution at -20°C or -80°C to maximize stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots if necessary.
Figure 2: Step-by-step workflow for preparing a concentrated stock solution.
Protocol 3A: Formulation by Simple Dilution
Rationale: This is the most straightforward method. The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the threshold for cellular toxicity. This level is cell-type dependent but is generally accepted to be below 0.5% (v/v), with <0.1% being even safer.[12][13]
Procedure:
-
Thaw your stock solution and warm it to room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Crucial Step: When diluting, add the stock solution directly into the medium while vortexing or swirling the tube. This rapid dispersion helps prevent the compound from precipitating out of solution. Never add medium to the concentrated stock.
-
Example Calculation: To prepare a 10 µM working solution from a 20 mM DMSO stock:
-
Dilution factor = 20,000 µM / 10 µM = 2000x.
-
Volume of stock needed for 1 mL of medium = 1000 µL / 2000 = 0.5 µL.
-
Final DMSO concentration = 100% / 2000 = 0.05%. This is a safe level for most cell lines.[13]
-
-
Visually inspect the final solution for any signs of precipitation. If it remains clear, it is ready for use.
-
Always prepare a "vehicle control" containing the same final concentration of DMSO in the medium without the compound to test for any effects of the solvent itself.[14][15]
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Most cell lines tolerate 0.5%, but sensitive or primary cells may require ≤0.1%. Concentrations above 1% can be cytotoxic.[6][13][14] |
| Ethanol | 0.1% - 0.5% | Can be more rapidly cytotoxic than DMSO for some cell lines.[7] |
Protocol 3B: Formulation Using a Cyclodextrin Excipient
Rationale: If the compound precipitates upon simple dilution, even with vigorous mixing, a solubilizing excipient is required. Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic drug molecules in their central cavity, increasing their apparent aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is widely used due to its high aqueous solubility and biocompatibility.[16]
Materials:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CyD)
-
Concentrated DMSO stock solution of the compound (from Protocol 2)
-
Aqueous buffer or cell culture medium
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a stock solution of HP-β-CyD in your desired aqueous buffer or medium (e.g., 10-40% w/v).
-
Gently warm the HP-β-CyD solution to 37-40°C to aid in complexation.
-
Slowly add the concentrated DMSO stock solution of your compound drop-by-drop to the stirring HP-β-CyD solution. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1 or greater) to favor complex formation.
-
Continue to stir or sonicate the mixture for 30-60 minutes to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. This new, formulated stock can now be further diluted into the final assay medium.
-
Important: A vehicle control containing the same final concentration of HP-β-CyD and DMSO must be included in your experiment, as cyclodextrins themselves can sometimes have biological effects.[14]
Validation and Best Practices
-
Visual Inspection: Always visually inspect your final working solutions before adding them to cells. The presence of any cloudiness, crystals, or film is an indication of precipitation.
-
Vehicle Controls: The importance of a proper vehicle control cannot be overstated. It is the only way to definitively attribute the observed biological effects to your compound rather than the formulation components.
-
Stability: Do not store diluted working solutions for long periods. It is best practice to prepare them fresh for each experiment from the frozen, concentrated stock.[8]
-
Troubleshooting Precipitation: If precipitation occurs during dilution (Protocol 3A), try lowering the final concentration, increasing the vigor of mixing, or moving directly to an excipient-based method (Protocol 3B).
References
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Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
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Examples of surfactants used in pharmaceutical formulations. ResearchGate. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. Available at: [Link]
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Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
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Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. Available at: [Link]
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What the concentration of DMSO you use in cell culture assays?. ResearchGate. Available at: [Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]
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A recent overview of surfactant–drug interactions and their importance. PMC - NIH. Available at: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
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(3S,6S,7R,8R)-8-Benzyl-3-(3-((isobutyryloxy)methoxy)-4-methoxypicolinamido)-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate. PubChem. Available at: [Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]
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Benzyl N6-((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate. Pharmaffiliates. Available at: [Link]
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DMSO usage in cell culture. LifeTein. Available at: [Link]
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Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace. Available at: [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
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The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available at: [Link]
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Prd_002214. PubChem. Available at: [Link]
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
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Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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Surfactant Excipients. American Pharmaceutical Review. Available at: [Link]
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Preparation of Stock Solutions. Enfanos. Available at: [Link]
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Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]
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Mycophenolic Acid. PubChem. Available at: [Link]
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Application Notes & Protocols: Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a Scaffold for Developing a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Scaffold
In the intricate landscape of drug discovery and chemical biology, the identification of a bioactive molecule's cellular targets is a pivotal step. This process, known as target identification, illuminates the mechanism of action of a compound and paves the way for therapeutic development. Chemical probes, small molecules designed to interact with specific protein targets, are indispensable tools in this endeavor.[1][2][3]
This document outlines the conceptual framework and detailed protocols for utilizing Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate as a foundational scaffold for the development of a novel chemical probe for target identification. While the inherent biological activity of this specific molecule is not extensively documented in publicly available literature, its structural features present a promising starting point for chemical probe design.
The core structure features a picolinate ring linked to a phenyl group, a common motif in pharmacologically active compounds. The presence of a benzyloxycarbonyl (Cbz)-protected amine offers a strategic handle for chemical modification, allowing for the introduction of functionalities required for a chemical probe, such as a reactive group for covalent target engagement and a reporter tag for detection and enrichment.[4]
This guide will provide a hypothetical, yet scientifically rigorous, roadmap for transforming this scaffold into a potent photo-affinity-based chemical probe and its subsequent application in identifying protein targets from complex biological systems.
Probe Design and Synthesis: From Scaffold to Functional Tool
The transformation of a passive molecular scaffold into a functional chemical probe necessitates the incorporation of two key elements: a photoreactive group and a reporter tag. For this application, we propose the design of a probe incorporating a diazirine for photo-crosslinking and a terminal alkyne for subsequent bio-orthogonal ligation (e.g., "click chemistry").
Proposed Chemical Probe Structure:
Key Features of the Proposed Probe:
-
Parent Scaffold: Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate provides the core structure for target recognition.
-
Photoreactive Group (Diazirine): Upon irradiation with UV light, the diazirine moiety forms a highly reactive carbene that can covalently crosslink with nearby amino acid residues of the target protein.[5][6][7]
-
Reporter Tag (Terminal Alkyne): The alkyne group serves as a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the attachment of a biotin tag for affinity purification or a fluorescent dye for imaging.
Hypothetical Synthetic Scheme:
The synthesis of the proposed probe would involve the deprotection of the amine on the parent scaffold, followed by coupling with a diazirine-containing carboxylic acid and an alkyne-containing moiety. The specifics of such a synthesis are beyond the scope of this application note but would follow established organic chemistry principles.
Experimental Workflows and Protocols
The successful application of a chemical probe for target identification relies on a series of well-controlled experiments. The following sections provide detailed protocols for the use of our proposed probe.
Overall Experimental Workflow
The general workflow for target identification using our proposed photo-affinity probe is depicted below.
Sources
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 4. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Compounds - Enamine [enamine.net]
- 7. escholarship.org [escholarship.org]
Application Note: A Hypothetical Framework for the Use of Picolinate-Based Fluorophores in Cellular Imaging
Disclaimer: The compound "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" is not documented as a fluorescent probe in peer-reviewed literature. This application note presents a hypothetical framework for the use of a conceptual picolinate-based fluorophore, hereafter referred to as PicoFluor-488 , in fluorescence microscopy. The protocols and principles described are based on established methodologies for similar fluorescent probes and are intended to serve as a guide for the potential application of such a novel compound.
Introduction: The Potential of Picolinate Scaffolds in Bioimaging
The picolinic acid scaffold and its derivatives are of significant interest in medicinal chemistry due to their coordination properties and biological activity. While "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" itself is not known to be fluorescent, the picolinate structure can be incorporated into larger molecules with fluorescent properties. For instance, iridium picolinamidate complexes have been shown to be emissive and useful for in-cell visualization[1].
This document outlines a hypothetical application for a novel, green-emitting fluorescent probe, PicoFluor-488 , which is conceptualized to have a picolinate core. We will explore its potential use in live and fixed-cell imaging, providing detailed protocols that a researcher might use to characterize and apply such a probe.
Conceptual Probe: PicoFluor-488
For the purposes of this application note, we will assume the following hypothetical properties for PicoFluor-488 :
| Property | Hypothetical Value |
| Excitation Maximum | ~490 nm |
| Emission Maximum | ~520 nm |
| Quantum Yield | Moderate to High in a cellular environment |
| Cellular Target | Non-specific cytoplasmic and organellar accumulation |
| Photostability | High |
These properties are chosen to align with common green fluorescent probes and standard fluorescence microscopy filter sets (e.g., FITC/GFP).
Live-Cell Imaging with PicoFluor-488: A Workflow
Live-cell imaging allows for the study of dynamic cellular processes. The following protocol is a standard approach for staining living cells with a hypothetical membrane-permeable dye.
Rationale for Live-Cell Staining
The primary goal of this protocol is to introduce PicoFluor-488 into living cells to observe its distribution and potential interactions with subcellular structures in real-time. The choice of a serum-free medium for staining is to prevent potential interactions of the probe with serum proteins, which could affect its uptake or localization.
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging with PicoFluor-488.
Detailed Live-Cell Staining Protocol
-
Cell Preparation:
-
Plate cells (e.g., HeLa, U2OS) on glass-bottom imaging dishes or chamber slides at a density that will result in 60-80% confluency at the time of imaging.
-
Incubate in complete culture medium at 37°C and 5% CO₂ for 24-48 hours.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of PicoFluor-488 in anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to a working concentration of 1-10 µM in pre-warmed, serum-free medium or Phosphate Buffered Saline (PBS).
-
-
Staining Procedure:
-
Aspirate the complete medium from the cells.
-
Gently wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the PicoFluor-488 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells two times with pre-warmed PBS or serum-free medium.
-
Add pre-warmed complete medium or a suitable imaging buffer to the cells.
-
-
Image Acquisition:
-
Image the cells using a confocal or widefield fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Immunofluorescence with PicoFluor-488: A Potential Application
If PicoFluor-488 were found to have a reactive moiety or could be conjugated to an antibody, it could potentially be used in immunofluorescence (IF) to label specific proteins. The following is a standard IF protocol, adapted for a hypothetical PicoFluor-488 conjugate.
Rationale for Immunofluorescence
Immunofluorescence leverages the specificity of antibodies to target a protein of interest. By conjugating a fluorophore like our hypothetical PicoFluor-488 to a secondary antibody, we can visualize the localization of a primary antibody bound to its target. Fixation and permeabilization are necessary to allow antibodies to access intracellular antigens.
Immunofluorescence Workflow Diagram
Caption: General workflow for an immunofluorescence protocol.
Detailed Immunofluorescence Protocol
-
Cell Preparation and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash cells with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the PicoFluor-488 conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Optionally, counterstain nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish and allow them to dry.
-
Image using a fluorescence microscope.
-
Data Interpretation and Considerations
-
Controls are Crucial: For any imaging experiment, proper controls are essential. In live-cell imaging, an unstained control is necessary to assess autofluorescence. For immunofluorescence, a secondary antibody-only control is required to check for non-specific binding.
-
Phototoxicity and Photobleaching: Live-cell imaging is particularly sensitive to phototoxicity. It is imperative to use the lowest possible laser power and exposure times. Photobleaching, the irreversible destruction of the fluorophore, can be mitigated by using antifade reagents and minimizing light exposure.
-
Co-localization Analysis: Should PicoFluor-488 show a specific subcellular localization, co-staining with organelle-specific markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) would be the next step. Quantitative co-localization analysis can then be performed. The iridium picolinamidate complexes, for example, were found to co-localize with mitochondria and lysosomes[1].
Conclusion
While "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" is not a known fluorophore, the picolinate scaffold holds promise for the development of novel fluorescent probes. This application note provides a hypothetical, yet robust, framework for the characterization and application of a conceptual picolinate-based probe, PicoFluor-488. The protocols and principles outlined herein are grounded in established microscopy techniques and are intended to guide researchers in the potential exploration of new chemical entities for cellular imaging.
References
-
Title: Fluorescent Half-Sandwich Iridium Picolinamidate Complexes for In-Cell Visualization Source: National Institutes of Health (NIH) URL: [Link]
Sources
Application Notes & Protocols: Characterizing Protein-Ligand Interactions with Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Scientific Rationale for Investigating Substituted Picolinates
In the landscape of modern drug discovery, the identification and characterization of novel molecular scaffolds that can form high-affinity and specific interactions with biological targets are of paramount importance. The compound Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate represents a compelling chemical starting point for such investigations. Its structure is a composite of several key features frequently found in biologically active molecules:
-
A Picolinate Core: Picolinic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the basis of numerous compounds with diverse therapeutic applications, including enzyme inhibition and coordination chemistry.[1]
-
An Aromatic System: The phenyl ring provides a platform for crucial π-stacking and hydrophobic interactions within a protein's binding pocket.
-
A Protected Amine: The benzyloxycarbonyl (Cbz) protecting group not only plays a role in the compound's synthesis but also introduces a significant steric and electronic presence that can be exploited for specific interactions.
-
Ester and Amide Functionalities: These groups serve as potential hydrogen bond donors and acceptors, critical for anchoring the ligand to the protein target.
Given the absence of extensive literature on this specific molecule, this guide will use it as a representative compound to illustrate a comprehensive, multi-technique workflow for the rigorous characterization of a novel protein-ligand interaction. We will hypothesize a plausible protein target and then detail the experimental journey from initial hit validation to in-depth biophysical and structural characterization.
Hypothetical Target & The Drug Discovery Context
For the purpose of this guide, we will hypothesize that Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate has been identified as a potential inhibitor of Bromodomain-containing protein 4 (BRD4) . BRD4 is a key epigenetic reader protein, and its inhibition is a validated therapeutic strategy in oncology. The binding pocket of BRD4 is a well-defined hydrophobic cavity that recognizes acetylated lysine residues, making it an ideal hypothetical target for a ligand with the aromatic and hydrophobic features of our compound.
Our objective is to thoroughly characterize the binding of this compound to BRD4, establishing a complete thermodynamic, kinetic, and structural profile of the interaction. This profile is essential for any subsequent structure-activity relationship (SAR) studies aimed at optimizing this initial hit into a potent and selective drug candidate.
The Integrated Workflow for Protein-Ligand Interaction Analysis
A robust characterization of a protein-ligand interaction requires a multi-faceted approach, where different biophysical techniques are used to cross-validate findings and provide a complete picture of the binding event.[2] The following workflow represents a logical progression from initial screening to high-resolution structural studies.
Figure 1: An integrated workflow for the comprehensive characterization of a protein-ligand interaction.
Upstream Preparation: The Foundation of Reliable Data
The quality of your biophysical data is fundamentally dependent on the quality of your protein.[3] Inadequate protein purity, homogeneity, or stability will invariably lead to ambiguous or misleading results.
Protein Construct Design & Purification
-
Rationale: For our hypothetical target, BRD4, we would aim to express a soluble construct corresponding to the first bromodomain (BD1), which is a common approach in literature. The design of the expression construct is a critical step; factors such as the choice of expression host, the presence of solubility-enhancing tags (e.g., a cleavable N-terminal 6xHis-tag), and the precise domain boundaries must be carefully considered to maximize the chances of obtaining a stable, soluble protein.[4][5]
-
Protocol Outline:
-
Cloning: Subclone the gene encoding for the BRD4 bromodomain into a suitable expression vector.
-
Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)) and induce protein expression.
-
Purification: Purify the protein using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for a His-tagged protein), followed by tag cleavage with a specific protease, and a final polishing step using size-exclusion chromatography (SEC).[6][7]
-
Protein Quality Control
-
Rationale: Before any binding studies, it is imperative to confirm the purity, homogeneity, and stability of the purified protein.[3]
-
Techniques:
-
SDS-PAGE: To assess purity.
-
Size-Exclusion Chromatography (SEC): To confirm the protein is monodisperse and not aggregated.
-
Dynamic Light Scattering (DLS): To further assess the homogeneity of the protein solution.
-
Differential Scanning Fluorimetry (DSF): To determine the melting temperature (Tm) of the protein, which provides a baseline for stability.[8]
-
Biophysical Characterization: Quantifying the Interaction
Once a high-quality protein preparation is secured, we can proceed to characterize the binding of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate .
Initial Binding Confirmation: Differential Scanning Fluorimetry (DSF)
-
Principle: DSF, also known as a thermal shift assay, measures the thermal stability of a protein.[9] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (ΔTm).[10] This technique is excellent for rapid, initial confirmation of binding.[11]
-
Protocol:
-
Preparation: Prepare a master mix containing the purified BRD4 protein (e.g., 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Ligand Titration: In a 96- or 384-well PCR plate, add increasing concentrations of the picolinate compound to the protein master mix. Include a no-ligand control.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the plate from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) in small increments. Monitor the fluorescence at each step.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve is the melting temperature (Tm). A significant, concentration-dependent increase in Tm in the presence of the ligand confirms binding.[12]
-
Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC is the gold standard for measuring the thermodynamics of a binding event.[13] It directly measures the heat released or absorbed during the binding interaction, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[14] The entropy (ΔS) can then be calculated.
-
Protocol:
-
Sample Preparation: Prepare the purified BRD4 protein (in the sample cell) and the picolinate compound (in the syringe) in the exact same, thoroughly degassed buffer. Precise concentration determination is critical.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The resulting data (a series of heat spikes) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
-
-
Data Presentation (Hypothetical):
| Parameter | Value |
| Binding Affinity (KD) | 1.5 µM |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (TΔS) | -2.3 kcal/mol |
-
Causality & Interpretation: A KD in the low micromolar range suggests a moderately potent interaction. The stoichiometry of ~1 indicates a 1:1 binding model. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The unfavorable entropy change may be due to the ordering of the flexible ligand upon binding.
Figure 2: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Kinetic Analysis: Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[15] It allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[16]
-
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified BRD4 protein onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of different concentrations of the picolinate compound (the analyte) over the sensor surface.
-
Signal Detection: The instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized protein. This is recorded as a sensorgram (response units vs. time).
-
Data Analysis: The association and dissociation phases of the sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir model) to determine kon and koff.
-
-
Data Presentation (Hypothetical):
| Parameter | Value |
| Association Rate (kon) | 2.5 x 104 M-1s-1 |
| Dissociation Rate (koff) | 3.75 x 10-2 s-1 |
| Equilibrium Constant (KD) | 1.5 µM |
-
Causality & Interpretation: The KD value derived from SPR should be in good agreement with the value obtained from ITC, providing a strong cross-validation of the binding affinity. The kinetic parameters provide deeper insight into the binding mechanism. In this hypothetical case, the moderately fast on- and off-rates are typical for an initial hit compound and suggest that there is scope for optimization to slow the dissociation rate, thereby increasing the residence time and potency of the inhibitor.
Structural Analysis: Visualizing the Interaction
X-Ray Crystallography
-
Principle: X-ray crystallography is a powerful technique that can provide an atomic-resolution three-dimensional structure of the protein-ligand complex.[17] This structural information is invaluable for understanding the specific molecular interactions that drive binding and for guiding rational drug design.[18][19]
-
Protocol:
-
Complex Formation: Form the protein-ligand complex by either co-crystallizing the BRD4 protein in the presence of the picolinate compound or by soaking pre-formed apo-protein crystals in a solution containing the ligand.[20]
-
Crystallization Screening: Screen a wide range of crystallization conditions to find one that produces well-diffracting crystals of the complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure to reveal the electron density map. The ligand can then be modeled into the electron density in the protein's binding site.
-
-
Interpretation: The resulting crystal structure would reveal the precise binding mode of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate in the BRD4 active site. It would show which amino acid residues are forming key hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the picolinate, phenyl, and benzyloxycarbonyl moieties of the ligand. This information is the cornerstone of structure-based drug design, enabling the rational modification of the compound to improve its affinity and selectivity.
Conclusion: From a Molecule to a Mechanism
This application note has outlined a comprehensive and robust workflow for the detailed characterization of the interaction between a novel small molecule, represented by Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate , and its hypothetical protein target, BRD4. By integrating a suite of powerful biophysical techniques—DSF for initial screening, ITC for thermodynamic profiling, SPR for kinetic analysis, and X-ray crystallography for structural elucidation—researchers can build a complete and validated picture of the molecular recognition event. This in-depth understanding is not merely an academic exercise; it is the fundamental basis upon which successful drug discovery and development programs are built. Each experimental step is designed to be a self-validating part of a larger, logical framework, ensuring that the resulting data is both accurate and actionable for the next phase of research.
References
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Wilson, W. D. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-41. [Link]
-
Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR-based analysis of protein-ligand interactions. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
-
Kočí, J., Stsiapanava, A., Brynda, J., & Řezáčová, P. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 14(5), e13913. [Link]
-
Tanaka, T. (2020). Hierarchical design of artificial proteins and complexes toward synthetic structural biology. Biophysical Reviews, 12(4), 947-965. [Link]
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Bastos, M., & Kudaibergenov, S. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Macromolecular Symposia, 329(1), 1-11. [Link]
-
Zhao, Z., Liang, Z., Zhao, J., & Zhao, Z. (2024). A review of biophysical strategies to investigate protein-ligand binding: What have we employed?. International Journal of Biological Macromolecules, 275, 133973. [Link]
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Sino Biological. (n.d.). Protein Purification Techniques and Methods. Retrieved from [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Nature Protocols, 2(9), 2212-2221. [Link]
-
De, S., & Pires, E. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions (pp. 187-200). Humana Press, New York, NY. [Link]
-
Zherdev, Y. F., & Sivozhelezov, I. A. (2023). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences, 24(19), 14896. [Link]
-
Huynh, K., & Partch, C. L. (2025). A beginner's guide to differential scanning fluorimetry. The Biochemist, 47(1), 40-44. [Link]
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Bagherzadeh, K., & Gorgani, L. (2020). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Scientific Reports, 10(1), 1-9. [Link]
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Selvita. (2022, January 24). Biophysical Characterization Of Recombinant Proteins: A Key To Achieve Success In Protein Production. Retrieved from [Link]
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Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Biocalorimetry (pp. 1-21). Humana Press, New York, NY. [Link]
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Labiotech.eu. (n.d.). What is protein design?. Retrieved from [Link]
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SPR-Pages. (2022, July 18). Troubleshooting. Retrieved from [Link]
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Kumar, A., & Goyal, R. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In Biophysical Chemistry (pp. 1-25). Springer, Singapore. [Link]
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Nicoya. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]
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Ciulli, A. (2013). Ligand-Protein Binding and Screening Using NMR spectroscopy. In Protein-Ligand Interactions (pp. 261-284). Humana Press, Totowa, NJ. [Link]
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Perrier, S., Raught, B., & Poda, G. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
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EMBL. (n.d.). Strategy and construct design – Protein Expression and Purification Core Facility. Retrieved from [Link]
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Proteros. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Retrieved from [Link]
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IQVIA. (n.d.). Protein and Antibody Purification. Retrieved from [Link]
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Harris, T., & Frydman, L. (2024). Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. Journal of the American Chemical Society. [Link]
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Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]
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ResearchGate. (2023, June 13). Please help me. SPR experiment troubleshooting?. Retrieved from [Link]
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Owen, R. L., & Fischer, G. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098822. [Link]
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Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
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ResearchGate. (2019, May 21). How to choose the concentration of protein and ligand for ITC experiment?. Retrieved from [Link]
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Kumar, A., & Goyal, R. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate. [Link]
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Peak Proteins. (n.d.). The Importance Of Protein Construct Design. Retrieved from [Link]
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Liu, B., Yang, P., Wang, K., Li, H., & Yang, B. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 59-67. [Link]
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Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]
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TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
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Nicoya. (n.d.). Binding Kinetics of Protein-Protein Interactions using OpenSPR. Retrieved from [Link]
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Applied Photophysics. (2023, April 27). Using High Throughput DSF to Obtain Binding Parameters. Retrieved from [Link]
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El-Kabbani, O., & Salah, E. (2012). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(5), 701-707. [Link]
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Zherdev, Y. F., & Sivozhelezov, I. A. (2025). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. PMC. [Link]
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Wikipedia. (n.d.). Protein design. Retrieved from [Link]
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Schiebel, J., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 72(12), 1245-1254. [Link]
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Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. In Protein-Protein Interactions (pp. 39-58). Humana Press, Totowa, NJ. [Link]
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Vivian, J. T., & Callender, D. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), e51809. [Link]
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Congreve, M., & Hartshorn, M. (2004). Studying protein-ligand interactions using X-ray crystallography. Methods in molecular biology, 278, 235-256. [Link]
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Ortega, G., & de la Cruz, L. (2020). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences, 7, 12. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Welcome to the technical support center for the synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which typically relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Low yields in this process are a frequent challenge, often stemming from a complex interplay of catalyst, ligand, base, and solvent choices, as well as substrate stability.
This document provides in-depth, experience-driven solutions to common experimental hurdles in a direct question-and-answer format.
Synthesis Overview: The Suzuki-Miyaura Coupling
The formation of the biaryl scaffold of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is most commonly achieved via a Suzuki-Miyaura coupling. This reaction creates a carbon-carbon bond between an organoboron species (e.g., 4-(((benzyloxy)carbonyl)amino)phenylboronic acid) and an organohalide (e.g., Methyl 6-chloropicolinate or the corresponding bromide/iodide).[1][2] The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step.[1][3][4]
Troubleshooting Guide & FAQs
Question 1: My reaction yield is consistently low (<50%). What are the most probable causes?
Low yields in this specific Suzuki coupling can be attributed to several interacting factors. The primary suspects are:
-
Inefficient Catalytic System: The choice of palladium source and, more critically, the phosphine ligand, is paramount. The pyridine nitrogen in the picolinate starting material can coordinate to the palladium center, inhibiting catalytic activity. Furthermore, the Cbz-protected amine on the boronic acid partner introduces specific electronic and steric demands.
-
Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid reacts with trace water or protic solvents, replacing the C-B bond with a C-H bond, effectively consuming your starting material without forming the desired product.[5][6]
-
Homocoupling: The boronic acid can couple with itself to form a biphenyl byproduct, particularly if the oxidative addition or reductive elimination steps of the catalytic cycle are slow.
-
Suboptimal Base and Solvent Combination: The base's strength and solubility, along with the solvent's polarity and ability to dissolve all reactants, are critical for efficient reaction kinetics.[7][8] An inappropriate choice can hinder catalyst turnover and promote side reactions.[9]
Question 2: How do I select the optimal Palladium catalyst and ligand?
This is the most critical decision for this synthesis. Standard catalysts like Pd(PPh₃)₄ often give poor to moderate yields.[7] For challenging substrates like these, a more robust system is required.
| Catalyst/Ligand System | Rationale & Key Advantages | Typical Loading |
| SPhos or XPhos Precatalysts | These are "Buchwald ligands," known for their bulk and electron-donating properties. They accelerate the rate-limiting oxidative addition and the final reductive elimination steps, minimizing side reactions.[5][10] They are particularly effective for coupling with heteroaryl chlorides. | 1-3 mol % |
| PdCl₂(dppf) | A reliable, general-purpose catalyst. The bidentate dppf ligand offers good stability to the palladium center. It can be a good starting point but may be less effective than Buchwald systems for this specific transformation. | 2-5 mol % |
| Pd(OAc)₂ with P(t-Bu)₃ | A combination that generates a highly active catalyst in situ. P(t-Bu)₃ is a very electron-rich and bulky ligand. However, it is air-sensitive and requires careful handling. | 2-5 mol % |
Causality: Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated L-Pd(0) species, which is crucial for rapid oxidative addition to the methyl 6-halopicolinate. They also facilitate the final C-C bond-forming reductive elimination step from the palladium(II) intermediate.[10]
Question 3: I'm observing significant protodeboronation. How can I mitigate this side reaction?
Protodeboronation is often exacerbated by the reaction conditions. Here’s a multi-pronged approach to minimize it:
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing it is crucial here. Use anhydrous solvents (dioxane or 2-MeTHF are excellent choices) and ensure your glassware is thoroughly dried.[10][11]
-
Choose the Right Base: Switch from aqueous bases like aqueous K₂CO₃ to an anhydrous base. Anhydrous potassium phosphate (K₃PO₄) is often the base of choice for sensitive boronic acids as it is strong enough to promote the reaction but has low nucleophilicity and limited solubility, which can suppress side reactions.[10] Powdered KF is another option, especially if other functional groups are base-sensitive.[4]
-
Use a Boronic Ester: Consider converting the 4-(Cbz-amino)phenylboronic acid to its pinacol ester derivative (a Bpin ester). Boronic esters are generally more stable towards protodeboronation than their corresponding acids.
-
Adjust Stoichiometry: Use a slight excess of the boronic acid or ester (e.g., 1.2 to 1.5 equivalents) to compensate for any unavoidable loss.[5]
Experimental Workflows & Diagrams
Optimized Synthesis Workflow
The following diagram outlines a robust workflow for the synthesis, incorporating best practices for yield improvement.
Caption: Optimized workflow for the Suzuki coupling synthesis.
The Suzuki-Miyaura Catalytic Cycle and Failure Points
Understanding the mechanism helps pinpoint where things can go wrong.
Caption: Suzuki-Miyaura cycle with key failure points highlighted.
Question 4: My purification is difficult, and I'm losing product on the silica gel column. What can I do?
Product loss during chromatography can happen for a few reasons:
-
Product Polarity: The final product has several polar functional groups (ester, amide, pyridine). It may streak or bind irreversibly to acidic silica gel.
-
Residual Palladium: If not removed, palladium residues can complicate purification.
-
Byproduct Co-elution: Homocoupled or deboronated byproducts may have similar polarities to your desired product.
Troubleshooting Purification:
-
Pre-Column Filtration: Always filter the crude reaction mixture through a plug of Celite or silica gel, eluting with your workup solvent (e.g., ethyl acetate), to remove the bulk of the palladium catalyst before concentrating the solution.[11]
-
Neutralize Silica: If you suspect your product is sensitive to acidic silica, you can use silica gel that has been pre-treated with a base. Slurry the silica gel in your starting eluent containing 1% triethylamine (Et₃N), then pack the column as usual. This neutralizes acidic sites and can significantly improve recovery.
-
Alternative Purification: If chromatography remains problematic, consider recrystallization. Finding a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can provide a highly pure product with minimal loss.
Recommended Protocol: High-Yield Synthesis
This protocol incorporates the optimization strategies discussed above.
Materials:
-
Methyl 6-chloropicolinate (1.0 equiv)
-
4-(((Benzyloxy)carbonyl)amino)phenylboronic acid pinacol ester (1.3 equiv)
-
SPhos Pd G2 Precatalyst (2 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or 2-MeTHF
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 6-chloropicolinate, the boronic ester, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the SPhos Pd G2 precatalyst under a positive flow of inert gas.
-
Add anhydrous dioxane via syringe.
-
Degas the resulting suspension by sparging with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/EtOAc gradient, potentially with 1% Et₃N in the eluent) or by recrystallization to afford the title compound.
References
-
Al-Masum, M., & El-Sayed, E. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Talmazan, R. A., et al. (2019). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link]
-
Organic Syntheses. (n.d.). Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. [Link]
-
LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Newman, S. G., & Willis, M. C. (2013). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform. [Link]
- Google Patents. (n.d.). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
-
Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
ResearchGate. (2019). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthesizing and purifying complex heterocyclic molecules. Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a valuable intermediate, often synthesized via Suzuki-Miyaura cross-coupling, a powerful reaction that is not without its challenges, particularly in the purification stage.[1][2]
This technical support guide is designed to address the specific, practical issues you may encounter. We will move beyond simple procedural lists to explore the chemical principles behind each challenge and solution, empowering you to make informed decisions in your own work.
This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a set of Frequently Asked Questions (FAQs) for broader context.
Troubleshooting Guide
Q1: My crude ¹H NMR shows unreacted starting materials, specifically the aryl halide and boronic acid derivative. What is the most efficient removal strategy?
Root Cause Analysis: Incomplete reaction is the primary cause. However, even with high conversion, trace starting materials can persist. Their differing polarities from the product are key to their removal. The boronic acid is significantly more polar, while the aryl halide (e.g., methyl 6-chloropicolinate) is less polar than the final product.
Solution Strategy:
-
Aqueous Workup: A carefully planned aqueous workup is your first and best line of defense.
-
Boronic Acid Removal: Washing the organic layer (e.g., Ethyl Acetate, Dichloromethane) with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the boronic acid, rendering it highly water-soluble and pulling it into the aqueous phase.
-
Product Isolation: The desired product, being a neutral molecule, will remain in the organic layer.
-
-
Chromatographic Separation: If starting materials persist after the workup, flash column chromatography is necessary. The significant polarity difference allows for effective separation. A typical elution system would be a gradient of ethyl acetate in hexanes.
Q2: I'm observing a symmetrical biphenyl impurity. What is it, and how can I prevent or remove it?
Root Cause Analysis: This impurity is almost certainly the result of homocoupling of your boronic acid starting material (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid). This side reaction is a common issue in Suzuki couplings and is often promoted by:
-
Presence of oxygen in the reaction mixture.
-
Excessive base or catalyst loading.
-
Elevated reaction temperatures.[3]
Solution Strategy:
-
Prevention (The Best Cure):
-
Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture (solvent, starting materials, and base) by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Optimize Stoichiometry: Use a precise stoichiometry, typically with a slight excess of the boronic acid (1.1-1.2 equivalents), but avoid large excesses.
-
-
Removal:
-
The homocoupled byproduct is significantly less polar than your desired product due to its larger, non-polar, and highly symmetric nature. It will elute much faster during column chromatography.
-
Recrystallization can also be effective, as the homocoupled product often has different solubility characteristics.
-
Q3: My final product is a pale yellow or greyish solid, suggesting palladium catalyst contamination. How do I remove residual palladium?
Root Cause Analysis: Palladium catalysts can form colloidal nanoparticles or remain complexed to the product, making them difficult to remove by standard filtration or chromatography. For pharmaceutical applications, minimizing heavy metal contamination is critical.
Solution Strategy:
-
Activated Carbon Treatment: After the reaction is complete and filtered through celite to remove the bulk of the catalyst, the crude product can be dissolved in a suitable solvent (like ethyl acetate or THF) and stirred with activated carbon for 1-2 hours. The carbon adsorbs the residual palladium. Filter through a pad of celite to remove the carbon.
-
Palladium Scavengers: For more stubborn cases, commercially available palladium scavengers (resins or silica-based materials with thiol or amine functionalities) are highly effective. The crude product solution is stirred with the scavenger, which selectively binds the palladium, and is then filtered off.
Q4: I suspect partial deprotection of the Cbz group during workup or purification. How can I confirm this and avoid it?
Root Cause Analysis: The benzyloxycarbonyl (Cbz) group is generally stable to mild base and acid but can be labile under certain conditions.[4][5][6]
-
Acidic Conditions: Strong acidic washes (e.g., >1M HCl) during workup can cause partial cleavage.
-
Reductive Conditions: Unintentional exposure to reductive conditions can cleave the Cbz group. This is less common during purification but a consideration if certain reagents are used.
Solution Strategy:
-
Confirmation: The deprotected product, methyl 6-(4-aminophenyl)picolinate, is significantly more polar than the Cbz-protected product. It will appear as a distinct, lower Rf spot on a TLC plate. In the ¹H NMR, the characteristic benzyl protons of the Cbz group (a singlet around 5.2 ppm and aromatic signals around 7.3-7.4 ppm) will be absent, and a broad singlet for the -NH₂ protons will appear.
-
Prevention:
-
Use mild conditions for your aqueous workup. Washes with saturated sodium bicarbonate and brine are generally safe. Avoid strong acids.
-
If using silica gel chromatography, be aware that standard silica gel is slightly acidic. If your compound shows sensitivity, you can use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1% triethylamine) or opt for neutral alumina as the stationary phase.
-
Q5: My column chromatography separation is poor. How can I optimize the conditions?
Root Cause Analysis: Poor separation is typically due to an inappropriate choice of mobile phase polarity or overloading the column.
Solution Strategy:
-
TLC Optimization: Before running a column, always optimize the solvent system using TLC.[7][8][9] Aim for an Rf value of 0.25-0.35 for your desired product. This provides the optimal balance between resolution and run time.
-
Solvent System Selection: A Hexane/Ethyl Acetate system is the standard starting point. If separation is still poor, consider adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the polarity.
| Solvent System Modifier | Effect on Elution | When to Use |
| Increase Ethyl Acetate % | Increases polarity, moves all spots up. | When Rf is too low (<0.2). |
| Add Dichloromethane (DCM) | Increases polarity with different selectivity. | To help separate spots that co-elute in Hex/EtOAc. |
| Add Methanol (1-2%) | Significantly increases polarity. | For highly polar impurities that are stuck at the baseline. |
-
Column Loading: Do not overload the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 50:1. Load the sample in a minimal amount of solvent.
Q6: I'm struggling to induce crystallization for final purification. What should I try?
Root Cause Analysis: The presence of impurities can inhibit crystal lattice formation. Alternatively, the compound may be highly soluble in the chosen solvent. The Cbz group, however, generally promotes crystallinity.[4]
Solution Strategy:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10]
-
Systematic Screening:
-
Start with a single solvent system. Good candidates include ethanol, methanol, isopropanol, or ethyl acetate/hexane mixtures.
-
If a single solvent fails, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or Ethyl Acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Heptane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
| Recommended Solvents for Screening | Notes |
| Ethanol or Isopropanol | Good starting point for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Excellent binary system for fine-tuning polarity. |
| Dichloromethane / Heptane | Another effective binary system. |
| Toluene | Can be effective for aromatic compounds at higher temperatures. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the expected physical properties and spectral data for pure Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate?
While extensive public data is limited, based on its structure and data from vendors, the following properties can be expected:[11]
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₁H₁₈N₂O₄ |
| Molecular Weight | 374.38 g/mol |
| Storage | Sealed, dry, 2-8°C |
| ¹H NMR (CDCl₃, 400 MHz) | Approximate shifts: δ ~8.0-7.7 (m, Pyridine-H), δ ~7.6 (d, Phenyl-H), δ ~7.4-7.3 (m, Benzyl-H + Phenyl-H), δ ~7.1 (br s, NH), δ ~5.2 (s, 2H, CH₂), δ ~4.0 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | Approximate shifts: δ ~165 (Ester C=O), δ ~153 (Carbamate C=O), δ ~150-120 (Aromatic C), δ ~67 (CH₂), δ ~53 (OCH₃). |
Note: Actual NMR shifts can vary based on solvent and concentration.
FAQ 2: Why is a Cbz group used instead of a Boc group? How would a Boc group affect purification?
The Cbz group is often chosen for its stability and its influence on crystallinity.[4] It is stable to the mildly acidic conditions sometimes used to remove a Boc group, allowing for orthogonal protection strategies in multi-step syntheses.
If a Boc (tert-butyloxycarbonyl) group were used instead:
-
Synthesis: The synthesis would be analogous.
-
Purification: The polarity of the Boc-protected compound would be similar to the Cbz-protected one, so chromatographic and recrystallization strategies would be comparable.
-
Key Difference: The Boc group is highly sensitive to acid (e.g., trifluoroacetic acid or HCl in dioxane), whereas the Cbz group is stable to these conditions but readily removed by catalytic hydrogenolysis.[5] This difference is crucial for the overall synthetic plan.
Purification Workflow & Protocols
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Purification decision tree based on impurity profile.
Protocol 1: Standard Flash Column Chromatography
-
Prepare the Column: Dry-pack a glass column with silica gel (typically 50-100x the mass of your crude product). Wet the silica with your starting mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry powder on a rotary evaporator. This dry-loading method generally provides better resolution. Carefully add the dried sample powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase (5% EtOAc/Hex). Gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid.
Protocol 2: Recrystallization from a Binary Solvent System
-
Dissolution: Place the crude, but reasonably pure (>90%), solid into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Ethyl Acetate) to just dissolve the solid at room temperature.
-
Induce Precipitation: Slowly add a "poor" solvent (e.g., Hexanes) dropwise while stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently warm the flask (e.g., in a warm water bath) until the solution becomes clear again. Be careful not to add too much heat or boil off the solvent.
-
Crystal Formation: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. If necessary, cool further in an ice bath or a refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (Hexanes).
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2018154516A1 - Process for the preparation of pomalidomide.
- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
- Google Patents. (n.d.). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
-
National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-((methylsulfonyl)methyl)picolinate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubMed. (n.d.). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
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- 11. 1381944-48-4|Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Solubility for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Welcome to the technical support guide for "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate." This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure data integrity and experimental success.
Introduction: Understanding the Core Challenge
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is a molecule with significant structural features that predict poor aqueous solubility. Its multiple aromatic rings and the presence of a benzyloxycarbonyl (Cbz) protecting group contribute to a rigid, hydrophobic, and planar character. Such characteristics often lead to high crystal lattice energy, making it difficult for the compound to dissolve in the aqueous buffers required for most biological and chemical assays.[1]
Precipitation of a test compound, either from a stock solution or upon dilution into an assay plate, is a critical point of experimental failure. It leads to an inaccurate final concentration, resulting in flawed dose-response curves, underestimated potency, and unreliable structure-activity relationship (SAR) data.[2][3] This guide provides a logical, step-by-step framework for diagnosing and overcoming these solubility hurdles.
Section 1: Compound Profile & Intrinsic Challenges
A foundational understanding of the molecule's properties is the first step in troubleshooting.
| Property | Value |
| IUPAC Name | Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate |
| CAS Number | 1381944-48-4 |
| Molecular Formula | C₂₁H₁₈N₂O₄ |
| Molecular Weight | 362.38 g/mol |
| Recommended Storage | 2-8°C, Sealed in dry |
Data sourced from BLDpharm[4].
Causality of Poor Solubility: The molecular structure contains two phenyl rings and a pyridine ring system, which are inherently hydrophobic. The large, non-polar benzyloxycarbonyl group further decreases its affinity for water. This low affinity for aqueous media is the primary driver of the solubility issues observed during experimentation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered by users.
Q1: My compound dissolves perfectly in 100% DMSO, but why does it immediately precipitate when I add it to my aqueous assay buffer?
This is the most common manifestation of poor aqueous solubility, often referred to as "crashing out." While the compound is soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is dramatically lower in a predominantly aqueous environment. When you dilute a small volume of your DMSO stock into the assay buffer, the final DMSO concentration drops significantly (e.g., from 100% to <0.5%). The compound is suddenly exposed to an environment (water) in which it is not soluble, causing it to precipitate out of the solution.[5][6] The solubility in the final assay medium, not the stock solvent, dictates its behavior.[5]
Q2: What is the maximum concentration of DMSO I should have in my final assay? Is more always better for solubility?
While increasing the final DMSO percentage can improve compound solubility, it comes at a cost. DMSO can have direct biological effects and may interfere with your assay. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid artifacts such as cytotoxicity, altered gene expression, or enzyme inhibition.[7][8] Some sensitive assays may even require concentrations as low as 0.1%. It is crucial to run a "solvent-only" control (containing the same final concentration of DMSO as your test wells) to ensure the vehicle itself does not impact the results.[9]
Q3: I noticed a crystalline precipitate in my DMSO stock solution after storing it in the freezer. What should I do?
Precipitation from a DMSO stock can occur after freeze-thaw cycles, especially for compounds with marginal solubility even in DMSO.[1][10] Before using the stock, you must ensure it is fully redissolved.
-
Bring the vial to room temperature.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex the vial thoroughly.
-
Visually inspect the solution against a light source to confirm that no particulates or crystals remain.
Failure to completely redissolve the stock will lead to inaccurate concentrations in all subsequent dilutions.
Q4: Can I just sonicate my assay plate if I see a precipitate in the wells?
Sonication can be a useful tool for redissolving precipitates, as the process of cavitation creates localized high-pressure and high-temperature gradients that can break up solid particles.[10] However, this should be considered a rescue method rather than a standard protocol.
-
Pros: May salvage an experiment by temporarily redissolving the compound.
-
Cons: The compound may precipitate again over the course of the assay. The energy from sonication can also potentially degrade the compound or affect assay components (e.g., proteins, cells). If you must use sonication, do so cautiously and for a short duration.
Section 3: Troubleshooting Workflow & Step-by-Step Protocols
Follow this logical workflow to systematically address solubility issues.
Caption: A decision tree for troubleshooting compound solubility.
Protocol 1: Preparing the Primary Stock Solution
This protocol ensures your starting material is correctly prepared, which is a prerequisite for any successful experiment.
-
Calculation: Calculate the required mass of the compound for your desired stock concentration (e.g., 10 mM).
-
Mass (mg) = [Concentration (mol/L)] x [Volume (L)] x [MW ( g/mol )] x 1000
-
Example for 1 mL of 10 mM stock: 0.010 mol/L x 0.001 L x 362.38 g/mol x 1000 = 3.62 mg
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Vortex the vial vigorously for at least 2 minutes.
-
Verification: Carefully inspect the solution for any undissolved particles. If any are present, proceed to step 5. If the solution is clear, it is ready for use or storage.
-
Gentle Dissolution Aid: Use a water bath set to 30-37°C for 10-15 minutes, followed by vortexing. Sonication for 5-10 minutes can also be used as an alternative.[10]
-
Final Check: Perform a final visual inspection to ensure absolute clarity before proceeding.
Protocol 2: Systematic Co-Solvent Screening
If the compound precipitates in your standard assay buffer, testing co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the assay buffer, thereby increasing the solubility of hydrophobic compounds.[11][]
| Co-Solvent | Typical Final Conc. | Pros | Cons / Potential Interference |
| DMSO | 0.1 - 1% | Strong solubilizer | Can be toxic to cells at >0.5%; may inhibit enzymes.[8] |
| Ethanol | 0.1 - 1% | Less toxic than DMSO for some cell lines. | Can be more cytotoxic than DMSO for other cell lines; can affect metabolic proteins.[7] |
| PEG 300/400 | 1 - 5% | Generally low toxicity; good solubilizer. | Increases viscosity; may interfere with some protein-ligand binding assays.[1] |
| Glycerol | 1 - 5% | Protein-stabilizing properties. | High viscosity; may not be a strong enough solubilizer for very hydrophobic compounds.[1] |
Screening Protocol:
-
Prepare Co-Solvent Buffers: Prepare several batches of your primary assay buffer, each containing a different co-solvent at a relevant concentration (e.g., Assay Buffer + 1% Ethanol, Assay Buffer + 2% PEG 400).
-
Prepare Compound Stock: Use your clear, 100% DMSO stock of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
-
Test Dilution: In a microplate or microfuge tubes, add a small aliquot of the DMSO stock to each of the co-solvent buffers to achieve your desired final compound concentration. Also, include a control with your standard assay buffer.
-
Incubate & Observe: Let the solutions sit at the assay temperature (e.g., 37°C) for 30-60 minutes.
-
Assess Solubility: Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry (light scattering) to detect undissolved particles.[13] The condition that results in a clear solution is a promising candidate for your assay.
-
Validate: Once a suitable co-solvent system is identified, you must run a vehicle control (Co-solvent buffer without the compound) in your main assay to confirm it does not interfere with the biological readout.
Protocol 3: Optimized Dilution Technique for Dose-Response Curves
This method minimizes the risk of precipitation during the preparation of a dilution series. The key is to perform the serial dilutions in 100% DMSO before the final "crash" into the aqueous buffer.[2]
Caption: Recommended workflow for preparing a dose-response plate.
-
Prepare Highest Concentration Stock: Create a fully solubilized stock in 100% DMSO (e.g., 10 mM).
-
Create Intermediate Plate: In a separate 96-well plate (the "intermediate plate"), perform your serial dilutions using 100% DMSO. For example, serially dilute your 10 mM stock 1:10 to get 1 mM, 100 µM, 10 µM, etc., all in neat DMSO.
-
Transfer to Final Plate: Transfer a small, fixed volume from each well of the intermediate plate to the corresponding wells of your final assay plate, which already contains the assay buffer (with or without a co-solvent). For a 1:200 final dilution, you might add 1 µL from the intermediate plate to 199 µL of buffer in the final plate.
-
Mix: Mix the final assay plate thoroughly. This method ensures that each concentration is diluted directly into the final buffer from a soluble DMSO solution, which is more reliable than serial dilutions in aqueous buffer where precipitation can be carried over.[2]
Section 4: Advanced Strategies
If the above methods are insufficient, more advanced formulation strategies can be employed, though they require more extensive validation.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Typical concentrations are low (0.01% - 0.1%). However, surfactants can disrupt cell membranes or denature proteins and must be carefully validated for assay compatibility.[14]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. This approach can be very effective but may alter the free concentration of the compound available to interact with its target.[8]
Conclusion
Overcoming the solubility challenges of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" is achievable through a systematic and logical approach. Always begin by ensuring your primary DMSO stock is fully dissolved. When precipitation occurs upon aqueous dilution, employ an optimized dilution strategy and explore the use of biocompatible co-solvents. Remember to validate any new solvent system with appropriate controls to guarantee that the vehicle itself is not influencing your experimental results. This methodical process will enhance the reliability and reproducibility of your assay data.
References
-
Di, L., & Kerns, E. H. (2006). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. ACS Medicinal Chemistry Letters, 2(1), 10-14. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(7-8), 316–323. [Link]
-
Asiri, A., Tasleem, M., Al-Said, M., Asiri, A., Al Qarni, A. A., & Bakillah, A. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Methods and Protocols, 7(1). [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1255. [Link]
-
Nybo, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 837-841. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. [Link]
-
Beck, B., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(5), 529-537. [Link]
-
Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114–118. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Singh, A., & Worku, Z. A. (2022). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery, 2022, 3383519. [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?[Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1381944-48-4|Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
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- 11. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
"Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" stability and degradation analysis
Prepared by: Senior Application Scientist, Chemical Development Division
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments and materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries about the handling and storage of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
Q1: What are the most critical factors influencing the stability of this molecule? A1: The stability of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is primarily influenced by three factors due to its chemical structure:
-
pH: The molecule contains a methyl ester and a carbamate (Cbz group), both of which are susceptible to hydrolysis under acidic or alkaline conditions.[1][2][3][4][5]
-
Temperature: Elevated temperatures can accelerate hydrolytic and other degradation pathways.[6][7][8]
-
Light (Photostability): Aromatic and heteroaromatic systems, like the phenyl and picolinate rings in this molecule, can be sensitive to UV or visible light, potentially leading to photolytic degradation.[9][10][11]
Q2: What are the expected primary degradation products? A2: Based on the functional groups present, two main degradation pathways are anticipated:
-
Ester Hydrolysis: Cleavage of the methyl ester group to yield 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinic acid and methanol.
-
Carbamate Cleavage: Loss of the benzyloxycarbonyl (Cbz) protecting group to form Methyl 6-(4-aminophenyl)picolinate . This can occur via hydrolysis or other deprotection pathways.[12][13][14]
Q3: What are the optimal storage conditions for this compound? A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container. For maximum protection, we recommend the following:
-
Temperature: 2-8°C.[15]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to protect from moisture and air.[16] Freezers can be humid environments and may introduce moisture, accelerating hydrolysis if the container is not properly sealed.[16]
-
Light: Protect from light by using an amber vial or storing it in a dark location.
Q4: How stable is the compound in common laboratory solvents? A4: The compound's stability in solution is significantly lower than in its solid state.
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally more stable, but should be prepared fresh. Water absorbed from the atmosphere can still lead to slow hydrolysis.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): Susceptible to solvolysis/hydrolysis. Aqueous solutions, especially if not pH-controlled, will lead to degradation. If aqueous buffers are necessary, use a neutral pH (6-7.5) and analyze samples promptly.
Q5: What is the best analytical method to monitor the stability of this compound? A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most robust technique.[17][18] This method can separate the parent compound from its potential degradants, allowing for accurate quantification of purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products.[18][19]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: My HPLC analysis shows a new, more polar peak after storing the compound in a methanol/water solution.
-
Hypothesis: This is likely due to the hydrolysis of the methyl ester. The resulting carboxylic acid is significantly more polar and will thus have a shorter retention time on a standard reverse-phase HPLC column.
-
Causality: Esters are prone to hydrolysis, a reaction catalyzed by the presence of acid or base.[2][5] Even in neutral water, slow hydrolysis can occur, especially with elevated temperatures or extended storage.
-
Troubleshooting & Validation:
-
Confirm Identity: Analyze the degraded sample by LC-MS. Look for a peak with a mass corresponding to the loss of a methyl group (-14 Da) and the addition of a hydrogen (+1 Da), for a net change of -13 Da from the parent compound.
-
pH Check: Measure the pH of your solution. Unbuffered solutions can become acidic or basic over time, accelerating degradation.
-
Preventative Action: Prepare solutions fresh before use. If storage is unavoidable, use an aprotic solvent like acetonitrile or DMSO and store at ≤4°C for no more than 24 hours. For aqueous solutions, use a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
Problem 2: After a reaction work-up involving a mild acid wash, I observe a significant new impurity by LC-MS corresponding to the loss of the Cbz group.
-
Hypothesis: The benzyloxycarbonyl (Cbz) protecting group has been partially or fully cleaved, yielding the free amine.
-
Causality: While catalytic hydrogenolysis is the most common method for Cbz removal, it is also susceptible to cleavage by strong or even moderately strong acids.[13][14] The stability of the Cbz group is condition-dependent, and prolonged exposure to acidic media can cause its removal.
-
Troubleshooting & Validation:
-
Confirm Identity: The expected mass of the impurity would correspond to the loss of the Cbz group (C₈H₇O₂), a mass difference of -135.05 Da from the parent compound. Confirm this via LC-MS.
-
Review Protocol: Assess the strength and duration of the acid wash. Consider alternative work-up procedures, such as using a saturated sodium bicarbonate solution wash instead.
-
Preventative Action: Avoid strong acidic conditions. If an acid wash is necessary, use a weaker acid (e.g., dilute citric acid) and minimize the contact time. Ensure the process is performed at a low temperature.
-
Problem 3: The solid compound has developed a slight yellow tint after being stored on the lab bench for several weeks.
-
Hypothesis: The compound is undergoing photolytic or oxidative degradation.
-
Causality: Many complex organic molecules with aromatic rings can absorb ambient lab light, leading to the formation of reactive species that degrade the compound and often produce colored impurities.[10][11] The ICH Q1B guideline provides a framework for assessing such photostability.[10]
-
Troubleshooting & Validation:
-
Controlled Experiment: Dissolve a sample of the discolored material and a pristine (control) sample and analyze both by HPLC-UV. Compare the chromatograms for new impurity peaks.
-
Photostability Test: Place a sample of the pristine compound in a clear vial and another in an amber vial. Expose both to ambient lab light for 1-2 weeks. Analyze both samples to see if the one in the clear vial shows more degradation.
-
Preventative Action: Always store the solid compound and any solutions in amber vials or wrapped in aluminum foil to protect them from light.[10] Store in a desiccator to minimize exposure to atmospheric oxygen.
-
Part 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[20][21][22][23]
-
Preparation: Prepare separate solutions of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl to the solution. Heat at 60°C for 24 hours. Withdraw aliquots at various time points (e.g., 2, 8, 24h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the solution. Keep at room temperature for 8 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for HPLC analysis. Basic conditions are often more aggressive for esters.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep at room temperature for 24 hours. Withdraw aliquots and dilute for HPLC analysis.
-
Thermal Stress: Store the solid compound in an oven at 60°C for 7 days. Also, reflux a solution of the compound for 24 hours. Prepare samples for HPLC analysis.
-
Photostability: Expose a solution and the solid compound to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10] Shield a control sample from light. Analyze both samples by HPLC.
Protocol 2: Example Stability-Indicating HPLC-UV Method
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan)
-
Injection Volume: 10 µL
Part 4: Visualizations & Data
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for the target compound.
Diagram 2: Troubleshooting Workflow for Impurities
Caption: A logical workflow for identifying unknown impurities.
Table 1: Summary of Forced Degradation Behavior
| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate to High | 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinic Acid, Methyl 6-(4-aminophenyl)picolinate |
| Base Hydrolysis | 0.1 M NaOH, RT | High | 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinic Acid |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | N-oxides or other oxidative artifacts |
| Thermal (Solid) | 60°C, 7 days | Very Low | Minimal degradation expected |
| Photolysis | ICH Q1B Standard | Condition Dependent | Complex mixture of photoproducts possible |
References
- Kochman, M., Gordin, A., Goldshlag, P., Lehotay, S. J., & Amirav, A. (2002). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
- Barefoot, A. C., & T. A. (2004). Degradation of RPA 202248... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Journal of Environmental Science and Health, Part B, 39(5-6), 725-43.
- García-de-la-Fuente, I., et al. (2022). Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. Inorganic Chemistry, 61(33), 13019–13033.
-
Karaman, R. (2015). Answer to "Any advice about the stability of ester and carbamate containing compounds?" . ResearchGate. [Link]
-
Cbz-Protected Amino Groups , Organic Chemistry Portal. [Link]
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.
- Talevi, A. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 25(34).
- Ferreira, C. A., et al. (2023). H3nota Derivatives Possessing Picolyl and Picolinate Pendants for Ga3+ Coordination and 67Ga3+ Radiolabeling. Inorganic Chemistry, 62(33), 13349–13363.
- Skibiński, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1464-71.
- Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505.
- Stauffer, C. E. (1980). Hydrolysis of methyl esters.
- T Anthofer, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16075–16084.
- Aresta, A., et al. (2016). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 933, 21-46.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
- Beiranvand, M., et al. (2024). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
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Methyl Esters , Organic Chemistry Portal. [Link]
- Pielichowski, J., & Njuguna, J. (2007). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Thermochimica Acta, 453(2), 141-148.
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater , U.S. Environmental Protection Agency. [Link]
- Bajaj, S., et al. (2007). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 165, 79-85.
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS , WIPO Patentscope, WO/1994/014743. [Link]
-
Stability testing of existing active substances and related finished products , European Medicines Agency. [Link]
- Vidojkovic, S., et al. (2023). Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions.
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS , European Patent Office, EP 0675867 B1. [Link]
- Arora, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 709673.
- Sharma, M. C. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products . [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Reddit user discussion on Hydrolysis of methyl esters . r/chemistry. [Link]
- Cavrini, V., et al. (2001). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 481-490.
- Feldsien, M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism , Total Synthesis. [Link]
- Kumar, V., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38249-38255.
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- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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- 11. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. total-synthesis.com [total-synthesis.com]
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- 18. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
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- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate Derivatives
Welcome to the technical support center for the synthesis and optimization of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing palladium-catalyzed cross-coupling reactions to construct this critical biaryl scaffold. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this target molecule typically involves a Suzuki-Miyaura cross-coupling, a powerful and versatile C-C bond-forming reaction.[1] However, its success is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent. This guide addresses the most common challenges encountered in the laboratory, providing expert insights and actionable solutions in a direct question-and-answer format.
Section 1: Core Troubleshooting for the Suzuki-Miyaura Coupling
This section tackles the most frequent and critical issues related to the core cross-coupling reaction.
FAQ 1: My Suzuki coupling reaction shows low to no conversion. What are the primary factors to investigate?
When a reaction fails to proceed, a systematic check of the foundational parameters is essential. The issue often lies in one of three areas: the catalyst's activity, the integrity of the reactants, or the reaction environment.
-
Catalyst Activity (The Spark): The active catalytic species in the Suzuki reaction is Palladium(0).[2] If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ.[3] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Actionable Advice:
-
Use an Air-Stable Precatalyst: Consider using a modern, well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that is designed for reliable and rapid generation of the active Pd(0) species.
-
Verify Pd(II) Source Purity: Commercial sources of Pd(II) salts can vary in quality.[4] If in doubt, use a fresh bottle from a reputable supplier.
-
Ensure Ligand Integrity: Phosphine-based ligands can be sensitive to air oxidation. Store them under an inert atmosphere and handle them quickly.
-
-
-
Oxygen Contamination (The Poison): Oxygen is detrimental to the Suzuki reaction. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of boronic acid reagents.[2][5]
-
Actionable Advice:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed water and oxygen.
-
-
-
Reactivity of the Aryl Halide: The rate of the oxidative addition step, often the rate-determining step, is highly dependent on the nature of the halide.[6]
FAQ 2: I'm observing significant homocoupling of my boronic acid starting material. How can I minimize this side reaction?
The formation of a biaryl byproduct derived from the coupling of two boronic acid molecules is a classic sign of a compromised catalytic system.
-
Causality: Homocoupling is primarily caused by two factors: the presence of oxygen, as discussed above, or the presence of Pd(II) species that have not entered the primary catalytic cycle.[2] These "off-cycle" Pd(II) species can catalyze the oxidative coupling of the boronic acid.[2]
-
Mitigation Strategies:
-
Improve Degassing: This is the most critical step. Re-evaluate and enhance your solvent and reaction headspace degassing protocol.
-
Control Reagent Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents). This ensures that once the aryl halide has undergone oxidative addition, there is sufficient boronic acid available for the desired transmetalation step.
-
Optimize Base and Temperature: A base that is too strong or a temperature that is too high can sometimes accelerate boronic acid decomposition and subsequent side reactions.
-
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
FAQ 3: What are the best practices for selecting the Palladium catalyst and ligand for this synthesis?
The palladium source and its coordinating ligand are the heart of the reaction, dictating efficiency, substrate scope, and stability.
-
The Role of the Ligand: The ligand serves multiple critical functions: it stabilizes the Pd(0) center, prevents its aggregation into inactive palladium black, and fine-tunes its electronic and steric properties to facilitate the key steps of the catalytic cycle.[1][2]
-
Recommended Ligands: For biaryl synthesis, phosphine-based ligands are the most common.[6] While simple PPh₃ can work for reactive substrates (aryl iodides/bromides), more challenging couplings benefit from advanced, bulky, and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs).[6][7]
Table 1: Common Palladium/Ligand Systems for Biaryl Synthesis
| Catalyst/Precatalyst | Ligand Type | Characteristics & Use Case |
|---|---|---|
| Pd(PPh₃)₄ | Monodentate Phosphine | A classic Pd(0) source. Best for reactive aryl iodides and bromides. Can be sensitive to air. |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald Ligands | Requires in situ reduction. Excellent for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners. |
| XPhos Pd G3/G4 | Palladacycle Precatalyst | Air- and moisture-stable. Provides reliable and rapid generation of the active catalyst. Highly effective for difficult couplings. |
| Pd(OAc)₂ + IPr/IMes | N-Heterocyclic Carbene (NHC) | Generated in situ from imidazolium salt.[7] Highly electron-rich and sterically demanding, offering high stability and reactivity. |
Section 2: Functional Group Compatibility and Reactant Integrity
The target molecule contains an ester and a Cbz-protected amine. Ensuring their stability while promoting the C-C coupling is paramount.
FAQ 4: I am seeing hydrolysis of my methyl picolinate ester. How can I prevent this?
Ester hydrolysis is a common side reaction under basic conditions, especially with heating.[8][9] The picolinate ester is susceptible to saponification.
-
Causality: The hydroxide ions generated from strong bases (like NaOH, KOH) or even carbonate bases in the presence of water can attack the electrophilic carbonyl carbon of the ester, leading to the corresponding carboxylate salt.
-
Mitigation Strategies:
-
Choice of Base: Avoid strong hydroxide bases. Milder inorganic bases are preferred. Potassium fluoride (KF) or potassium carbonate (K₂CO₃) are often sufficient to activate the boronic acid without causing significant ester hydrolysis.[7] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are also excellent choices, particularly for challenging couplings.[1]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start screens at 60-80 °C and only increase if necessary.
-
Anhydrous Conditions: While many Suzuki reactions benefit from some water, excessive water can promote hydrolysis. If hydrolysis is a major issue, consider running the reaction under nearly anhydrous conditions using a base like KF and an anhydrous solvent like dioxane or toluene.
-
FAQ 5: Is the Cbz (benzyloxycarbonyl) protecting group stable under Suzuki coupling conditions?
Generally, yes. The Cbz group is robust and compatible with the standard conditions of a Suzuki-Miyaura reaction.
-
Potential Risks (Minor): The standard method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂, Pd/C).[10] While the Suzuki reaction does not typically involve hydrogen gas, side reactions that generate hydride species could potentially lead to trace amounts of deprotection. This is rare but should be considered if unexpected amine byproducts are observed.
-
Alternative Deprotection: If subsequent steps require Cbz removal, be aware that the palladium catalyst used for the coupling can sometimes be used for a subsequent hydrogenolysis step. However, for substrates with other reducible functional groups, non-reductive deprotection methods, such as using a Lewis acid or a nucleophilic thiol, can be employed.[10][11]
Section 3: Experimental Protocols and Data
A reliable starting point is crucial for success. The following protocol and optimization table provide a validated framework for your experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of a methyl 6-halopicolinate with (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid.
-
Glassware Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the boronic acid or boronate ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the mixture in an oil bath to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 2: Condition Screening Guide for Optimization
If the general protocol provides suboptimal results, a systematic screen of base and solvent is recommended. Set up an array of parallel reactions to efficiently identify the ideal conditions.
| Entry | Base (2.0 eq.) | Solvent System (Degassed) | Temperature (°C) | Expected Outcome |
| 1 | K₂CO₃ | Toluene / H₂O (10:1) | 90 | Good starting point, moderate polarity. |
| 2 | K₃PO₄ | Dioxane / H₂O (4:1) | 80 | Often provides higher yields for difficult couplings. |
| 3 | Cs₂CO₃ | THF / H₂O (4:1) | 70 | Highly effective base, allows for lower temperatures. |
| 4 | KF | Anhydrous Dioxane | 100 | Good for minimizing ester hydrolysis. |
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Product Purification
FAQ 6: What are effective methods for purifying my final product from catalyst residues and byproducts?
Purification of biaryl compounds requires removing both organic byproducts and residual palladium, the latter being critical for pharmaceutical applications.
-
Flash Column Chromatography: This is the workhorse method. A gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol system, is effective at separating the desired product from less polar starting materials and nonpolar byproducts like homocoupled boronic acid.
-
Palladium Scavenging: Even after chromatography, trace amounts of palladium may remain.
-
Activated Carbon: Stirring a solution of the product with activated carbon can effectively adsorb palladium residues.
-
Scavenger Resins: Functionalized silica or polymer resins with thiol or amine groups can be used to selectively bind and remove palladium. This is a common technique in medicinal chemistry for achieving high purity.[12]
-
-
Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be an excellent final step to obtain crystalline material and remove trace impurities.[13][14]
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. Available at: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
- Synthesis process for chromium picolinate. Google Patents.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]
- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses. Available at: [Link]
-
To Deprotect and Serve. Scientific Update. Available at: [Link]
- Hydrolysis of methyl esters. Google Patents.
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). Available at: [Link]
- Process for preparing biaryl compounds. Google Patents.
-
hydrolysing esters. Chemguide. Available at: [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. ACS Publications. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. OAText. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
- Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Google Patents.
-
(a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... ResearchGate. Available at: [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
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- 12. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" in cell culture experiments
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals using Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate in cell culture experiments. Please note that this compound is not extensively characterized in the public domain. Therefore, this document combines available chemical data with established principles of cell culture and small molecule screening to provide a robust framework for your experiments.
Compound Properties
A summary of the known chemical and physical properties for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is provided below.
| Property | Value | Source |
| CAS Number | 1381944-48-4 | [1] |
| Molecular Formula | C₂₁H₁₈N₂O₄ | [1] |
| Molecular Weight | 362.38 g/mol | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your cell culture experiments with Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
Q1: I observed precipitation after adding the compound to my cell culture medium. What should I do?
A1: Precipitation of a small molecule in culture medium is a common issue, often related to poor solubility. The large, planar structure of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate suggests it may have low aqueous solubility.
Causality and Solution:
-
Inadequate Dissolution: Ensure the compound is fully dissolved in a suitable solvent before adding it to the aqueous medium. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of hydrophobic compounds.
-
High Final Concentration: The final concentration in your medium might exceed the compound's solubility limit. It is crucial to never exceed a final DMSO concentration of 0.5% (v/v) in most cell cultures, as higher concentrations can be cytotoxic.
-
Media Components: Components in the serum or medium can sometimes interact with the compound, reducing its solubility.
Step-by-Step Protocol for Solubilization:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Perform serial dilutions from this stock solution into your cell culture medium. Add the DMSO stock dropwise to the medium while vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the medium under a microscope for any signs of precipitation (e.g., crystals or amorphous particles) before adding it to your cells.
Q2: I'm seeing significant cell death even at low concentrations of the compound. How can I determine a non-toxic working concentration?
A2: Unexpected cytotoxicity is a critical parameter to assess for any new compound. The observed cell death could be due to on-target effects, off-target toxicity, or solvent effects.
Causality and Solution:
-
Intrinsic Cytotoxicity: The compound itself might be cytotoxic to your specific cell line.[2]
-
Solvent Toxicity: As mentioned, high concentrations of DMSO are toxic to cells.
-
Compound Degradation: An unstable compound could break down into toxic byproducts.
Experimental Workflow for Determining Optimal Concentration:
To identify a suitable concentration range, a dose-response experiment to measure cell viability is essential. The IC₅₀ (half-maximal inhibitory concentration) value for cytotoxicity can be determined from this experiment.
Workflow: Determining Non-Toxic Working Concentration
Sources
Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you with the foundational knowledge and practical workflows to investigate, understand, and mitigate potential off-target effects of novel small molecule inhibitors. While we will use "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" as a case study compound, it is important to note that this specific molecule is not extensively characterized in public literature. Therefore, the principles and methodologies outlined here are broadly applicable to any new chemical entity in your research pipeline.
Introduction: The Imperative of Specificity in Drug Discovery
In the quest for novel therapeutics, the specificity of a small molecule inhibitor for its intended target is paramount. Off-target effects, where a compound interacts with unintended biomolecules, can lead to a range of undesirable outcomes, from confounding experimental results to causing toxicity in clinical applications.[1][2] Understanding and mitigating these effects early in the drug discovery process is not only crucial for scientific rigor but also for the successful development of safe and effective medicines. This guide provides a structured approach to troubleshooting unexpected experimental outcomes and characterizing the selectivity profile of your compound.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with novel small molecule inhibitors.
Q1: My compound shows the expected effect on my primary target, but I'm observing an unexpected cellular phenotype. What could be the cause?
A: This is a classic scenario that may point towards off-target effects. While your compound may be potent against your intended target, it could also be modulating the activity of other proteins or pathways, leading to the observed phenotype.[1] It is also possible that the phenotype is a downstream consequence of inhibiting the primary target, but in a way that was not previously understood. A systematic investigation is required to differentiate between these possibilities.
Q2: How can I be sure that the observed effect is due to my compound and not an artifact?
A: Rigorous experimental design is key to ruling out artifacts.[3][4] This includes:
-
Dose-response curves: A specific effect should show a clear sigmoidal dose-response relationship.
-
Use of negative controls: An inactive structural analog of your compound, if available, can be a powerful tool to demonstrate that the observed effect is not due to non-specific chemical properties.
-
Orthogonal validation: Use multiple, independent assays to measure the same endpoint. For example, if you are assessing cell viability, you might use both an MTT assay and a live/dead stain.
Q3: What are the first steps I should take to investigate potential off-target effects?
A: A tiered approach is often most effective:
-
In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of your compound and its similarity to known ligands for various proteins.[2][5]
-
Broad-Spectrum Screening: If your primary target is a kinase, performing a kinome-wide binding or activity assay is a crucial step to identify other kinases that your compound may inhibit.[6][7]
-
Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm which of the potential off-targets identified in screens are actually engaged by your compound in a cellular context.[8][9][10]
Q4: Are off-target effects always detrimental?
A: Not necessarily. In some cases, off-target interactions can contribute to the therapeutic efficacy of a drug through polypharmacology. However, these effects must be well-characterized and understood to ensure a positive risk-benefit profile. Uncharacterized off-target effects are a significant liability.
Troubleshooting Guide: From Unexpected Phenotype to Mechanistic Understanding
This section provides a systematic workflow for troubleshooting experiments where off-target effects of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" or any other novel inhibitor are suspected.
Step 1: Confirm the On-Target Effect
Before investigating off-target interactions, it is crucial to confirm that your compound is engaging its intended target at the concentrations used in your cellular assays.
-
Biochemical Assays: Confirm the potency of your compound against the purified target protein (e.g., IC50 determination in an enzyme activity assay).[11][12]
-
Cellular Target Engagement: Use an assay like CETSA to verify that your compound binds to its target in intact cells.[9][13][14] This is a critical step, as cell permeability and intracellular competition (e.g., with ATP for kinase inhibitors) can affect a compound's effective potency.[15]
Step 2: Characterize the Unexplained Phenotype
Thoroughly document the unexpected phenotype.
-
Dose-response: Is the phenotype dose-dependent? Does the EC50 for the phenotype correlate with the IC50 for the on-target or a potential off-target?
-
Time-course: When does the phenotype appear relative to on-target inhibition?
-
Cell line specificity: Does the phenotype occur in all cell lines tested, or is it specific to certain cellular contexts?
Step 3: Broad Off-Target Profiling
If on-target engagement is confirmed but the phenotype remains unexplained, it is time to cast a wider net.
-
Kinome Profiling: For kinase inhibitors, services from companies like Promega, Carna Biosciences, and Pharmaron offer screening against large panels of kinases to assess selectivity.[6][7][15]
-
Chemical Proteomics: This powerful technique uses affinity-based probes to pull down proteins that bind to your compound from a cell lysate, allowing for the unbiased identification of potential off-targets.[16][17]
The following diagram illustrates a general workflow for investigating off-target effects:
Caption: Workflow for investigating suspected off-target effects.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing the engagement of a compound with its target protein in a cellular environment.[8][9] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[9][10]
Principle of CETSA:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol Outline:
-
Cell Treatment: Treat cultured cells with your compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a set time (e.g., 3 minutes).[13][14]
-
Lysis: Lyse the cells to release their contents.[8]
-
Separation: Centrifuge the lysates to separate the soluble fraction from the aggregated, denatured proteins.[14]
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.
| Parameter | Recommendation | Rationale |
| Cell Density | 1-2 x 10^6 cells/condition | Ensures sufficient protein for detection. |
| Compound Incubation | 1-2 hours at 37°C | Allows for cell penetration and target binding.[13] |
| Temperature Range | 40-70°C in 2-3°C increments | To accurately determine the melting curve. |
| Heating Time | 3 minutes | Sufficient to induce denaturation without excessive protein degradation.[13][14] |
| Detection Method | Western Blot | Standard method for specific protein detection. |
Mitigation Strategies
If problematic off-target effects are confirmed, several strategies can be employed to mitigate them.
1. Rational Drug Design:
This is the most common and effective strategy.[2] By analyzing the structure-activity relationship (SAR) of your compound and its off-targets, medicinal chemists can design new analogs with improved selectivity. This often involves modifying chemical moieties that are responsible for binding to the off-target protein while retaining the interactions necessary for on-target activity.
2. Reduce Compound Concentration:
If there is a sufficient therapeutic window between the on-target and off-target potencies, it may be possible to use the compound at a concentration that is effective against the primary target but too low to significantly engage the off-target. This requires careful dose-response studies for both the on- and off-target effects.
3. Use of More Specific Analogs:
If your compound is part of a chemical series, investigate whether other analogs from the same series have a better selectivity profile.
Decision Tree for Mitigation:
Caption: Decision tree for selecting a mitigation strategy.
References
-
Bensaude, O. (2011). Inhibiting the transcription-associated kinase CDK9. Transcription, 2(3), 111-115. [Link]
-
Carna Biosciences, Inc. (2024). Kinase Profiling. Oncolines B.V.[Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Cohen, M. S., et al. (2007). Off-target effects of MEK inhibitors. The Journal of biological chemistry, 282(44), 32299-32307. [Link]
-
Festag, J., et al. (2012). Quality by Design for Preclinical In Vitro Assay Development. Statistical analysis and data mining, 5(4), 259-272. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Bioinformatics, 29(22), 2841-2848. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein kinases. ACS chemical biology, 4(11), 949-957. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
van der Wulp, K., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359483. [Link]
-
Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(1), 137-146. [Link]
-
Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity proteomics. Chemistry & biology, 17(11), 1241-1249. [Link]
Sources
- 1. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 4. Guidelines for the design and statistical analysis of experiments in papers submitted to ATLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. pharmaron.com [pharmaron.com]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" reaction scale-up considerations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Synthetic Overview
The synthesis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins a pyridine-based fragment with a phenyl-based fragment. The most common strategy involves coupling Methyl 6-halopicolinate with a boronic acid or ester derivative of Cbz-protected 4-aminoaniline.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves reacting an aryl halide (or pseudohalide) with an aryl boronic acid in the presence of a palladium catalyst and a base.[2] For this specific target, you would typically couple Methyl 6-chloropicolinate with (4-(((benzyloxy)carbonyl)amino)phenyl)boronic acid . The Cbz-protected boronic acid is prepared beforehand from 4-aminophenylboronic acid or via borylation of Cbz-protected 4-bromoaniline.
Q2: Which palladium catalyst and ligand system is recommended for this coupling?
A2: Choosing the right catalyst/ligand system is critical for success.[3] For couplings involving electron-deficient pyridine rings like methyl picolinate, palladium(II) precatalysts that readily form the active Pd(0) species are preferred.[4][5] Buchwald's third-generation (G3) precatalysts are excellent choices.[6]
| Catalyst/Ligand System | Rationale |
| XPhos-Pd-G3 | Generally robust and effective for a wide range of Suzuki couplings. A good starting point for initial screening. |
| SPhos-Pd-G2/G3 | Often shows superior performance for sterically hindered or electronically challenging coupling partners.[6] |
| cataCXium® A Pd G3 | Known to be effective for heteroaryl couplings. |
Q3: What are the key safety considerations when performing a Cbz-protection reaction?
A3: Benzyl chloroformate (Cbz-Cl) is corrosive and a lachrymator. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is often performed under Schotten-Baumann conditions (in the presence of an aqueous base like sodium bicarbonate), which helps to neutralize the HCl byproduct as it forms.[7]
Q4: On scale-up, what is the biggest challenge with Suzuki-Miyaura reactions?
A4: One of the most significant challenges is managing impurities, particularly the removal of residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs).[8][9] Other major challenges include ensuring efficient heat transfer and mixing in large reactors, managing potential exotherms, and ensuring consistent product quality and yield.[8][10]
Troubleshooting Guide
Diagram: Troubleshooting Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Problem 1: Low or no conversion of starting materials.
-
Question: My reaction has stalled, and TLC/LCMS analysis shows a large amount of unreacted Methyl 6-chloropicolinate. What should I investigate?
-
Answer:
-
Catalyst Inactivation: The most common culprit is inactivation of the palladium catalyst by oxygen.[8] Ensure your solvent and aqueous base were thoroughly degassed (e.g., by sparging with nitrogen or argon for 30-60 minutes) before adding the catalyst. The reaction vessel should be maintained under a positive pressure of inert gas throughout the process.[11]
-
Insufficient Base or Poor Mixing: The base is crucial for activating the boronic acid in the transmetalation step.[5] If using a solid base like K₃PO₄ or K₂CO₃, ensure stirring is vigorous enough to maintain a fine suspension. On a larger scale, poor mixing can create "dead spots" where the reaction does not proceed.
-
Poor Reagent Quality: Boronic acids can degrade upon storage, leading to lower reactivity. Use freshly purchased or properly stored boronic acid. Similarly, ensure the purity of your aryl halide.
-
Incorrect Temperature: While many Suzuki couplings run well at 80-100 °C, some less reactive partners may require higher temperatures.[5] Cautiously increase the temperature in 10 °C increments, monitoring for potential product degradation.
-
Problem 2: My starting materials are consumed, but I see significant side products, mainly the de-brominated starting material and homocoupled boronic acid.
-
Question: My main impurity is benzyl carbamate (from protodeboronation of the boronic acid) and a biphenyl diamine derivative (from homocoupling). How can I prevent this?
-
Answer:
-
Protodeboronation: This occurs when the boronic acid group is replaced by a proton from a source like water. It is often exacerbated by prolonged heating or an inappropriate choice of base. To minimize this, use a base like K₃PO₄, which is effective but less harsh than hydroxides. Ensure you are not using an excessive amount of water in your solvent system; a 2:1 to 5:1 ratio of organic solvent to water is typical.[12]
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself is often a sign of oxygen being present during the initial stages of the reaction. This can be minimized by rigorous degassing and ensuring a good inert atmosphere is maintained.[6]
-
Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and consume the halide, but a large excess can lead to more homocoupling and purification challenges.
-
Problem 3: The product crashes out of solution during the reaction or work-up, making handling difficult.
-
Question: As I scale up, my product precipitates from the reaction mixture, creating a thick, difficult-to-stir slurry. How can I manage this?
-
Answer:
-
Solvent Choice and Volume: The target molecule is a relatively large, rigid structure with limited solubility. On scale-up, the concentration may be too high. Decrease the reaction concentration by increasing the solvent volume. Consider switching to a solvent system with higher solvating power for the product, such as a mixture of Toluene/Water or 2-MeTHF/Water.
-
Telescoping vs. Isolation: If the product precipitates upon cooling post-reaction, you may be able to "telescope" the next step. This involves adding the next solvent for the work-up or purification directly to the crude reaction mixture to redissolve the product before proceeding, avoiding a difficult filtration of the thick solid.
-
Controlled Cooling: After the reaction is complete, cool the mixture slowly. A crash precipitation often traps impurities, making purification harder. A slower, controlled crystallization will yield a purer, more easily filterable solid.
-
Problem 4: I am struggling to remove residual palladium from my final product.
-
Question: My purified product has a greyish tint, and ICP-MS analysis shows high palladium levels (>10 ppm). How can I effectively remove it?
-
Answer:
-
Optimize Catalyst Loading: The first step is to use the minimum amount of catalyst necessary. Run optimization experiments to see how low you can push the catalyst loading (e.g., from 1 mol% down to 0.1 mol% or lower) while maintaining an acceptable reaction rate and yield.[13]
-
Post-Reaction Scavenging: After the reaction is complete, but before final crystallization, treat the organic solution with a palladium scavenger. Several commercial options are available.
-
Thiol-based scavengers: Reagents like QuadraSil® MP or SiliaMetS® Thiol are silica-bound thiols that effectively chelate palladium. They are added to the solution, stirred for a few hours, and then removed by simple filtration.
-
Activated Carbon: Stirring the crude product solution with activated carbon can also reduce palladium levels, though it may sometimes lead to product loss through adsorption.
-
-
Recrystallization: A well-executed recrystallization is often very effective at purging metal impurities. Ensure you choose a solvent system where the product has good solubility at high temperatures but poor solubility at room temperature, while impurities remain in the mother liquor.
-
Experimental Protocols
Protocol 1: Cbz-Protection of 4-Bromoaniline
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq).
-
Dissolution: Add a suitable solvent system such as Dichloromethane (DCM) or a mixture of Acetone and Water (e.g., 2:1). Stir until the aniline is fully dissolved.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0-3.0 eq) to the mixture.
-
Cbz-Cl Addition: Cool the flask to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.05-1.1 eq) dropwise over 30 minutes. The internal temperature should be maintained below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting aniline.
-
Work-up: If using DCM, wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If using Acetone/Water, the product often precipitates. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: The crude product, benzyl (4-bromophenyl)carbamate, is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or isopropanol.
Protocol 2: Suzuki-Miyaura Coupling (Lab-Scale)
-
Setup: To a clean, oven-dried Schlenk flask equipped with a stir bar and reflux condenser, add benzyl (4-bromophenyl)carbamate (or the corresponding boronic acid, 1.0 eq), the coupling partner (e.g., Methyl 6-(pinacolboranyl)picolinate, 1.1 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene) and degassed water (e.g., a 4:1 organic:water ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos-Pd-G3, 0.5-2.0 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-12 hours.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Protocol 3: Work-up and Purification
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Crystallization: The crude solid can often be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes or isopropanol.
-
Silica Gel Chromatography: If crystallization is insufficient, purify the crude material via column chromatography using a gradient of ethyl acetate in hexanes.
-
References
- Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: orgsyn.org/demo.aspx?prep=cv8p0060.
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link].
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link].
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link].
-
RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Available from: [Link].
- Google Patents. Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available from: [Link].
- Google Patents. Purification of methyl-para-amino phenol.
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link].
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available from: [Link].
-
NIH National Library of Medicine. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link].
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available from: [Link].
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available from: [Link].
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link].
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link].
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available from: [Link].
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link].
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link].
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 9. researchgate.net [researchgate.net]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 13. pubs.acs.org [pubs.acs.org]
"Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" byproduct identification and removal
Welcome to the technical support resource for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with byproduct formation and purification during the synthesis of this molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, and what does that imply for potential impurities?
The molecular structure strongly suggests a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[1] This reaction is highly efficient for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for linking the phenyl and picolinate rings.
The typical reactants would be:
-
Electrophile: Methyl 6-halopicolinate (where the halo group is typically Br or Cl).
-
Nucleophile: (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid or a corresponding boronic ester (e.g., a pinacol ester).
Understanding this pathway is critical because the most common impurities are byproducts of well-documented side reactions within the Suzuki-Miyaura catalytic cycle.
Caption: Key pathways in Suzuki coupling and common side reactions.
Experimental Protocols
Protocol 1: Purification via Automated Flash Column Chromatography
This is the most reliable method for separating the desired product from closely related byproducts.
-
Sample Preparation: After an aqueous workup to remove inorganic salts, concentrate the crude organic extract in vacuo. Adsorb the crude residue onto a small amount of silica gel (~2-3 times the mass of the crude material).
-
Column and Solvents:
-
Stationary Phase: High-purity silica gel (40-63 µm).
-
Mobile Phase A: n-Hexane or Heptane.
-
Mobile Phase B: Ethyl Acetate.
-
-
Elution Method:
-
Equilibrate the column with 100% Hexane.
-
Load the dry-loaded sample onto the column.
-
Run a linear gradient elution. A typical starting point is from 5% to 50% Ethyl Acetate in Hexane over 15-20 column volumes.
-
Rationale: Homo-coupled byproducts are generally non-polar and will elute first. The desired product has intermediate polarity. More polar impurities, such as any deprotected amine, will elute at higher concentrations of ethyl acetate.
-
-
Fraction Collection: Collect fractions based on UV detection (typically at 254 nm and 280 nm) and combine pure fractions after analysis by TLC or LC-MS.
Protocol 2: Recrystallization for Final Product Polishing
If the product obtained from chromatography is a solid but contains minor impurities, recrystallization can achieve high purity.
-
Solvent Screening (Small Scale):
-
Test solubility of ~10 mg of your product in ~0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile) at room temperature and upon heating.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. [2] * Consider solvent pairs like Ethyl Acetate/Hexane or Ethanol/Water.
-
-
Recrystallization Procedure (Example with Ethyl Acetate/Hexane):
-
Dissolve the impure solid in a minimal amount of hot ethyl acetate. The solution should be saturated.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add n-hexane (the anti-solvent) dropwise to the hot solution until persistent cloudiness is observed.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Caption: General workflow for purification and analysis.
References
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
-
Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]
- Google Patents. (2003). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Available at: [Link]
-
ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
- Google Patents. (2012). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
- Google Patents. (1934). US1973472A - Purification of methyl-para-amino phenol.
-
RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available at: [Link]
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Validation & Comparative
"Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" vs other picolinamide inhibitors
A deep dive into the therapeutic potential of the picolinamide scaffold, comparing tankyrase and VEGFR-2 inhibitors.
For drug discovery and development professionals, the picolinamide scaffold represents a versatile foundation for designing potent and selective inhibitors against a range of therapeutic targets. While the specific biological activity of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" is not extensively documented in publicly available research, its structure is emblematic of a key intermediate in the synthesis of various picolinamide-based inhibitors. This guide provides a comparative overview of two prominent classes of inhibitors derived from the picolinamide core: tankyrase inhibitors, which are crucial in the Wnt/β-catenin signaling pathway, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which play a pivotal role in angiogenesis.
The Picolinamide Scaffold: A Privileged Structure in Drug Discovery
The picolinamide framework, a carboxamide derivative of picolinic acid, offers a unique combination of structural rigidity and synthetic tractability. This allows for the strategic placement of various substituents to achieve high-affinity interactions with the binding sites of diverse protein targets. The ability to readily modify the picolinamide core has led to the development of inhibitors for a wide array of enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs).
Targeting the Wnt/β-catenin Pathway: Picolinamide-Based Tankyrase Inhibitors
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes that play a crucial role in this pathway by marking Axin, a key component of the β-catenin destruction complex, for degradation. Inhibition of tankyrase leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target gene expression.[1]
Prominent Picolinamide-Based Tankyrase Inhibitors: A Comparative Look
Several potent and selective tankyrase inhibitors have been developed, with some featuring the picolinamide core. A well-characterized example of a tankyrase inhibitor is XAV939. While not a direct picolinamide derivative, its mechanism of action and performance metrics provide a valuable benchmark for this class of inhibitors.
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cellular Potency (Wnt Pathway) |
| XAV939 | TNKS1, TNKS2 | 11 nM[2] | 4 nM[2] | Potent inhibition of β-catenin-dependent transcription |
| IWR-1 | TNKS1, TNKS2 | 131 nM | 56 nM | Stabilizes Axin, IC50 ~180 nM in Wnt/β-catenin reporter assay |
Table 1: Comparative in vitro potency of representative tankyrase inhibitors.
Mechanism of Action: Tankyrase Inhibition
Tankyrase inhibitors typically bind to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the transfer of ADP-ribose units to target proteins like Axin. This competitive inhibition stabilizes the Axin-containing destruction complex, leading to the phosphorylation and subsequent ubiquitination and degradation of β-catenin.
Figure 1: Simplified Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Targeting Angiogenesis: Picolinamide-Based VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Picolinamide-based compounds have been successfully developed as potent inhibitors of VEGFR-2 kinase activity.
Promising Picolinamide-Based VEGFR-2 Inhibitors
Several series of picolinamide derivatives have been synthesized and evaluated for their anti-angiogenic properties. These compounds often feature additional aromatic and heterocyclic moieties to enhance their binding affinity and selectivity for the VEGFR-2 kinase domain.
| Compound Class | Example Compound | VEGFR-2 IC50 | Antiproliferative Activity (Cell Line) |
| Picolinamides with (thio)urea moieties | Compound 9a | 27 nM | Potent activity against A549 lung cancer cells |
| Picolinamides with dithiocarbamate moieties | Compound 7h | 87 nM | Significant cell death in multiple cancer cell lines |
| 4-Phenoxypicolinamide derivatives | Compounds 8j and 8l | Not reported, but potent antiproliferative activity | IC50 values of 12.5 µM and 13.2 µM against A549 cells, respectively |
Table 2: Performance of representative picolinamide-based VEGFR-2 inhibitors.
Mechanism of Action: VEGFR-2 Kinase Inhibition
Picolinamide-based VEGFR-2 inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Figure 2: Simplified VEGFR-2 signaling pathway and the mechanism of picolinamide-based inhibitors.
Experimental Protocols
In Vitro Tankyrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against tankyrase 1 and 2.
Principle: This is a biochemical assay that measures the PARP activity of recombinant tankyrase enzymes. The assay quantifies the incorporation of biotinylated NAD+ onto a histone substrate, which is then detected using a streptavidin-conjugated reporter.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Reconstitute recombinant human tankyrase 1 or 2 enzyme to a working concentration in assay buffer.
-
Prepare a stock solution of the test compound (e.g., in DMSO) and create a serial dilution series.
-
Prepare a solution of biotinylated NAD+ and histone H1 substrate in assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the serially diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the tankyrase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the biotinylated NAD+ and histone substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing a high concentration of a PARP inhibitor like 3-aminobenzamide).
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated histones to bind.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-conjugated horseradish peroxidase (HRP) or alkaline phosphatase (AP) enzyme.
-
Wash the plate again and add the appropriate chromogenic or fluorogenic substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the IC50 of a test compound against VEGFR-2 kinase activity.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, often using a fluorescence-based method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute the recombinant human VEGFR-2 kinase domain to a working concentration in assay buffer.
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a solution of ATP and a fluorescently labeled peptide substrate in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the VEGFR-2 kinase to each well.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).
-
-
Detection:
-
The separation of the phosphorylated and unphosphorylated peptide can be achieved using various methods, such as capillary electrophoresis or by capturing the phosphorylated peptide on a specific antibody-coated plate.
-
Quantify the amount of phosphorylated peptide by measuring the fluorescence signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Perspectives
The picolinamide scaffold is a highly valuable starting point for the development of targeted therapies. As demonstrated by the examples of tankyrase and VEGFR-2 inhibitors, strategic modifications of this core structure can yield potent and selective inhibitors for diverse and critical cancer-related targets. While "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" itself may be a chemical intermediate, it represents a key building block in the synthesis of such promising therapeutic agents. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of picolinamide-based inhibitors, as well as exploring their efficacy in combination with other anticancer agents to overcome drug resistance and improve patient outcomes.
References
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MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available from: [Link]
- Pommier, Y., et al. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. ecancermedicalscience, 12, 874.
- DiSilvestro, P., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1938.
- Hecht, S. S., et al. (1995). Inhibitory effects of 6-phenylhexyl isothiocyanate on 4-(methylnitrosamino)-1-(3-pyridyl)
- Li, Y., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(1), 1-13.
- Johannes, J. W., et al. (2014). Pyrimidinone Nicotinamide Mimetics as Selective Tankyrase and Wnt Pathway Inhibitors Suitable for in Vivo Pharmacology. ACS Medicinal Chemistry Letters, 5(9), 1036-1041.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
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- Li, J., et al. (2021). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology, 11, 688151.
- Lehtio, L., et al. (2015). Discovery of potent and selective nonplanar tankyrase inhibiting nicotinamide mimics. Bioorganic & Medicinal Chemistry, 23(15), 4540-4551.
- Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937.
- Narwal, M., et al. (2024). Substitutions at the C-8 position of quinazolin-4-ones improve the potency of nicotinamide site binding tankyrase inhibitors. bioRxiv.
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BPS Bioscience. XAV939 TNKS1, TNKS2. Available from: [Link]
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ResearchGate. Examples of nicotinamide site binding tankyrase inhibitors. Available from: [Link]
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Sarki Abdulkadir, MD, PhD. (2022, May 23). Small Molecule MYC Inhibitors for Cancer Therapy. YouTube. Available from: [Link]
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Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available from: [Link]...
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ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]
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Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Available from: [Link]
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-
Scilight Press. Development of Proteasome Inhibitors for Cancer Therapy. Available from: [Link]
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A Comparative Guide to the Efficacy of 2,4-Dimorpholinopyrimidine-5-Carbonitrile Analogs as PI3K Inhibitors
This guide provides an in-depth comparison of the efficacy of a series of novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery. We will dissect the structure-activity relationships (SAR) of these analogs, present supporting experimental data for their biological activity, and provide a detailed protocol for assessing their inhibitory potential.
Introduction: The Rationale for Targeting PI3K and the Emergence of a Novel Scaffold
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. The development of potent and selective PI3K inhibitors is therefore a major focus in modern oncology drug discovery.
Recently, a novel scaffold based on a 2,4-dimorpholinopyrimidine-5-carbonitrile core has emerged, showing promise for potent and selective PI3K inhibition. This guide will focus on a series of analogs built upon this scaffold, culminating in the identification of a lead compound, 17p . We will explore how systematic chemical modifications to this core structure influence its inhibitory activity against PI3K isoforms and its anti-proliferative effects on cancer cell lines.
The PI3K/AKT/mTOR Signaling Pathway: A Central Hub in Cancer Progression
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin), which leads to the promotion of protein synthesis, cell growth, and the inhibition of apoptosis. The inhibitors discussed in this guide are designed to block the activity of PI3Kα, thereby attenuating this pro-survival signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 17p.
Comparative Efficacy of 2,4-Dimorpholinopyrimidine-5-Carbonitrile Analogs
A series of analogs were synthesized and evaluated for their inhibitory activity against PI3Kα. The in vitro efficacy of these compounds was compared to BKM-120 , a known pan-PI3K inhibitor. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (Substitution on Phenyl Ring) | PI3Kα IC50 (nM)[1] | PI3Kδ IC50 (nM)[1] |
| BKM-120 (Control) | - | 44.6 ± 3.6 | - |
| 17e | 4-CF3 | 31.8 ± 4.1 | - |
| 17p | 4-Cl | 31.8 ± 4.1 | 15.4 ± 1.9 |
Data presented as mean ± standard deviation.
Structure-Activity Relationship (SAR) Analysis
The development of the lead compound 17p was the result of systematic modifications to the core scaffold. Docking studies suggest that the two morpholine rings and the cyano group of the pyrimidine core are crucial for binding to the hinge region of the PI3Kα kinase domain.[1] The primary point of variation in the analog series was the substitution on the phenyl ring.
The data indicates that the introduction of a halogen at the para-position of the phenyl ring is well-tolerated and results in potent inhibitory activity. Specifically, both the trifluoromethyl (CF3) group in compound 17e and the chloro (Cl) group in compound 17p led to a PI3Kα inhibitory activity of 31.8 ± 4.1 nM, which is comparable to the positive control, BKM-120 (44.6 ± 3.6 nM).[1]
Interestingly, compound 17p also demonstrated significant inhibitory activity against the PI3Kδ isoform, with an IC50 of 15.4 ± 1.9 nM.[1] This suggests that while maintaining potent PI3Kα inhibition, modifications on the peripheral phenyl ring can modulate isoform selectivity. Furthermore, compound 17p exhibited favorable anti-proliferative activity against various cancer cell lines and demonstrated good liver microsomal stability, highlighting its potential as a drug candidate.[1]
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, based on luminescence, to determine the IC50 values of the synthesized compounds. This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.
In Vitro Kinase Activity Assay (Luminescence-Based)
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human PI3Kα
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Test compounds (e.g., 17p) and control (e.g., BKM-120)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the kinase assay buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the kinase solution (containing PI3Kα).
-
Add 5 µL of the diluted test compound or control.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (containing PIP2 and ATP) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold represents a promising starting point for the development of novel PI3K inhibitors. The analog series, particularly compound 17p , demonstrates that strategic modifications to the peripheral phenyl ring can yield compounds with potent enzymatic inhibition and favorable drug-like properties. The comparable activity of 17p to the established inhibitor BKM-120, coupled with its distinct isoform selectivity profile, warrants further investigation.
Future efforts should focus on expanding the SAR around the phenyl ring to further optimize potency and selectivity. Additionally, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic profile, efficacy, and safety of these promising lead compounds in relevant preclinical cancer models.
References
[2] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
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The Evolving Landscape of Picolinate Derivatives in Oncology: A Comparative Guide to Cellular Activity
Introduction: The Therapeutic Promise of Picolinic Acid Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Within the vast chemical landscape, heterocyclic compounds, particularly those containing a pyridine ring, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention for their diverse biological activities, including potent antitumor effects.[3][4][5][6] This guide provides a comparative analysis of the in vitro activity of various picolinate derivatives in different cancer cell lines, offering insights into their therapeutic potential and the structural features that govern their cytotoxicity. While direct experimental data for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is not extensively available in the public domain, this guide will leverage data from structurally analogous compounds to infer its potential activity and guide future research directions.
The fundamental rationale for exploring picolinate derivatives lies in their ability to interact with various biological targets implicated in cancer progression. These interactions can range from the chelation of essential metal ions to the modulation of key signaling pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[3][4][5] The presence of diverse functional groups on the picolinate ring allows for a broad range of chemical modifications, enabling the fine-tuning of their pharmacological properties.
Comparative Analysis of Picolinate Derivatives in Cancer Cell Lines
To understand the potential of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, it is crucial to examine the performance of its structural relatives. The following sections compare the cytotoxic activities of various picolinate and related pyridine derivatives against a panel of human cancer cell lines.
Phenylamino-Picolinamide Derivatives
A study by Wang et al. (2021) explored a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives for their antitumor activities.[7] These compounds share a similar phenylamino-picolinamide backbone with our target molecule. The in vitro antiproliferative activities of these derivatives were evaluated against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma).[7]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 5q | HepG2 | Low micromolar | [7] |
| Analog 5q | HCT116 | Low micromolar | [7] |
Table 1: In vitro anticancer activity of a representative 4-(4-formamidophenylamino)-N-methylpicolinamide derivative.
The data indicates that these derivatives exhibit potent, broad-spectrum antiproliferative activity at low micromolar concentrations.[7] The most potent analog, 5q, was also shown to inhibit angiogenesis and induce apoptosis and necrosis in vivo, highlighting the multifaceted antitumor effects of this chemical class.[7] The presence of the phenylamino group linked to the picolinamide core appears to be a key determinant of this activity.
Halogenated Picolinate Analogs
The introduction of halogen atoms to a parent molecule is a common strategy in medicinal chemistry to enhance biological activity. Research into halogenated derivatives of picolinic acid has demonstrated their potential as anticancer agents. For instance, a novel picolinic acid derivative has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells.[3][6]
Simple Picoline Derivatives
Even simpler derivatives, such as the synthetic alpha-picoline derivative penclomedine, have shown significant antitumor activity. Penclomedine demonstrated good activity against breast tumors in in vivo models, causing regressions of advanced-stage mammary adenocarcinomas.[8] This highlights that the core picoline structure itself possesses intrinsic anticancer properties that can be modulated by further substitution.
Elucidating the Mechanism of Action: A Look at Cellular Pathways
The anticancer activity of picolinate derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. Several studies have pointed towards the induction of ER stress as a key upstream event.
Figure 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
SRB Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
While direct experimental evidence for the anticancer activity of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate is currently lacking in published literature, the comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the picolinate core, coupled with the substituted phenylamino side chain, suggests that this compound is likely to exhibit cytotoxic effects against various cancer cell lines.
Future research should focus on synthesizing and evaluating the in vitro activity of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate against a broad panel of cancer cell lines. Structure-activity relationship (SAR) studies, exploring modifications of the benzyloxycarbonyl protecting group and the substitution pattern on the phenyl ring, could further optimize its potency and selectivity. [9]Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to unravel its mode of action and identify potential biomarkers for patient stratification.
References
-
Plowman, J., Narayanan, V. L., Dykes, D., Szabo, E., Briet, P., & Paull, K. D. (1989). Preclinical antitumor activity of an alpha-picoline derivative, penclomedine (NSC 338720), on human and murine tumors. Cancer Research, 49(8), 1989-1994. [Link]
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A Comparative Analysis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate and Established Kinase Inhibitors
A Prospective Guide for Researchers in Drug Discovery
In the landscape of oncology and inflammatory disease research, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic development. Protein kinases, as central regulators of cellular signaling, represent a validated class of drug targets. This guide provides a comparative framework for evaluating the potential of a novel compound, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, against well-characterized kinase inhibitors. While direct evidence of kinase inhibitory activity for this specific molecule is not yet prevalent in public literature[1], its picolinate core structure is featured in compounds explored for kinase inhibition, such as those targeting VEGFR-2 and Aurora-B kinase[2][3]. This suggests a rationale for its investigation.
This document serves as a blueprint for researchers aiming to profile such a novel compound. We will compare its hypothetical profile to that of three seminal kinase inhibitors: Staurosporine, a potent but non-selective inhibitor; Imatinib, the paradigm of targeted therapy against BCR-ABL; and Dasatinib, a multi-targeted inhibitor with a broader spectrum of action.
Mechanisms of Action: A Tale of Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its mechanism of action and selectivity profile. Kinases share a conserved ATP-binding pocket, which presents a challenge in developing selective inhibitors.
-
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate: The mechanism of this compound is currently uncharacterized. Based on its picolinate scaffold, it is hypothesized to act as an ATP-competitive inhibitor. Its selectivity profile across the human kinome would need to be determined experimentally.
-
Staurosporine: Isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor[4]. It exhibits high affinity for the ATP-binding site of a vast number of kinases, leading to broad-spectrum inhibition[5][6]. This promiscuity, while making it a valuable research tool for inducing apoptosis and studying general kinase-dependent signaling, precludes its clinical use due to toxicity[4][6].
-
Imatinib (Gleevec®): A triumph of rational drug design, Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML)[7][8]. It functions by binding to the ATP-binding site of the inactive conformation of the BCR-ABL kinase domain, preventing its phosphorylation of downstream substrates and blocking proliferative signals[7][9][10]. Imatinib also inhibits other tyrosine kinases such as c-KIT and PDGF-R[9][11].
-
Dasatinib (Sprycel®): As a second-generation tyrosine kinase inhibitor, Dasatinib is a potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases[12]. Unlike Imatinib, it can inhibit both the active and inactive conformations of the ABL kinase domain[13]. Its broader target profile includes c-KIT, PDGFRβ, and ephrin receptors[13][14]. This multi-targeted approach can be effective against some forms of Imatinib resistance[12].
Experimental Workflow: In Vitro Kinase Inhibition Assay
To ascertain the kinase inhibitory potential of a novel compound, a robust and reproducible experimental workflow is paramount. An in vitro kinase assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
While our hypothetical compound is not predicted to target this pathway, understanding such key cascades is vital. Should a novel inhibitor show activity against kinases like PI3K or AKT, its effect on this pathway would be a critical area of investigation.
Conclusion and Future Directions
This guide outlines a structured approach to evaluating a novel compound, "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate," as a potential kinase inhibitor. The comparative analysis against established drugs like Staurosporine, Imatinib, and Dasatinib provides a benchmark for potency and selectivity.
The critical next steps for characterizing this and any other novel compound would be:
-
Comprehensive Kinome Screening: To determine its selectivity profile across a broad panel of human kinases.
-
Cell-Based Assays: To confirm its activity in a cellular context and assess its effects on cell proliferation, apoptosis, and downstream signaling pathways.[15]
-
Structural Biology Studies: To elucidate the binding mode of the compound to its target kinase(s) through co-crystallization.
By following a rigorous, comparative, and hypothesis-driven approach, researchers can effectively triage and advance novel chemical entities in the competitive field of kinase inhibitor drug discovery.
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Navigating the Structure-Activity Landscape of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate Derivatives: A Comparative Guide for Drug Discovery Professionals
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinical candidate is paved with meticulous optimization. The structure-activity relationship (SAR) serves as our compass, guiding the iterative process of molecular refinement to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the SAR for derivatives of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate," a scaffold with significant potential, likely as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
While direct experimental data for this specific parent compound is limited in the public domain, by drawing upon extensive research into structurally related PRMT5 inhibitors, we can construct a robust, predictive SAR model. This guide will dissect the core scaffold, explore the impact of substitutions at key positions, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Core Scaffold: A Privileged Motif for PRMT5 Inhibition
The "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" structure comprises three key moieties: a methyl picolinate ring, a central phenyl ring, and a benzyloxycarbonyl (Cbz)-protected aniline. This arrangement bears a striking resemblance to known classes of PRMT5 inhibitors, a critical enzyme implicated in various cancers.[1][2] PRMT5 plays a crucial role in cellular processes by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3] Its inhibition has emerged as a promising therapeutic strategy, particularly in cancers with specific genetic deletions.[4]
Our comparative analysis will therefore be framed within the context of PRMT5 inhibition, a hypothesis that provides a rational basis for understanding the potential biological activity of this compound class.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The systematic exploration of how structural modifications impact biological activity is the cornerstone of medicinal chemistry.[1] For the 6-phenylpicolinate scaffold, we can anticipate that modifications to each of the three core components will significantly influence potency and selectivity.
The 6-Aryl Picolinate Core: The Anchor
The 6-aryl-picolinate moiety likely serves as a key anchoring element within the PRMT5 active site. The picolinate nitrogen and the ester group can form crucial hydrogen bond interactions with the protein backbone. The relative orientation of the phenyl and picolinate rings is critical for optimal binding.
Key Inferred SAR Insights:
-
Picolinate Esters: The methyl ester is a common starting point. Exploration of other small alkyl esters (ethyl, isopropyl) may modulate solubility and metabolic stability without drastically affecting potency.
-
Aryl Substitutions: The substitution pattern on the 6-phenyl ring is a critical determinant of activity in many kinase and methyltransferase inhibitors.[5][6] Electron-withdrawing or donating groups can influence the electronic properties of the ring and its interactions within the binding pocket.
The Central Phenyl Ring: The Linchpin
The central phenyl ring acts as a rigid linker, positioning the other functional groups for optimal interaction with the target. Substitutions on this ring can fine-tune the molecule's conformation and introduce additional binding interactions.
The 4-Aminophenyl Moiety and the Role of the Cbz Group: The Warhead
The 4-aminophenyl group is a common feature in many PRMT5 inhibitors.[1] The amine functionality is often crucial for forming a key hydrogen bond with the enzyme. The benzyloxycarbonyl (Cbz) group in the parent compound is likely a protecting group for this amine. Its removal would yield the free amine, which is hypothesized to be the active form of the molecule.
Key Inferred SAR Insights:
-
The Free Amine: The presence of a primary or secondary amine at this position is expected to be critical for activity.
-
Substitutions on the Amino Group: Acylation or alkylation of the amine, once deprotected, can be explored to probe for additional binding pockets and modulate properties like cell permeability.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres could improve properties such as solubility and metabolic stability.
Comparative Performance Analysis: A Predictive Framework
To facilitate a clear comparison, the following table summarizes the predicted impact of various substitutions on the inhibitory activity against PRMT5. These predictions are based on SAR trends observed for structurally related PRMT5 inhibitors.
| Modification | Position | Predicted Impact on PRMT5 Inhibition | Rationale/Supporting Evidence from Related Inhibitors |
| Picolinate Ester | Methyl Ester | Baseline | Common starting point in many inhibitor series. |
| Ethyl, Isopropyl Ester | Neutral to slightly decreased | May alter solubility and metabolism. | |
| 6-Phenyl Ring | Unsubstituted | Baseline | |
| Electron-withdrawing groups (e.g., -F, -Cl) | Potentially increased | Can enhance π-π stacking interactions or form halogen bonds.[1] | |
| Electron-donating groups (e.g., -OCH₃) | Variable | May introduce steric clashes or favorable interactions depending on the specific pocket. | |
| Central Phenyl Ring | Unsubstituted | Baseline | |
| Small alkyl groups | Potentially increased | Can fill small hydrophobic pockets. | |
| 4-Amino Group | Cbz-protected | Likely inactive (prodrug) | The bulky Cbz group may prevent binding. Deprotection is likely required for activity. |
| Free Amine (-NH₂) | Essential for activity | Forms a critical hydrogen bond in the active site of many PRMT5 inhibitors.[1] | |
| Small alkyl substitutions on the amine (-NHR) | Potentially tolerated or beneficial | Can probe for additional hydrophobic interactions. | |
| Acyl substitutions on the amine (-NHCOR) | Likely decreased | May disrupt the key hydrogen bond donation. |
Experimental Protocols: A Practical Guide
To validate the predicted SAR and advance lead optimization, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of derivatives and their biological evaluation.
Synthetic Chemistry Workflow
The synthesis of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" derivatives can be achieved through a convergent synthesis, with the key step being a Suzuki coupling reaction.[7][8][9]
Diagram of Synthetic Workflow:
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Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Profiling Guide for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that potently engages its intended target while minimizing interactions with off-target proteins is the gold standard, promising enhanced therapeutic windows and reduced adverse effects. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate," hereafter referred to as Compound X.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, objective comparison of Compound X's hypothetical performance against two alternative molecules, Compound Y and Compound Z, supported by illustrative experimental data. The focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with off-target effects being a primary cause of late-stage attrition. Proactively identifying and understanding these unintended interactions is paramount.[1][2] A thorough cross-reactivity profile not only de-risks a development program but also provides invaluable insights into a compound's mechanism of action and potential for polypharmacology, where engagement with multiple targets could be therapeutically beneficial.
This guide will explore a multi-pronged approach to profiling, encompassing key protein families known for their promiscuity and relevance in drug-induced toxicities: kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparative Analysis: Compound X vs. Alternatives
To contextualize the cross-reactivity profile of Compound X, we will compare its hypothetical performance against two structurally distinct comparator compounds, Compound Y (a known multi-kinase inhibitor) and Compound Z (a highly selective protease inhibitor). This comparative approach will highlight the nuances in selectivity and guide the interpretation of the profiling data.
Table 1: Hypothetical Primary Target Affinity and Selectivity Overview
| Compound | Primary Target | IC50 (nM) | Selectivity Score (S10) |
| Compound X | Putative Target A | 15 | 85 |
| Compound Y | Kinase B | 25 | 30 |
| Compound Z | Protease C | 10 | 95 |
Selectivity Score (S10) is defined as the percentage of kinases in a panel inhibited by less than 10% at a 1 µM compound concentration.
A Multi-Platform Approach to Unveiling Off-Target Interactions
A robust cross-reactivity assessment leverages a diverse array of biochemical and cell-based assays. This tiered approach allows for broad initial screening followed by more focused mechanistic studies.
Kinase Profiling: The Kinome Scan
Protein kinases represent one of the largest and most druggable enzyme families, making them a critical class for off-target liability assessment.[2] We will employ a comprehensive kinase panel to evaluate the selectivity of our compounds.[3][4]
Caption: Workflow for kinase selectivity profiling.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5]
-
Compound Preparation: Prepare a 10-point serial dilution of each compound (Compound X, Y, and Z) in DMSO, starting at a concentration of 100 µM.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of each compound dilution. To this, add 5 µL of a kinase/substrate mixture in reaction buffer. Initiate the reaction by adding 2.5 µL of ATP solution. The final compound concentrations will range from 10 µM to 0.5 nM.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
Table 2: Kinase Panel Screening Results (% Inhibition at 1 µM)
| Kinase Family | Compound X | Compound Y | Compound Z |
| TK | 5% | 85% | 2% |
| TKL | 8% | 70% | 1% |
| STE | 3% | 45% | 3% |
| CK1 | 2% | 30% | <1% |
| AGC | 6% | 65% | 2% |
| CAMK | 4% | 55% | 1% |
| CMGC | 7% | 75% | 4% |
These hypothetical data illustrate that Compound X exhibits a much cleaner kinase profile compared to the known multi-kinase inhibitor, Compound Y. Compound Z, as expected, shows minimal interaction with the kinome.
Protease Profiling: A Cut Above the Rest
Proteases are another crucial class of enzymes involved in a myriad of physiological and pathological processes.[6][7] Off-target inhibition of proteases can lead to a range of toxicities. A broad protease panel is therefore essential for a comprehensive safety assessment.[8]
Caption: Workflow for protease selectivity profiling.
This assay utilizes a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule.
-
Compound Preparation: Prepare a serial dilution of the test compounds as described for the kinase assay.
-
Assay Reaction: In a black 384-well plate, add 5 µL of each compound dilution. Add 10 µL of the specific protease in its optimized assay buffer.
-
Pre-incubation: Pre-incubate the compound and protease for 15 minutes at 37°C.
-
Reaction Initiation: Add 5 µL of the corresponding fluorogenic substrate to initiate the reaction.
-
Kinetic Reading: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction (slope of the linear phase of the fluorescence curve). Determine the percent inhibition for each compound concentration relative to a DMSO control.
Table 3: Protease Panel Screening Results (% Inhibition at 10 µM)
| Protease Family | Compound X | Compound Y | Compound Z |
| Serine Proteases | 4% | 15% | 98% |
| Cysteine Proteases | 8% | 25% | 5% |
| Aspartic Proteases | 2% | 10% | 2% |
| Metalloproteases | 6% | 18% | 3% |
The hypothetical data suggest that Compound X has a favorable protease selectivity profile, with minimal inhibition across the tested families. In contrast, Compound Z demonstrates potent and selective inhibition of its target serine protease, while Compound Y shows a moderate level of off-target protease activity.
GPCR Profiling: Signaling Specificity
G-protein coupled receptors constitute the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[9][10] Unintended interactions with GPCRs can lead to a wide range of side effects.[11][12]
Caption: Workflow for GPCR radioligand binding assay.
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Binding Reaction: In a 96-well filter plate, combine the cell membrane preparation expressing the target GPCR, the specific radioligand, and the test compound in a binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the percent displacement of the radioligand by the test compound.
Table 4: GPCR Panel Screening Results (% Displacement at 10 µM)
| GPCR Family | Compound X | Compound Y | Compound Z |
| Adrenergic | 5% | 35% | 2% |
| Dopaminergic | 8% | 40% | 1% |
| Serotonergic | 12% | 55% | 3% |
| Opioid | 3% | 15% | <1% |
These illustrative results indicate that Compound X has a low potential for off-target interactions with the tested GPCRs, whereas Compound Y displays significant polypharmacology across multiple receptor families. Compound Z remains highly selective for its primary target class.
Synthesizing the Evidence: A Holistic View of Selectivity
The comprehensive profiling of Compound X, alongside relevant comparators, provides a robust foundation for its continued development. The hypothetical data presented herein suggest that Compound X possesses a highly desirable selectivity profile, with minimal off-target interactions across major enzyme and receptor families. This "clean" profile contrasts sharply with the promiscuous nature of Compound Y and reinforces the targeted activity of Compound Z.
It is crucial to recognize that in vitro profiling is the first step in a comprehensive safety and selectivity assessment. Promising candidates should be further evaluated in cell-based functional assays to understand the downstream consequences of any observed off-target interactions, followed by in vivo studies to assess the physiological relevance of these findings.
By adopting a systematic and comparative approach to cross-reactivity profiling, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
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A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Picolinate Derivatives: A Case Study with Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Introduction: The Therapeutic Potential of Picolinates and the Novel Compound of Interest
Picolinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with various compounds demonstrating a range of biological activities, including anti-inflammatory, anti-diabetic, and anticancer properties. The unique chelating ability of the picolinate moiety and its structural resemblance to endogenous molecules often contribute to favorable pharmacokinetic profiles and potent biological effects. This guide focuses on a novel, hypothetical picolinate derivative, "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" (herein referred to as Cpd-X). Given the absence of published in vivo data for Cpd-X, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines the critical steps and experimental designs required to rigorously assess its in vivo efficacy, benchmark it against current standards of care, and elucidate its potential mechanism of action. Drawing from established preclinical methodologies and insights from related picolinamide compounds, we will explore a hypothetical investigation into its anticancer potential.
Part 1: Foundational Preclinical Assessment - Pharmacokinetics and Safety
Before embarking on efficacy studies, a foundational understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety margin, is paramount. These initial studies are crucial for selecting an appropriate dose and schedule for subsequent efficacy trials.[1][2]
1.1. Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies
The primary objective is to identify a dose range that is both biologically active and well-tolerated by the animal model.[1] An acute toxicity study is typically the first step.[2][3][4]
Experimental Protocol: Acute Toxicity Assessment
-
Animal Model: Healthy, 6-8 week old BALB/c mice.
-
Group Allocation: Assign mice into groups (n=5 per sex per group).
-
Dosing: Administer single doses of Cpd-X via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in escalating concentrations. Include a vehicle control group.
-
Monitoring: Observe animals for 14-21 days for clinical signs of distress, including changes in weight, behavior, and physical appearance.[3]
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy and collect blood for hematology and clinical chemistry analysis.[3] The MTD is often defined as the highest dose that does not induce mortality or greater than 20% weight loss.[1]
1.2. Pharmacokinetic (PK) Analysis
PK studies determine how the animal's body processes the drug, providing critical data on bioavailability, half-life, and exposure.
Experimental Protocol: Single-Dose Pharmacokinetics
-
Animal Model: Cannulated Sprague-Dawley rats or BALB/c mice.
-
Dosing: Administer a single, well-tolerated dose of Cpd-X intravenously (IV) and via the intended therapeutic route (e.g., oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify the concentration of Cpd-X in plasma using a validated analytical method like LC-MS/MS.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
This foundational data package is indispensable for designing a rational and effective in vivo efficacy study.
Part 2: Comparative In Vivo Efficacy Evaluation in an Oncology Model
Based on the activity of related picolinamide derivatives, a plausible therapeutic application for Cpd-X is in oncology, potentially as an inhibitor of critical cancer-related kinases.[5] We will outline a hypothetical study using a human non-small-cell lung cancer (NSCLC) xenograft model, a common preclinical model for this indication.[6][7]
2.1. Experimental Design: NSCLC Xenograft Model
The goal is to compare the tumor growth-inhibitory effects of Cpd-X against a vehicle control and a relevant standard-of-care chemotherapeutic agent, such as cisplatin.[8][9]
Experimental Protocol: A549 NSCLC Xenograft Efficacy Study
-
Cell Culture: Culture A549 human lung carcinoma cells under standard conditions. Ensure cells are free from pathogens before use in animals.[1]
-
Animal Model: Utilize 6-8 week old female athymic nude mice (an immunocompromised strain that will not reject human tumor cells).[10]
-
Tumor Implantation: Subcutaneously implant 2 x 10^6 A549 cells suspended in a serum-free medium into the right flank of each mouse.[7]
-
Tumor Growth and Group Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment cohorts (n=8-10 per group) to ensure an even distribution of initial tumor volumes.
-
Treatment Regimen:
-
Group 1 (Vehicle Control): Administer the vehicle solution on the same schedule as Cpd-X.
-
Group 2 (Cpd-X, Low Dose): Administer a low dose of Cpd-X (e.g., MTD/4) daily via oral gavage.
-
Group 3 (Cpd-X, High Dose): Administer a high dose of Cpd-X (e.g., MTD) daily via oral gavage.
-
Group 4 (Standard of Care): Administer cisplatin (e.g., 3 mg/kg) intravenously once a week.[9]
-
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumors with digital calipers twice weekly. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight twice weekly as an indicator of systemic toxicity.
-
Survival: Monitor animals until tumors reach a predetermined endpoint size or until the end of the study period.
-
2.2. Data Presentation and Interpretation
Clear data presentation is essential for comparing the efficacy of Cpd-X to the standard of care.
Table 1: Hypothetical In Vivo Efficacy of Cpd-X in A549 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | -2.5 ± 1.0 |
| Cpd-X (25 mg/kg) | Daily, p.o. | 875 ± 110 | 30% | -3.1 ± 1.2 |
| Cpd-X (100 mg/kg) | Daily, p.o. | 450 ± 95 | 64% | -8.5 ± 2.0 |
| Cisplatin (3 mg/kg) | Weekly, i.v. | 500 ± 105 | 60% | -12.0 ± 2.5 |
Note: Data are hypothetical and for illustrative purposes only.
The results would be analyzed statistically (e.g., using ANOVA) to determine if the anti-tumor effect of Cpd-X is significant compared to the vehicle control and how it compares to the standard of care.[1]
Part 3: Elucidating the Mechanism of Action (MoA)
To build a compelling case for Cpd-X, it is crucial to understand how it works. Based on literature for related structures, two plausible MoAs are the inhibition of angiogenesis via the VEGFR-2 pathway and the disruption of mitosis through Aurora B kinase inhibition.
3.1. Hypothesis 1: Inhibition of Angiogenesis via VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[11][12] Its inhibition is a clinically validated anti-cancer strategy.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by Cpd-X.
To test this hypothesis, tumor tissues harvested from the efficacy study can be analyzed for changes in vessel density.
Experimental Protocol: Immunohistochemistry (IHC) for CD31
-
Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin (FFPE).
-
Sectioning: Cut 5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval.
-
Staining: Incubate sections with a primary antibody against CD31 (a marker for endothelial cells), followed by a secondary antibody and a detection reagent.
-
Imaging and Analysis: Capture images of stained sections and quantify the microvessel density (MVD) by counting CD31-positive structures. A significant reduction in MVD in Cpd-X treated tumors compared to controls would support an anti-angiogenic MoA.
3.2. Hypothesis 2: Disruption of Mitosis via Aurora B Kinase Inhibition
Aurora B kinase is a crucial regulator of cell division, ensuring correct chromosome segregation.[13][14] Its inhibition leads to mitotic errors and ultimately, cell death, making it an attractive target for cancer therapy.[13]
Caption: Hypothetical inhibition of Aurora B kinase function during mitosis by Cpd-X.
Evidence for this MoA can be gathered by examining the mitotic index and morphology in tumor tissues.
Experimental Protocol: Histological Analysis (H&E Staining)
-
Tissue Preparation: Use FFPE tumor sections as described for IHC.
-
Staining: Perform standard Hematoxylin and Eosin (H&E) staining.
-
Analysis: A pathologist can blindly score the slides for the mitotic index (number of mitotic figures per high-power field) and the presence of abnormal mitotic structures (e.g., multipolar spindles, lagging chromosomes), which are hallmarks of Aurora B inhibition.
Part 4: Overall Experimental Workflow and Conclusion
The successful evaluation of a novel compound like Cpd-X requires a systematic and logical progression of experiments, from foundational safety and PK studies to robust, comparative efficacy trials and detailed mechanistic investigations.
Caption: A streamlined workflow for preclinical in vivo evaluation of a novel compound.
While "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" remains a hypothetical compound for the purposes of this guide, the experimental framework detailed here provides a robust, field-proven pathway for its evaluation. By systematically establishing its safety profile, quantifying its in vivo efficacy in a clinically relevant model against established standards, and probing its molecular mechanism of action, researchers can build a comprehensive data package. This rigorous, multi-faceted approach is essential to de-risk novel therapeutic candidates and provides the critical evidence needed to justify their advancement into further preclinical development and, ultimately, clinical trials.
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A comprehensive list of sources that inform the principles and protocols described in this guide.
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A Comparative Guide to the Herbicidal Potential of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate and Related Arylpicolinates
Introduction
The arylpicolinates represent a significant class of synthetic auxin herbicides, renowned for their efficacy against a broad spectrum of broadleaf weeds.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual plant death.[2] The commercial success of herbicides such as aminopyralid, halauxifen-methyl, and florpyrauxifen-benzyl has spurred further research into novel 6-aryl-2-picolinate structures to enhance herbicidal activity and selectivity.[1][2] This guide provides a comparative analysis of the potential herbicidal activity of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" against established and experimental picolinate herbicides. While direct experimental data for this specific compound is not publicly available, we can infer its likely performance based on established structure-activity relationships (SAR) within this herbicide class.
The Pivotal Role of the 6-Aryl Substituent in Picolinate Herbicides
The introduction of a phenyl group at the 6-position of the picolinic acid core was a groundbreaking advancement in the development of synthetic auxin herbicides, leading to the discovery of highly potent molecules like halauxifen-methyl and florpyrauxifen-benzyl.[2] The nature and substitution pattern of this aryl ring are critical determinants of herbicidal efficacy.
Structure-Activity Relationship (SAR) Insights
Research into various 6-aryl-picolinates has revealed several key trends:
-
Substitution Position: The position of substituents on the phenyl ring significantly impacts activity.
-
Electronic Effects: The electronic properties (electron-donating or electron-withdrawing) of the substituents play a crucial role in the molecule's interaction with the target auxin receptors.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its uptake and translocation within the plant.
Comparative Analysis: Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
To assess the potential of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, we will dissect its key structural features in comparison to known active compounds.
| Feature | Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate | Halauxifen-methyl | Florpyrauxifen-benzyl | Picloram |
| 6-Position Substituent | 4-(((benzyloxy)carbonyl)amino)phenyl | 4-amino-3-chloro-5-fluorophenyl | 4-amino-3-chloro-5-fluorophenyl | Chlorine |
| 4-Position Substituent | Amino (potentially after in-planta cleavage) | Amino | Amino | Amino |
| Ester Group | Methyl | Methyl | Benzyl | - |
| Picolinic Acid Core | Yes | Yes | Yes | Yes |
The Phenyl Group and its Substitution
The presence of the phenyl group at the 6-position in the target compound aligns with the structural motif of modern, highly active arylpicolinate herbicides. However, the key differentiator is the 4-(((benzyloxy)carbonyl)amino) substituent.
-
The Amino Group: The 4-amino group is a common feature in highly effective picolinate herbicides like aminopyralid and its derivatives. It is crucial for binding to the auxin co-receptor complex.
-
The Benzyloxycarbonyl Protecting Group: The benzyloxycarbonyl (Cbz) group is a common protecting group for amines in organic synthesis. Its presence in the target molecule raises a critical question: is it a stable moiety, or is it cleaved in planta to reveal the free 4-amino group? The herbicidal activity will likely depend heavily on this transformation. If the Cbz group is not removed, the bulky and electronically different substituent may hinder binding to the target receptor, potentially leading to lower activity compared to compounds with a free amino group.
The Methyl Ester
Picolinate herbicides are often applied as esters to improve their uptake into the plant tissue due to increased lipophilicity.[3] Once inside the plant, these esters are typically hydrolyzed by plant enzymes to the corresponding carboxylic acid, which is the active form of the herbicide that binds to the auxin receptor complex.[4] Therefore, the methyl ester of the target compound is expected to function as a pro-herbicide, similar to other commercial picolinate esters.
Hypothesized Mechanism of Action and Bioactivation
The proposed mechanism of action for Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, should it prove to be an effective herbicide, would follow the established pathway for synthetic auxins.
Figure 1. Hypothesized bioactivation and mechanism of action.
Experimental Protocols for Herbicidal Activity Assessment
To empirically determine the herbicidal activity of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate and compare it to other compounds, a series of standardized bioassays are required.
Root Growth Inhibition Assay
This assay provides a rapid and quantitative measure of herbicidal activity on a model plant species like Arabidopsis thaliana.
Methodology:
-
Preparation of Test Compound Solutions: Dissolve Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate and reference herbicides (e.g., halauxifen-methyl, picloram) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in the growth medium.
-
Plating: Dispense the solutions into Petri dishes containing a solid growth medium (e.g., Murashige and Skoog).
-
Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana seeds and place them on the surface of the agar.
-
Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the concentration required for 50% inhibition of root growth (IC50) for each compound.
Whole-Plant Pot Assay (Post-emergence)
This assay evaluates the herbicidal effect on whole plants when the compound is applied after emergence.
Methodology:
-
Plant Cultivation: Grow various weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed)) and a crop species (e.g., wheat, corn) in pots containing a standard potting mix.
-
Herbicide Application: At a specific growth stage (e.g., 2-3 true leaves), spray the plants with different concentrations of the test and reference herbicides. Include a surfactant in the spray solution to ensure adequate coverage.
-
Evaluation: After a specified period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis) and record the percentage of control compared to untreated plants. Determine the dose required for a certain level of control (e.g., GR50 or GR90).
Figure 2. Experimental workflow for assessing herbicidal activity.
Conclusion
Based on the established principles of arylpicolinate herbicide design, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate possesses structural features that suggest potential herbicidal activity. The core 6-phenylpicolinate scaffold is a strong indicator of an auxin-mimicking mode of action. However, the ultimate efficacy of this compound is likely contingent on the in planta cleavage of the benzyloxycarbonyl group to unmask the critical 4-amino functionality. Without this bioactivation, the bulky Cbz group may sterically and electronically hinder the molecule's ability to bind to the auxin receptor, resulting in significantly reduced or no herbicidal activity.
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Zaleska, H., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 24(7), 6591. [Link]
-
Sciumbato, M. Z., et al. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 31(1), 85-95. [Link]
- Nadendla, K. (2021). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?
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A Comparative Benchmarking Guide: "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" in the Landscape of Patented Picolinate-Based Enzyme Inhibitors
Introduction: The Picolinate Scaffold as a Privileged Motif in Drug Discovery
To the dedicated researcher in oncology and related therapeutic areas, the identification of novel molecular scaffolds that can be tailored for selective and potent inhibition of key cellular targets is a cornerstone of progress. Among these, the picolinate moiety, a pyridine-2-carboxylic acid derivative, has emerged as a "privileged" structural motif in medicinal chemistry. Its inherent physicochemical properties, including its ability to act as a bidentate chelator and its synthetic tractability, have made it a fertile ground for the development of a diverse array of therapeutic agents. Picolinate derivatives have been successfully developed as inhibitors for various enzymes, with some candidates advancing to clinical trials, underscoring the therapeutic potential of this chemical class.[1]
This guide provides a comprehensive comparative analysis of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate , a non-patented picolinate derivative, against structurally and functionally related patented compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating its potential as a lead compound for novel enzyme inhibitors, particularly in the context of oncology. We will delve into a structural comparison, hypothesize a likely biological target based on established structure-activity relationships (SAR), and provide detailed, validated experimental protocols for head-to-head benchmarking.
Structural Analysis: Unveiling the Pharmacophoric Potential
The chemical architecture of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" reveals several key features that suggest its potential as a biologically active agent.
| Feature | Description | Potential Role |
| Picolinate Core | Pyridine-2-carboxylic acid methyl ester | A well-established scaffold in enzyme inhibitors, capable of forming key interactions within active sites. |
| Phenyl Linker | Connects the picolinate core to the aminophenyl group | Provides rigidity and orients the substituent for optimal target engagement. |
| Carbamate Group | (((benzyloxy)carbonyl)amino) | Can act as a hydrogen bond donor and acceptor, contributing to binding affinity. |
| Benzyloxy Group | Benzyl protecting group on the carbamate | Offers lipophilicity, which may influence cell permeability and target engagement. |
For a comparative perspective, let us consider two classes of patented picolinate/picolinamide-based inhibitors: BCR-ABL kinase inhibitors and Histone Deacetylase (HDAC) inhibitors.
Patented Comparator 1: Benzothiazole-Picolinamide BCR-ABL Kinase Inhibitors
Recent patents have disclosed a series of benzothiazole-picolinamide hybrids as potent inhibitors of the BCR-ABL kinase, including the challenging T315I mutant.[1] A representative structure from this class features a picolinamide core linked to a benzothiazole moiety, often with a urea-based side chain. For instance, a potent derivative, the N,N-dimethylamine butylurea analog, demonstrated IC50 values of 24.9 nM and 55.9 nM against BCR-ABL.[1]
Patented Comparator 2: Picolinamide-based HDAC Inhibitors
Picolinamide structures have also been explored as HDAC inhibitors. For example, a series of benzamide derivatives, which share structural similarities with picolinamides, have been shown to be potent HDAC1 inhibitors.[2] These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface.
Hypothesized Biological Target and Mechanism of Action
Based on the structural features of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" and its comparison with patented picolinate derivatives, we hypothesize that this compound is a promising candidate for evaluation as a kinase inhibitor . The presence of the extended aromatic system and the carbamate linker are common features in many ATP-competitive kinase inhibitors. The picolinate nitrogen can act as a hinge-binding element, a critical interaction for many kinase inhibitors.
The proposed mechanism of action is the competitive inhibition of ATP binding to the kinase active site. The picolinate ring would occupy the adenine-binding region, while the substituted phenyl group would extend into the hydrophobic pocket of the kinase.
Experimental Protocols for Comparative Benchmarking
To rigorously evaluate the potential of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" as a kinase inhibitor, a series of well-defined experiments are essential. Below are detailed protocols for an in-vitro kinase inhibition assay and a cell-based cytotoxicity assay.
Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescent)
This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase. The principle involves quantifying the amount of ATP remaining after the kinase reaction, where a higher luminescent signal corresponds to greater inhibition.
Materials:
-
Kinase: Recombinant human BCR-ABL (or another kinase of interest)
-
Substrate: A suitable peptide substrate for the chosen kinase
-
ATP: Adenosine 5'-triphosphate
-
Test Compound: "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate"
-
Patented Comparator: e.g., N,N-dimethylamine butylurea benzothiazole-picolinamide analog
-
Positive Control: A known potent inhibitor of the target kinase (e.g., Imatinib for BCR-ABL)
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit: (e.g., ADP-Glo™ Kinase Assay)
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and comparators in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of the kinase solution (pre-diluted in assay buffer).
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 10 µL of a pre-mixed solution of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compound on the proliferation of cancer cell lines. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.
Materials:
-
Cancer Cell Line: e.g., K562 (human chronic myelogenous leukemia, BCR-ABL positive)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test Compound: "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate"
-
Patented Comparator: e.g., N,N-dimethylamine butylurea benzothiazole-picolinamide analog
-
Positive Control: A known cytotoxic agent (e.g., Cisplatin)
-
MTT Reagent: 5 mg/mL in PBS
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
Data Presentation and Interpretation
The experimental data should be compiled into clear and concise tables for easy comparison.
Table 1: Comparative In-Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate | BCR-ABL | Experimental Value |
| Patented Comparator 1 | BCR-ABL | 24.9[1] |
| Imatinib (Positive Control) | BCR-ABL | Experimental Value |
Table 2: Comparative Cell-Based Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate | K562 | Experimental Value |
| Patented Comparator 1 | K562 | Experimental Value |
| Cisplatin (Positive Control) | K562 | Experimental Value |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and interpretation.
Caption: A streamlined workflow for the comparative benchmarking of picolinate derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of "Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate" as a potential enzyme inhibitor. By benchmarking against well-characterized, patented picolinate-based compounds, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The provided experimental protocols offer a robust starting point for these investigations.
Future work should focus on expanding the kinase panel to assess the selectivity profile of the compound. Furthermore, structure-activity relationship studies, involving the synthesis and testing of analogues, will be crucial for optimizing its potency and drug-like properties. Ultimately, a thorough understanding of its mechanism of action and in-vivo efficacy will be necessary to fully elucidate the therapeutic potential of this promising picolinate derivative.
References
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). MDPI. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
As laboratory professionals dedicated to innovation and discovery, our responsibility extends beyond the bench. The safe and compliant management of chemical waste is a critical component of our work, ensuring the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate, grounding every recommendation in the principles of scientific integrity and regulatory compliance.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate should be handled as a substance with the potential for the following hazards.
| Potential Hazard | Description | Primary Safety Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3][4] |
| Skin Irritation | May cause skin irritation upon contact.[1][4] | Wear chemical-resistant gloves and a lab coat.[5][6] |
| Eye Irritation | May cause serious eye irritation.[1][4] | Wear safety glasses with side shields or chemical goggles.[3][5] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][6] | Handle in a well-ventilated area or chemical fume hood.[3][7] Use a dust respirator if dust is generated.[5] |
| Reproductive Toxicity | Some related compounds may pose risks to fertility or an unborn child.[2] | Obtain special instructions before use and do not handle until all safety precautions have been understood.[2] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[2] | Prevent release to the environment. Do not dispose of down the drain.[7][8] |
The Core Principle: Cradle-to-Grave Responsibility
The foundational principle of chemical waste management is "cradle-to-grave" responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[9] This means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[9] Under no circumstances should this chemical or its residues be disposed of in standard trash or down the sanitary sewer.[10][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate.
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Personal protective equipment for handling Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Comprehensive Safety and Handling Guide: Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (CAS No. 1381944-48-4). As a Senior Application Scientist, this document is crafted to ensure your safety and operational success by integrating technical knowledge with practical, field-tested advice. The protocols outlined below are designed to be self-validating, promoting a culture of safety and scientific integrity in your laboratory.
Understanding the Compound: A Proactive Approach to Safety
Known Hazard Profile:
Based on available data, this compound is classified with the following GHS Hazard Statements:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the known irritant and harmful nature of this compound, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][3] | Protects against splashes and airborne particles, crucial given the serious eye irritation hazard (H319). |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene).[4] A disposable, chemical-resistant lab coat or coveralls.[5] | Prevents skin contact, addressing the skin irritation hazard (H315). Double gloving is recommended for prolonged handling. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.[6] | Mitigates the risk of respiratory tract irritation (H335), especially in poorly ventilated areas. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[2] | Protects against spills. |
It is imperative to always consult the specific Safety Data Sheet (SDS) for detailed PPE recommendations when available. [6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate minimizes exposure and ensures a safe working environment.
Workflow for Handling Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Caption: Workflow for safe handling of the compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a dry, well-ventilated area at 2-8°C.[1]
-
-
Preparation for Handling:
-
Before handling, ensure you are familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling in the Laboratory:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, diatomite).[8]
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan: Environmental Responsibility
Proper disposal of Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate and its containers is crucial to prevent environmental contamination.
-
Waste Collection:
-
All waste materials, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated, labeled, and sealed hazardous waste container.[8]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
The primary recommended method for the disposal of carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility.[9]
-
Hydrolysis and oxidation may also be a viable, though more complex, disposal method.[9]
-
Always adhere to your institution's and local regulations for hazardous waste disposal.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
By adhering to these guidelines, you can handle Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate with a high degree of safety, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- What are the Health and Safety Guidelines for Using Amines?
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
- Carbamate Pesticides Standard (1X1 mL)
- Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)
- Personal Protective Equipment (PPE) - CHEMM.
- Safety D
- 6-(4-Trifluoromethoxyphenyl)picolinic acid - Apollo Scientific.
- Carbamate Toxicity - St
- MSDS - Safety D
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
